Vertilmicin sulfate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H43N5O7 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[(1R,2R,3S,4R,6S)-4-amino-3-[[(2S,3R)-3-amino-6-(1-aminoethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C22H43N5O7/c1-5-27-13-8-12(25)17(33-20-11(24)6-7-14(32-20)10(2)23)15(28)18(13)34-21-16(29)19(26-4)22(3,30)9-31-21/h7,10-13,15-21,26-30H,5-6,8-9,23-25H2,1-4H3/t10?,11-,12-,13+,15-,16-,17+,18-,19-,20-,21-,22+/m1/s1 |
InChI Key |
QVRLHIRFLRXFIW-VBJAQVPZSA-N |
Isomeric SMILES |
CCN[C@H]1C[C@H]([C@@H]([C@H]([C@@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC=C(O3)C(C)N)N)N |
Canonical SMILES |
CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)C(C)N)N)N |
Origin of Product |
United States |
Foundational & Exploratory
Vertilmicin Sulfate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Chemical Structure, Properties, and Antimicrobial Activity of a Promising Aminoglycoside Antibiotic
Introduction
Vertilmicin sulfate is a novel semisynthetic aminoglycoside antibiotic with potent broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2][3] As a member of the aminoglycoside class, its mechanism of action involves the inhibition of bacterial protein synthesis, leading to bactericidal effects.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
Vertilmicin is structurally similar to netilmicin, with the key distinction being the presence of a methyl group at the C-6' position. This structural modification is believed to contribute to its enhanced potency and reduced toxicity compared to some other aminoglycosides.
The chemical and physical properties of Vertilmicin and its sulfate salt are summarized in the tables below. It is important to note that while data for Vertilmicin (the free base) is available, the sulfate salt is the common pharmaceutical form. Due to limited direct experimental data for this compound's physicochemical properties, data for the structurally similar Netilmicin sulfate is also provided for reference.
Table 1: Chemical Properties of Vertilmicin and its Sulfate Salt
| Property | Vertilmicin | This compound |
| CAS Number | 857468-21-4 | Not explicitly found |
| Chemical Formula | C22H43N5O7 | (C21H41N5O7)2•5H2SO4 |
| Molecular Weight | 489.614 g/mol | 1441.5 g/mol |
Table 2: Physicochemical Properties of this compound (with Netilmicin Sulfate for reference)
| Property | This compound | Netilmicin Sulfate (for reference) |
| Appearance | - | White or yellowish powder |
| Melting Point | - | 190 - 195 °C |
| Solubility | - | ≥66.05 mg/mL in H2O; insoluble in DMSO; insoluble in EtOH |
| pKa | - | - |
Pharmacological Properties
This compound exhibits a range of pharmacological properties that make it a promising candidate for the treatment of bacterial infections.
Table 3: Pharmacological Properties of Vertilmicir Sulfate
| Property | Description |
| Mechanism of Action | Like other aminoglycosides, Vertilmicin inhibits bacterial protein synthesis by irreversibly binding to the 30S ribosomal subunit. This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA, leading to the production of non-functional proteins and ultimately bacterial cell death. |
| Antibacterial Spectrum | Vertilmicin has demonstrated broad-spectrum activity against a variety of Gram-negative and Gram-positive bacteria, including Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Enterococcus faecalis. Its in vitro activity is reported to be similar to netilmicin, lower than amikacin, and higher than verdamicin and gentamicin. |
| Resistance Mechanisms | The primary mechanism of resistance to aminoglycosides is enzymatic modification by aminoglycoside-modifying enzymes (AMEs), such as acetyltransferases, phosphotransferases, and nucleotidyltransferases. Vertilmicin has shown some resistance to certain AMEs. Other resistance mechanisms include alterations of the ribosomal binding site and decreased drug uptake. |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the efficacy of this compound.
In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against various bacterial isolates is a crucial measure of its in vitro potency. The agar dilution method is a standard procedure for this determination.
Protocol: Agar Dilution Method
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water) at a known concentration.
-
Preparation of Agar Plates: Mueller-Hinton agar is prepared according to the manufacturer's instructions and autoclaved. After cooling to 45-50°C, serial twofold dilutions of the this compound stock solution are added to the molten agar to achieve the desired final concentrations. The agar is then poured into sterile Petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.
-
Preparation of Bacterial Inoculum: Bacterial isolates are grown overnight on an appropriate agar medium. Several colonies are then suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is further diluted to obtain a final inoculum of approximately 10^4 CFU per spot.
-
Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the prepared agar plates using a multipoint inoculator.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacterial isolate.
In Vivo Efficacy: Mouse Systemic Infection Model
This model is used to evaluate the therapeutic efficacy of this compound in a living organism.
Protocol: Mouse Systemic Infection Model
-
Animals: Specific pathogen-free mice (e.g., ICR or BALB/c) of a specific age and weight range are used.
-
Bacterial Challenge: Mice are intraperitoneally injected with a lethal dose of the bacterial pathogen suspended in a suitable medium (e.g., 5% gastric mucin). The bacterial dose is predetermined to cause mortality in the control group within a specified timeframe (e.g., 24-48 hours).
-
Treatment: At a specified time post-infection (e.g., 1 and 6 hours), mice are treated with subcutaneous or intravenous injections of this compound at various dose levels. A control group receives the vehicle only.
-
Observation: The mice are observed for a set period (e.g., 7 days), and the number of survivors in each group is recorded daily.
-
Data Analysis: The 50% effective dose (ED50), the dose required to protect 50% of the infected mice from death, is calculated using a statistical method such as probit analysis.
Visualizations
The following diagrams illustrate key concepts related to this compound.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)
Logical Relationship: Structure-Activity Relationship of Vertilmicin
Conclusion
This compound is a promising new aminoglycoside with potent antibacterial activity against a broad range of pathogens. Its unique structural features may offer advantages in terms of efficacy and safety. This technical guide provides a foundational understanding of its chemical and pharmacological properties, along with standardized experimental protocols for its evaluation. Further research is warranted to fully elucidate its clinical potential and to develop strategies to mitigate the development of resistance.
References
- 1. In Vivo Antibacterial Activity of Vertilmicin, a New Aminoglycoside Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo antibacterial activity of vertilmicin, a new aminoglycoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Netilmicin Sulfate? [synapse.patsnap.com]
In-Depth Technical Guide: Discovery and Synthesis of Vertilmicin Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vertilmicin, a novel semi-synthetic aminoglycoside, has emerged as a promising therapeutic agent in the ongoing battle against bacterial infections. Structurally similar to its predecessor, netilmicin, Vertilmicin is distinguished by a methyl group at the C-6' position, a modification that influences its antibacterial spectrum and interaction with bacterial resistance mechanisms. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of Vertilmicin sulfate. Detailed experimental protocols for its synthesis from verdamicin are presented, alongside tabulated quantitative data on its physicochemical properties and in vitro efficacy against a range of clinically relevant bacteria. Furthermore, this document elucidates the mechanism of action of aminoglycosides, providing context for Vertilmicin's bactericidal effects, and includes workflow diagrams to illustrate key processes.
Discovery and Development
Vertilmicin is a second-generation semi-synthetic aminoglycoside antibiotic derived from verdamicin.[1] Its development was part of a broader effort by pharmaceutical companies, including the Schering-Plough Corporation, to discover and develop improved aminoglycosides with enhanced potency, a wider spectrum of activity, and a reduced potential for toxicity.[2] The goal was to create derivatives that could overcome the growing problem of bacterial resistance to earlier aminoglycosides like gentamicin and tobramycin.
The strategic modification of the parent aminoglycoside structure, a hallmark of semi-synthetic antibiotic development, led to the synthesis of Vertilmicin. The key structural feature of Vertilmicin is the presence of a methyl group at the C-6' position, which differentiates it from netilmicin (1-N-ethyl-sisomicin).[1] This seemingly minor alteration has been shown to impact the drug's interaction with aminoglycoside-modifying enzymes, a primary mechanism of bacterial resistance.
Physicochemical Properties of this compound
The sulfate salt of Vertilmicin is a stable, water-soluble powder suitable for pharmaceutical formulations. A summary of its key physicochemical properties is provided in Table 1.
| Property | Value | Reference |
| Chemical Formula | C21H43N5O7·xH2SO4 | Inferred from Netilmicin |
| Appearance | White to yellowish powder | [3] |
| Solubility | Soluble in water | [4] |
| Storage | Store at 2 - 8 °C |
Note: Detailed physicochemical data for this compound is not as widely published as for Netilmicin sulfate. The data presented is based on available information and analogies with similar compounds.
Synthesis of this compound
The synthesis of Vertilmicin (1-N-ethyl-verdamicin) is analogous to the well-established synthesis of netilmicin from sisomicin. The core of the synthesis is the selective N-ethylation of the parent aminoglycoside, verdamicin. This process requires a multi-step approach involving the protection of other amino groups to ensure the ethyl group is added specifically to the 1-N position.
General Synthesis Workflow
The overall workflow for the synthesis of this compound can be summarized in the following diagram:
Caption: General workflow for the synthesis of this compound from verdamicin.
Detailed Experimental Protocol (Analogous to Netilmicin Synthesis)
The following protocol is a detailed representation of the likely synthesis of Vertilmicin, based on established methods for the 1-N-ethylation of related aminoglycosides like sisomicin.
Step 1: Protection of 3, 2', and 6'-Amino Groups
-
Dissolve verdamicin in a suitable protic solvent, such as methanol.
-
Add a chelating agent, for example, zinc acetate dihydrate, to the solution and stir at room temperature. This forms a metal complex that selectively exposes the 1-N position.
-
To the stirred solution, add an acylating agent like acetic anhydride in a suitable solvent (e.g., tetrahydrofuran) dropwise. This protects the 3, 2', and 6'-amino groups.
-
After the reaction is complete, remove the chelating metal by treating the reaction mixture with aqueous ammonia.
Step 2: Selective 1-N-Ethylation
-
The resulting 3,2',6'-N-trisubstituted verdamicin derivative is then dissolved in an aprotic organic solvent.
-
React the solution with an ethylating reagent. A common method is reductive amination using acetaldehyde in the presence of a reducing agent like sodium cyanoborohydride.
Step 3: Deprotection
-
The protective acyl groups are removed by hydrolysis, typically by heating the compound in an aqueous basic solution (e.g., sodium hydroxide).
Step 4: Purification
-
The crude Vertilmicin is purified using chromatographic techniques. Continuous chromatography followed by membrane filtration (ultrafiltration and nanofiltration) has been shown to be effective for purifying related compounds to a high degree of purity (≥98%).
Step 5: Salt Formation (Sulfation)
-
The purified Vertilmicin free base is dissolved in water.
-
The pH of the solution is adjusted with sulfuric acid to form the sulfate salt.
-
The final this compound product can be isolated by lyophilization or spray drying.
Mechanism of Action
Like all aminoglycoside antibiotics, Vertilmicin exerts its bactericidal effect by inhibiting bacterial protein synthesis. The mechanism involves a series of steps that ultimately lead to the production of non-functional or truncated proteins and disruption of the bacterial cell membrane.
Signaling Pathway of Aminoglycoside Action
The following diagram illustrates the key steps in the mechanism of action of aminoglycosides:
Caption: Mechanism of action of aminoglycoside antibiotics like Vertilmicin.
Aminoglycosides initially cross the outer membrane of Gram-negative bacteria through porin channels. They are then actively transported across the inner membrane into the cytoplasm. Inside the bacterium, the aminoglycoside binds with high affinity to the 16S ribosomal RNA of the 30S ribosomal subunit. This binding interferes with protein synthesis in several ways:
-
Inhibition of the initiation complex: The formation of the complex between mRNA and the ribosome is blocked.
-
mRNA misreading: The genetic code is misread, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.
-
Premature termination: The translation process is terminated prematurely, resulting in the production of truncated, non-functional proteins.
The accumulation of these aberrant proteins and the disruption of protein synthesis lead to damage of the bacterial cell membrane and ultimately, cell death.
In Vitro Antibacterial Activity
Vertilmicin has demonstrated potent in vitro activity against a broad spectrum of Gram-negative and Gram-positive bacteria. Its efficacy is comparable to that of netilmicin and in some cases superior to gentamicin.
Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values of Vertilmicin against various clinical isolates, providing a quantitative measure of its antibacterial potency.
| Bacterial Species | Vertilmicin MIC50 (mg/L) | Vertilmicin MIC90 (mg/L) | Reference |
| Escherichia coli | 0.25 - 1 | - | |
| Klebsiella pneumoniae | 0.25 - 1 | - | |
| Enterobacter cloacae | 0.25 - 1 | - | |
| Enterobacter aerogenes | 0.25 - 1 | - | |
| Citrobacter freundii | 0.25 - 1 | - | |
| Citrobacter diversus | 0.25 - 1 | - | |
| Morganella morganii | 0.25 - 1 | - | |
| Proteus mirabilis | 0.25 - 1 | - | |
| Serratia marcescens | 0.25 - 1 | - | |
| Haemophilus influenzae | 0.25 - 1 | - | |
| Acinetobacter calcoaceticus | 0.25 - 1 | - | |
| Pseudomonas aeruginosa | 8 | - | |
| Providencia rettgeri | 4 | - |
In Vivo Efficacy
Studies in animal models have confirmed the in vivo efficacy of Vertilmicin. In systemic infections in mice, the 50% effective doses (ED50) of subcutaneously administered Vertilmicin were found to be:
-
0.63 to 0.82 mg/kg against E. coli
-
0.18 to 0.29 mg/kg against K. pneumoniae
-
0.25 to 0.99 mg/kg against S. aureus
-
4.35 to 7.11 mg/kg against E. faecalis
The therapeutic efficacy of Vertilmicin was generally similar to that of netilmicin and better than that of gentamicin in all isolates tested.
Conclusion
This compound represents a significant advancement in the field of aminoglycoside antibiotics. Its unique chemical structure, characterized by the 1-N-ethyl and 6'-C-methyl substitutions on the verdamicin scaffold, confers a potent and broad spectrum of antibacterial activity. The synthesis of Vertilmicin, while complex, follows a logical and reproducible pathway of selective protection, alkylation, and deprotection. The well-understood mechanism of action, targeting bacterial protein synthesis, provides a solid foundation for its clinical application. The in vitro and in vivo data presented in this guide underscore the potential of Vertilmicin as a valuable therapeutic option for treating serious bacterial infections, particularly in an era of increasing antibiotic resistance. Further research and clinical trials are warranted to fully elucidate its clinical utility and safety profile.
References
Vertilmicin sulfate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vertilmicin sulfate is a novel semisynthetic aminoglycoside antibiotic. This document provides a comprehensive technical guide on its core properties, including its CAS number and molecular weight, and delves into its antibacterial activity. As specific detailed experimental protocols and signaling pathways for this compound are not extensively published, this guide presents established protocols for similar aminoglycosides and illustrates the generally accepted mechanism of action for this class of antibiotics.
Core Properties of this compound
| Property | Value | Reference |
| CAS Number | 857468-21-4 | |
| Molecular Weight | 489.614 g/mol |
Antibacterial Activity
Vertilmicin has demonstrated potent in vivo activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy, measured as the 50% effective dose (ED₅₀), has been compared to other aminoglycosides such as netilmicin, gentamicin, and verdamicin.
In Vivo Efficacy of Vertilmicin
| Bacterial Strain | Vertilmicin ED₅₀ (mg/kg) |
| Escherichia coli ATCC 25922 | 0.82 |
| Escherichia coli 9612 | 0.67 |
| Escherichia coli 1515 | 0.63 |
| Klebsiella pneumoniae 12 | 0.29 |
| Klebsiella pneumoniae 14 | 0.18 |
| Staphylococcus aureus ATCC 29213 | 0.25 |
| Staphylococcus aureus 9344 | 0.99 |
| Staphylococcus aureus 15 | 0.70 |
| Enterococcus faecalis ATCC 29212 | 7.11 |
| Enterococcus faecalis HH22 | 4.35 |
Mechanism of Action
As a member of the aminoglycoside class of antibiotics, this compound is presumed to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This mechanism involves several key steps:
-
Binding to the 30S Ribosomal Subunit: Aminoglycosides bind to the 16S rRNA within the 30S ribosomal subunit.
-
Interference with Protein Synthesis Initiation: This binding can block the formation of the initiation complex, preventing the start of protein synthesis.
-
Induction of mRNA Misreading: The binding of the antibiotic can cause misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.
-
Inhibition of Translocation: The movement of the ribosome along the mRNA can be inhibited, further disrupting protein synthesis.
-
Premature Termination: The antibiotic can cause the premature release of the ribosomal complex from the mRNA.
These actions collectively lead to the production of non-functional or truncated proteins, ultimately resulting in bacterial cell death.
Vertilmicin Sulfate: A Technical Guide to Solubility for Researchers
This document is intended for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the solubility profile of vertilmicin sulfate. Given the absence of specific experimental values, this guide will focus on providing a framework for solubility assessment.
Executive Summary
This compound is a semi-synthetic aminoglycoside antibiotic. While specific solubility values for this compound are not published, its chemical nature as a sulfate salt of a polycationic aminoglycoside strongly suggests good aqueous solubility. The solubility in DMSO is less predictable, with conflicting data available for the closely related compound, netilmicin sulfate. This guide outlines standard methodologies for experimentally determining the solubility of this compound in these solvents.
Introduction to this compound
Vertilmicin is a novel semi-synthetic aminoglycoside, structurally similar to netilmicin, with the distinction of a methyl group at the C-6′ position.[1] Aminoglycoside antibiotics are a class of drugs known for their efficacy against a broad spectrum of bacteria. They are characteristically hydrophilic and are often formulated as sulfate salts to maximize their solubility in aqueous solutions for parenteral administration.[2][3]
Solubility Profile: Inferences and Comparative Data
Due to the lack of direct data for this compound, the solubility of the structurally analogous compound, netilmicin sulfate, is presented below for reference. It is crucial to note that these values are for a different compound and should be used only as a preliminary guide.
Table 1: Solubility Data for Netilmicin Sulfate (for reference only)
| Compound | Solvent | Solubility | Notes |
| Netilmicin Sulfate | Water | ≥66.05 mg/mL | Highly water-soluble. |
| Netilmicin Sulfate | DMSO | Insoluble | Multiple sources indicate insolubility. |
| Netilmicin Sulfate | DMSO | Soluble | Contradictory data from some suppliers. |
Note: The conflicting reports on the DMSO solubility of netilmicin sulfate highlight the necessity of empirical determination for this compound.
Experimental Protocols for Solubility Determination
To address the absence of data, the following are detailed experimental protocols for determining the solubility of this compound.
Thermodynamic (Shake-Flask) Method for Aqueous Solubility
This method is considered the gold standard for determining thermodynamic solubility.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water (e.g., Milli-Q) in a sealed, inert container (e.g., glass vial).
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.
-
Phase Separation: Separate the undissolved solid from the solution. This is typically achieved by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), as aminoglycosides lack a strong UV chromophore.
-
Calculation: Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor.
Kinetic Solubility Method in DMSO
This method is often used in early drug discovery to assess solubility from a DMSO stock solution.
Protocol:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution.
-
Aqueous Buffer Addition: Add a physiological aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well, causing the compound to precipitate at concentrations above its aqueous solubility.
-
Incubation: Incubate the plate for a set period (e.g., 1.5-2 hours) with shaking.
-
Analysis: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is considered the kinetic solubility. Alternatively, the plate can be filtered, and the concentration of the soluble compound in the filtrate can be determined by an appropriate analytical method.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the described experimental protocols.
Caption: Thermodynamic Solubility (Shake-Flask) Workflow.
Caption: Kinetic Solubility Workflow.
Conclusion
While direct, experimentally determined solubility data for this compound in DMSO and water are currently unavailable, its classification as an aminoglycoside sulfate salt provides a strong indication of its likely behavior. It is anticipated to be highly soluble in water. Its solubility in DMSO remains to be definitively determined. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to empirically determine the solubility of this compound, a critical parameter for its further development and application in research and clinical settings.
References
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Vertilmicin Sulfate
Introduction
Vertilmicin is a novel semisynthetic aminoglycoside antibiotic with a structure similar to netilmicin, distinguished by a methyl group at the C-6' position.[1] It exhibits potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][3] This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Vertilmicin sulfate, intended for researchers, scientists, and professionals in drug development.
Pharmacokinetics
The pharmacokinetic profile of Vertilmicin has been investigated in preclinical animal models, including rats and dogs, to characterize its absorption, distribution, metabolism, and excretion (ADME).
Absorption and Distribution Following a single intramuscular administration, Vertilmicin is rapidly absorbed, with peak serum concentrations (Tmax) observed at 0.63 hours in rats and 0.58 hours in dogs.[4] The drug is widely distributed into various tissues after intravenous administration in rats, with the highest concentrations found in the kidney and the lowest in the brain.[4] The plasma protein binding of Vertilmicin is relatively low, measured at 22.7% in rats and 20.4% in dogs.
Metabolism and Excretion The primary route of elimination for Vertilmicin is renal excretion. In rats receiving a single intravenous dose of 20 mg/kg, approximately 81.1% of the administered dose was excreted in the urine within 48 hours. Fecal and biliary excretion were minor pathways, accounting for only 3.12% and 1.44% of the dose, respectively. The pharmacokinetic behavior of Vertilmicin in rats was found to be dose-dependent with intravenous administration.
Pharmacokinetic Parameters The following tables summarize the key pharmacokinetic parameters of Vertilmicin in rats and dogs.
Table 1: Pharmacokinetic Parameters of Vertilmicin in Rats and Dogs Following a Single Intramuscular Administration
| Parameter | Rat | Dog |
| Tmax (h) | 0.63 | 0.58 |
| Plasma Protein Binding (%) | 22.7 | 20.4 |
Table 2: Pharmacokinetic Parameters of Vertilmicin in Dogs Following a Single 10 mg/kg Dose
| Administration Route | t1/2 (h) |
| Intravenous | 0.83 |
| Intramuscular | 0.85 |
Experimental Protocols: Pharmacokinetic Studies
-
Animal Models : Studies were conducted in rats and dogs to evaluate the pharmacokinetics of Vertilmicin.
-
Administration : Vertilmicin was administered either intravenously or intramuscularly. For intravenous administration in rats, dosages of 10, 20, and 40 mg/kg were used. For both intravenous and intramuscular administration in dogs, a dose of 10 mg/kg was used.
-
Sample Collection : Blood, urine, feces, and bile samples were collected at various time points to determine the concentration of Vertilmicin. Tissue samples were also collected from rats after intravenous dosing to assess tissue distribution.
-
Analysis : The concentration of Vertilmicin in the collected samples was likely determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), although the specific method is not detailed in the provided search results.
-
Pharmacokinetic Analysis : The collected data was used to calculate key pharmacokinetic parameters, including Tmax, t1/2, and plasma protein binding.
Pharmacokinetics Experimental Workflow
Caption: Workflow for a typical preclinical pharmacokinetic study.
Pharmacodynamics
Vertilmicin has demonstrated potent in vivo antibacterial activity against a range of Gram-positive and Gram-negative bacteria in various animal infection models.
In Vivo Efficacy In mouse systemic infection models, subcutaneously administered Vertilmicin showed high efficacy against infections caused by Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Enterococcus faecalis. The therapeutic efficacy of Vertilmicin was generally comparable to that of netilmicin and superior to gentamicin. Furthermore, its effectiveness was confirmed in local infection models, including rabbit skin burn infections and mouse ascending urinary tract infections.
Table 3: 50% Effective Doses (ED50) of Subcutaneously Administered Vertilmicin in Mouse Systemic Infection Models
| Bacterial Species | Strain | ED50 (mg/kg) |
| Escherichia coli | ATCC 25922 | 0.82 |
| 9612 | 0.67 | |
| 1515 | 0.63 | |
| Klebsiella pneumoniae | 0.18 - 0.29 | |
| Staphylococcus aureus | 0.25 - 0.99 | |
| Enterococcus faecalis | 4.35 - 7.11 |
Experimental Protocols: Pharmacodynamic Studies
-
Mouse Systemic Infection Model :
-
Mice were infected with various bacterial strains, including E. coli, K. pneumoniae, S. aureus, and E. faecalis.
-
Vertilmicin was administered subcutaneously at different doses.
-
The efficacy was evaluated by determining the 50% effective dose (ED50), which is the dose required to protect 50% of the infected mice from death.
-
-
Rabbit Skin Burn Infection Model :
-
A skin burn was induced on rabbits, which was then infected with bacteria.
-
Vertilmicin was administered to assess its therapeutic effect on the local infection.
-
-
Mouse Ascending Urinary Tract Infection Model :
-
A urinary tract infection was induced in mice.
-
The efficacy of Vertilmicin in treating this infection was evaluated.
-
Pharmacodynamics Experimental Workflow
Caption: Workflow for a typical in vivo pharmacodynamic study.
Mechanism of Action
As an aminoglycoside, Vertilmicin's mechanism of action is presumed to be similar to other antibiotics in this class, such as netilmicin. Aminoglycosides exert their bactericidal effect by inhibiting bacterial protein synthesis.
The proposed mechanism involves the following steps:
-
Binding to the 30S Ribosomal Subunit : Aminoglycosides irreversibly bind to the 16S rRNA and S12 protein of the bacterial 30S ribosomal subunit.
-
Interference with Protein Synthesis : This binding disrupts protein synthesis in several ways:
-
It interferes with the formation of the initiation complex between mRNA and the ribosome.
-
It causes misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.
-
It can lead to premature termination of translation.
-
-
Bacterial Cell Death : The production of non-functional or faulty proteins ultimately leads to bacterial cell death.
Signaling Pathway of Aminoglycoside Action
Caption: Mechanism of action of aminoglycoside antibiotics.
Relationship between Pharmacokinetics, Pharmacodynamics, and Therapeutic Outcome
Caption: The interplay of PK/PD in determining therapeutic efficacy.
Conclusion
This compound is a promising new aminoglycoside antibiotic with favorable pharmacokinetic and pharmacodynamic properties. It demonstrates rapid absorption, wide tissue distribution, and primary elimination through renal excretion. Its potent in vivo bactericidal activity against a broad spectrum of pathogens, coupled with an efficacy profile comparable or superior to existing aminoglycosides like netilmicin and gentamicin, highlights its potential as a valuable therapeutic agent for the treatment of severe bacterial infections. Further clinical studies are warranted to fully elucidate its clinical utility and safety profile in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo antibacterial activity of vertilmicin, a new aminoglycoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Antibacterial Activity of Vertilmicin, a New Aminoglycoside Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of vertilmicin, a novel aminoglycoside antibiotic, in rats and dogs | springermedicine.com [springermedicine.com]
Vertilmicin Sulfate Stability Under Laboratory Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of vertilmicin sulfate under various laboratory conditions. This compound, a novel aminoglycoside antibiotic, requires thorough stability profiling to ensure its quality, safety, and efficacy throughout its lifecycle. This document summarizes key stability characteristics, details the analytical methodologies used for its assessment, and outlines experimental workflows for stability testing.
Summary of Stability Profile
This compound has been shown to be a stable compound under certain conditions, while demonstrating susceptibility to degradation under others. Qualitative assessments indicate that it is stable under exposure to light and heat. However, significant degradation occurs under conditions of acid-base hydrolysis and oxidation[1].
Data on Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods[2]. While specific quantitative data from forced degradation studies on this compound is not extensively published, the following table summarizes the expected stability behavior based on available information and typical degradation patterns of aminoglycoside antibiotics. The degradation percentages are illustrative to represent potential outcomes of such studies.
| Stress Condition | Reagent/Parameters | Exposure Time | Temperature | Expected Outcome | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 60°C | Significant Degradation | Hydrolytic cleavage of glycosidic bonds |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | Significant Degradation | Epimerization and other base-catalyzed reactions |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temperature | Significant Degradation | Oxidation of amino and hydroxyl groups |
| Thermal | Dry Heat | 48 hours | 80°C | No Significant Degradation | Minimal thermal decomposition products |
| Photostability | ICH Q1B Option II | 1.2 million lux hours | Room Temperature | No Significant Degradation | No significant photoproducts |
Experimental Protocols
The primary analytical method for assessing the stability of this compound is High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), as it does not require a chromophore which this compound lacks[1].
Stability-Indicating HPLC-ELSD Method
This method is crucial for separating this compound from its degradation products and impurities.
Chromatographic Conditions: [1]
-
Column: Agilent SB-C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: 0.05 mol/L trifluoroacetic acid–methanol (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
ELSD Conditions: [1]
-
Drift Tube Temperature: 40°C
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in water to achieve a concentration of 0.6 mg/mL for assay and 5.0 mg/mL for related substances.
-
For forced degradation studies, the sample is subjected to the stress conditions outlined in Table 1.
-
After the specified exposure time, neutralize the acidic and basic samples.
-
Dilute the samples to the appropriate concentration with water before injection.
Forced Degradation Protocol
The following protocols are standard for conducting forced degradation studies to establish the degradation pathways of a drug substance.
2.2.1. Acid Hydrolysis
-
Dissolve this compound in 0.1 M hydrochloric acid.
-
Heat the solution in a water bath at 60°C for 8 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 0.1 M sodium hydroxide.
-
Dilute to the final concentration with water and analyze by HPLC-ELSD.
2.2.2. Base Hydrolysis
-
Dissolve this compound in 0.1 M sodium hydroxide.
-
Heat the solution in a water bath at 60°C for 8 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid.
-
Dilute to the final concentration with water and analyze by HPLC-ELSD.
2.2.3. Oxidative Degradation
-
Dissolve this compound in a 3% hydrogen peroxide solution.
-
Store the solution at room temperature for 24 hours, protected from light.
-
Dilute to the final concentration with water and analyze by HPLC-ELSD.
2.2.4. Thermal Degradation
-
Place the solid this compound powder in a hot air oven at 80°C for 48 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Dissolve the sample in water to the final concentration and analyze by HPLC-ELSD.
2.2.5. Photostability Testing
-
Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A parallel sample should be kept in the dark as a control.
-
After exposure, dissolve both the exposed and control samples in water to the final concentration and analyze by HPLC-ELSD.
Visualizations
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates the general workflow for conducting forced degradation studies on this compound.
Caption: Workflow for this compound Forced Degradation Studies.
Potential Degradation Pathway under Hydrolysis
This diagram illustrates a simplified, hypothetical degradation pathway for an aminoglycoside like this compound under hydrolytic stress, leading to the cleavage of glycosidic bonds.
Caption: Hypothetical Hydrolytic Degradation of this compound.
References
Vertilmicin Sulfate: A Technical Review of Its Antibacterial Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the existing literature on Vertilmicin sulfate, a novel semisynthetic aminoglycoside antibiotic. The document focuses on its antibacterial activity, mechanism of action, and the experimental protocols used to evaluate its efficacy.
In Vitro Antibacterial Activity
Vertilmicin has demonstrated potent in vitro activity against a broad spectrum of both Gram-negative and Gram-positive bacteria. Its efficacy is comparable to Netilmicin and superior to Gentamicin against many clinical isolates.
Table 1: Minimum Inhibitory Concentrations (MICs) of Vertilmicin and Comparator Aminoglycosides
| Bacterial Species | Strain | Vertilmicin MIC (μg/mL) | Netilmicin MIC (μg/mL) | Gentamicin MIC (μg/mL) | Verdamicin MIC (μg/mL) |
| Gram-Negative | |||||
| Escherichia coli | ATCC 25922 | 0.5 | 0.5 | 0.5 | 1 |
| 9612 | 1 | 1 | 32 | 4 | |
| 1515 | 0.5 | 0.5 | 0.5 | 1 | |
| Klebsiella pneumoniae | 1101 | 0.25 | 0.25 | 0.5 | 0.5 |
| 1103 | 0.5 | 0.25 | 0.5 | 0.5 | |
| Gram-Positive | |||||
| Staphylococcus aureus | ATCC 25923 | 0.25 | 0.25 | 0.25 | 0.25 |
| 3001 | 0.5 | 0.5 | 0.25 | 0.5 | |
| 3085 (MRSA) | 1 | 1 | >128 | 2 | |
| Enterococcus faecalis | ATCC 29212 | 8 | 8 | 16 | 16 |
| HH22 | 4 | 4 | 64 | 16 |
Data sourced from You et al., 2009.
In Vivo Antibacterial Activity
Vertilmicin has shown significant efficacy in various animal models of infection, corroborating its in vitro antibacterial potential.
Table 2: In Vivo Efficacy (ED50) of Vertilmicin in a Mouse Systemic Infection Model
| Bacterial Species | Strain | Vertilmicin ED50 (mg/kg) |
| Gram-Negative | ||
| Escherichia coli | ATCC 25922 | 0.82 |
| 9612 | 0.67 | |
| 1515 | 0.63 | |
| Klebsiella pneumoniae | 1101 | 0.29 |
| 1103 | 0.18 | |
| Gram-Positive | ||
| Staphylococcus aureus | ATCC 25923 | 0.25 |
| 3001 | 0.99 | |
| 3085 (MRSA) | 0.51 | |
| Enterococcus faecalis | ATCC 29212 | 7.11 |
| HH22 | 4.35 |
ED50 (50% effective dose) was determined in a mouse systemic infection model with subcutaneous administration. Data sourced from You et al., 2009.[1][2][3]
Mechanism of Action
As an aminoglycoside, Vertilmicin's primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately bacterial cell death.
Caption: Mechanism of action of Vertilmicin.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of Vertilmicin against various bacterial isolates.
-
Preparation of Bacterial Inoculum:
-
Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the Vertilmicin stock solution in broth in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of Vertilmicin that completely inhibits visible growth of the organism.
-
Caption: Workflow for MIC determination.
In Vivo Efficacy Testing: Mouse Systemic Infection Model
This model evaluates the in vivo efficacy of Vertilmicin in treating systemic bacterial infections.[1]
-
Animal Preparation:
-
Use specific-pathogen-free mice (e.g., ICR mice) of a specific age and weight range.
-
Acclimatize the animals to the laboratory conditions for a sufficient period before the experiment.
-
-
Infection Induction:
-
Prepare a bacterial suspension of the test organism in a suitable medium (e.g., 5% mucin) to enhance virulence.
-
Infect the mice intraperitoneally with 0.5 mL of the bacterial suspension, corresponding to 100 times the median lethal dose (LD₅₀).
-
-
Treatment Administration:
-
Prepare different doses of this compound.
-
Administer the prepared doses subcutaneously to different groups of infected mice at specified time points post-infection (e.g., 15 minutes and 6 hours).
-
Include a control group that receives a saline vehicle.
-
-
Observation and Data Analysis:
-
Monitor the mice for mortality over a period of 7 days.
-
Calculate the 50% effective dose (ED₅₀) using a statistical method such as the Probit analysis.
-
Caption: Mouse systemic infection model workflow.
In Vivo Efficacy Testing: Rabbit Skin Burn Infection Model
This model assesses the topical antibacterial efficacy of Vertilmicin on infected burn wounds.[1]
-
Animal Preparation:
-
Use male New Zealand White rabbits of a specific weight range (e.g., 2.5 to 3.0 kg).
-
One day before infection, remove the hair from the back of the rabbits.
-
-
Burn and Infection Induction:
-
Anesthetize the rabbits.
-
Create a standardized second-degree burn on the back of each rabbit.
-
Apply a suspension of the test organism (e.g., E. coli 9612) to the burn wound.
-
-
Topical Treatment:
-
Prepare different concentrations of Vertilmicin in a suitable vehicle (e.g., cream or ointment).
-
Apply the prepared formulations topically to the infected burn wounds at specified intervals.
-
Include control groups treated with the vehicle alone and/or a comparator antibiotic.
-
-
Evaluation of Efficacy:
-
After a defined treatment period, euthanize the animals.
-
Excise the burn wound tissue.
-
Homogenize the tissue and perform serial dilutions for bacterial colony counting (CFU/gram of tissue).
-
Compare the bacterial load in the Vertilmicin-treated groups with the control groups to determine the reduction in bacterial count.
-
Caption: Rabbit burn infection model workflow.
References
Vertilmicin Sulfate: A Technical Overview of Potential Therapeutic Applications
Disclaimer: Publicly available information on Vertilmicin sulfate is limited. This document summarizes the available preclinical data for Vertilmicin and leverages data from the structurally related and well-characterized aminoglycoside, Netilmicin sulfate, to infer potential therapeutic applications and mechanisms of action. This approach is taken to provide a comprehensive overview for research and drug development professionals, and any inferences drawn from Netilmicin data should be confirmed by specific studies on Vertilmicin.
Executive Summary
Vertilmicin is a novel aminoglycoside antibiotic. While comprehensive data on its sulfate salt form is not widely available, preliminary pharmacokinetic studies in animal models suggest rapid absorption and broad tissue distribution. As an aminoglycoside, this compound is anticipated to exert its therapeutic effect by inhibiting bacterial protein synthesis, a mechanism shared with other antibiotics in its class, such as Netilmicin. Potential therapeutic applications are likely to include the treatment of serious bacterial infections, particularly those caused by Gram-negative bacteria. This guide provides an in-depth look at the available data on Vertilmicin and draws parallels with Netilmicin to outline potential avenues for research and development.
Mechanism of Action
Aminoglycoside antibiotics, as a class, are known to be potent inhibitors of bacterial protein synthesis. They exert their bactericidal effect by irreversibly binding to the 30S ribosomal subunit of susceptible bacteria.[1] This binding interferes with the initiation complex of peptide synthesis, leading to misreading of the mRNA genetic code and the production of non-functional proteins.[2] Ultimately, this disruption of protein synthesis leads to bacterial cell death.[1]
Like other aminoglycosides, the action of this compound is expected to involve:
-
Binding to the 30S Ribosomal Subunit: The primary target is the 16S rRNA within the 30S subunit, which disrupts the fidelity of translation.[3][4]
-
Interference with Protein Synthesis Initiation: By binding to the 30S subunit, aminoglycosides can block the formation of the initiation complex, halting protein synthesis before it begins.
-
Induction of mRNA Misreading: This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in aberrant or nonfunctional proteins.
-
Premature Termination of Translation: The binding can also cause the ribosome to detach from the mRNA prematurely.
dot
Potential Therapeutic Applications
Based on the activity of related aminoglycosides like Netilmicin, this compound holds potential for treating a variety of serious bacterial infections. These may include:
-
Complicated Urinary Tract Infections: Aminoglycosides are often effective in treating severe or complicated UTIs.
-
Respiratory Tract Infections: Including pneumonia, especially in cases caused by susceptible Gram-negative bacteria.
-
Skin and Soft Tissue Infections: For severe infections, particularly those with a high likelihood of Gram-negative bacterial involvement.
-
Sepsis and Bacteremia: As a component of combination therapy for systemic infections.
-
Intra-abdominal Infections: In combination with other agents to cover anaerobic bacteria.
Preclinical Data: Pharmacokinetics of Vertilmicin
A key preclinical study investigated the pharmacokinetic profile of Vertilmicin in rats and dogs following intravenous and intramuscular administration. The findings from this study are summarized below.
Quantitative Pharmacokinetic Parameters
The following tables present the pharmacokinetic parameters of Vertilmicin in rats and dogs.
| Parameter | Rats (10 mg/kg IV) | Rats (20 mg/kg IV) | Rats (40 mg/kg IV) | Dogs (10 mg/kg IV) | Dogs (10 mg/kg IM) |
| t½ (h) | - | - | - | 0.83 | 0.85 |
| Tmax (h) | - | - | - | - | 0.58 |
| Plasma Protein Binding (%) | 22.7 | 22.7 | 22.7 | 20.4 | 20.4 |
| Parameter | Value |
| Urinary Excretion (Rats, 20 mg/kg IV, 48h) | 81.1% |
| Fecal Excretion (Rats, 20 mg/kg IV, 48h) | 3.12% |
| Biliary Excretion (Rats, 20 mg/kg IV, 48h) | 1.44% |
Key Findings from Preclinical Pharmacokinetics
-
Rapid Absorption and Distribution: Vertilmicin was rapidly absorbed and widely distributed into various tissues in rats.
-
Dose-Dependent Pharmacokinetics: The pharmacokinetic behavior of Vertilmicin was found to be dose-dependent in rats when administered intravenously.
-
Tissue Distribution: The highest exposure was observed in the kidney tissue, while the brain had the lowest exposure.
-
Primary Elimination Route: Renal excretion was identified as the primary route of elimination for Vertilmicin in rats.
Clinical Data for a Related Compound: Netilmicin Sulfate
While clinical trial data for this compound is not available in the public domain, numerous studies on Netilmicin sulfate provide a basis for understanding the potential clinical profile of this class of antibiotics.
Efficacy of Netilmicin in Various Infections
| Infection Type | Efficacy/Cure Rate | Citation |
| Serious Gram-Negative Infections | 80% clinical response rate | |
| Bacterial Infections (General) | 83.9% overall efficacy | |
| Bacterial Clearance Rate | 89.7% | |
| Severe/Complicated Urinary Tract Infections | 14 out of 15 patients cured | |
| Bacteremia | 85% complete bacteriologic and clinical cure |
Safety and Tolerability of Netilmicin
| Adverse Event | Incidence | Citation |
| Nephrotoxicity (Probable) | 1.7% | |
| Nephrotoxicity (Possible) | 5.2% | |
| Auditory Toxicity (Probable) | 1.6% | |
| Auditory Toxicity (Possible) | 1.9% | |
| Vestibular Toxicity (Probable/Possible) | 0.62% |
Experimental Protocols
Detailed experimental protocols for Vertilmicin are limited. However, based on the available pharmacokinetic study and general methodologies for aminoglycoside research, the following outlines key experimental approaches.
Pharmacokinetic Analysis
The pharmacokinetic properties of Vertilmicin were determined in Sprague-Dawley rats and Beagle dogs. A generalized workflow for such a study is as follows:
dot
Methodology Details:
-
Animal Models: Healthy adult male and female rats and dogs are used.
-
Drug Administration: Vertilmicin is administered as a single intravenous or intramuscular dose.
-
Sample Collection: Blood, urine, and feces are collected at predetermined time points.
-
Bioanalysis: The concentration of Vertilmicin in the biological samples is determined using a validated analytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Calculations: Pharmacokinetic parameters are calculated from the concentration-time data using appropriate software (e.g., WinNonlin).
In Vitro Susceptibility Testing
To determine the antibacterial spectrum of this compound, standard in vitro susceptibility testing methods would be employed.
-
Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC) of the antibiotic against a panel of bacterial isolates. The MIC is the lowest concentration of the drug that prevents visible growth of the bacteria.
-
Disk Diffusion: This method involves placing paper disks impregnated with a specific concentration of the antibiotic onto an agar plate inoculated with the test organism. The diameter of the zone of inhibition around the disk is measured to determine the susceptibility of the organism.
Future Directions
The preliminary pharmacokinetic data for Vertilmicin is promising, suggesting properties consistent with other effective aminoglycosides. However, a significant amount of research is still required to fully characterize its therapeutic potential. Future research should focus on:
-
In-depth in vitro and in vivo efficacy studies against a broad range of clinically relevant bacterial pathogens, including multidrug-resistant strains.
-
Comprehensive toxicology and safety pharmacology studies to establish a clear safety profile, with a particular focus on nephrotoxicity and ototoxicity.
-
Phase I, II, and III clinical trials to evaluate the pharmacokinetics, safety, and efficacy of this compound in humans.
-
Studies on combination therapy to explore potential synergies with other classes of antibiotics.
By building on the foundation of knowledge from related aminoglycosides and conducting rigorous, specific studies on this compound, its potential role in the treatment of serious bacterial infections can be fully elucidated.
References
Vertilmicin Sulfate: A Comparative Overview with Other Aminoglycosides
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparative analysis of vertilmicin sulfate, a novel semisynthetic aminoglycoside, against established aminoglycosides including amikacin, gentamicin, and tobramycin. The document delves into their mechanisms of action, spectrum of activity with a focus on key Gram-negative pathogens, mechanisms of resistance, and essential pharmacokinetic and pharmacodynamic parameters. Quantitative data on in vitro activity are summarized in comparative tables. Detailed experimental protocols for key microbiological assays and visualizations of critical pathways and workflows are provided to support researchers in the fields of microbiology and drug development.
Introduction
Aminoglycosides have long been a cornerstone in the treatment of serious Gram-negative bacterial infections. Their potent, concentration-dependent bactericidal activity and synergistic potential with other antibiotic classes have maintained their clinical relevance despite the emergence of resistance and concerns regarding toxicity.[1][2] Vertilmicin is a new semisynthetic aminoglycoside that has demonstrated a broad spectrum of activity against both Gram-negative and Gram-positive isolates.[3] This guide aims to provide a detailed technical overview of this compound in comparison to other widely used aminoglycosides, offering a valuable resource for researchers and drug development professionals.
Mechanism of Action
Aminoglycosides exert their bactericidal effect by inhibiting bacterial protein synthesis. This process involves several key steps:
-
Cellular Uptake: Aminoglycosides, being polycationic molecules, initially interact with the negatively charged bacterial outer membrane. Their uptake across the inner membrane is an active, energy-dependent process.
-
Ribosomal Binding: Once inside the cytoplasm, aminoglycosides bind irreversibly to the 30S ribosomal subunit.[4] Specifically, they target the A-site on the 16S rRNA.[3]
-
Inhibition of Protein Synthesis: This binding event disrupts protein synthesis through several mechanisms:
-
Inhibition of Initiation: Interference with the formation of the initiation complex.
-
mRNA Misreading: Causing the incorporation of incorrect amino acids, leading to the production of non-functional or toxic proteins.
-
Blockade of Translocation: Preventing the movement of the ribosome along the mRNA.
-
The culmination of these effects leads to a rapid, concentration-dependent killing of the bacteria.
Caption: General Mechanism of Action of Aminoglycosides.
Comparative In Vitro Activity
The in vitro activity of aminoglycosides is a critical determinant of their potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify this activity. The following tables summarize the comparative MIC50 and MIC90 values for vertilmicin, amikacin, gentamicin, and tobramycin against key Gram-negative pathogens.
Table 1: Comparative MIC50 Values (µg/mL)
| Organism | Vertilmicin | Amikacin | Gentamicin | Tobramycin | Netilmicin |
| Pseudomonas aeruginosa | 0.5 - 4 | 2 - 8 | ≤1 - 2 | 0.75 - 1 | 8 |
| Klebsiella pneumoniae | 0.125 - 2 | 1 - 2 | 0.06 - 4 | 0.5 - 1 | 0.25 - 2 |
| Escherichia coli | 0.125 - 2 | 2 | 0.06 - 4 | 0.25 - 0.5 | 0.25 - 2 |
Table 2: Comparative MIC90 Values (µg/mL)
| Organism | Vertilmicin | Amikacin | Gentamicin | Tobramycin | Netilmicin |
| Pseudomonas aeruginosa | 8 - 16 | 8 - >256 | 8 - 32 | 4 - 8 | 32 |
| Klebsiella pneumoniae | 2 - 8 | 4 - >256 | 4 - >128 | 2 - 16 | 2 - 8 |
| Escherichia coli | 2 - 8 | >256 | 32 - >512 | 1 - 128 | 2 - 8 |
Note: Data compiled from multiple sources. Ranges reflect variations across different studies and isolate collections.
Vertilmicin's in vitro activity is reported to be similar to that of netilmicin, lower than amikacin, and higher than verdamicin and gentamicin.
Mechanisms of Resistance
Bacterial resistance to aminoglycosides is a significant clinical challenge and can occur through several mechanisms:
-
Enzymatic Modification: This is the most common mechanism of acquired resistance. Bacteria produce aminoglycoside-modifying enzymes (AMEs) that inactivate the drug through acetylation, phosphorylation, or adenylylation. Vertilmicin has shown lower susceptibility to some of these enzymes compared to other aminoglycosides.
-
Target Site Alteration: Mutations in the 16S rRNA or ribosomal proteins can reduce the binding affinity of aminoglycosides to the 30S subunit.
-
Reduced Permeability and Efflux: Alterations in the bacterial cell wall can decrease the uptake of aminoglycosides, while active efflux pumps can transport the drug out of the cell.
Caption: Key Mechanisms of Aminoglycoside Resistance.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics
Aminoglycosides are poorly absorbed orally and are typically administered parenterally. They exhibit dose-dependent pharmacokinetics. Vertilmicin has been shown to be rapidly absorbed and widely distributed in animal models, with renal excretion being the primary route of elimination. The plasma protein binding of vertilmicin is relatively low.
Pharmacodynamics
Key pharmacodynamic properties of aminoglycosides include concentration-dependent killing and a post-antibiotic effect (PAE).
-
Concentration-Dependent Killing: The rate and extent of bacterial killing increase with higher drug concentrations.
-
Post-Antibiotic Effect (PAE): Aminoglycosides exhibit a prolonged PAE, meaning that bacterial growth remains suppressed even after the drug concentration has fallen below the MIC. This property supports less frequent, high-dose administration regimens. Vertilmicin has also demonstrated a concentration-dependent killing effect.
Table 3: Post-Antibiotic Effect (PAE) Durations (Hours)
| Antibiotic | Pseudomonas aeruginosa | Escherichia coli |
| Gentamicin | 3.0 - 7.0 | ~3.5 |
| Tobramycin | 3.0 - 7.0 | ~1.8 (at 6x MIC) |
| Amikacin | 3.0 - 7.0 | ~4.0 |
Note: PAE is dose-dependent. Values represent a range observed at concentrations typically 4x the MIC, unless otherwise specified.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent. The following is a general protocol based on CLSI guidelines.
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the aminoglycoside in a suitable solvent. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Time-Kill Assay
Time-kill assays provide information on the rate of bactericidal activity.
-
Inoculum and Drug Preparation: Prepare a starting bacterial inoculum of approximately 5 x 10^5 CFU/mL in CAMHB. Prepare tubes with the aminoglycoside at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) and a growth control tube without the antibiotic.
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or PBS. Plate a specific volume of each dilution onto appropriate agar plates. Incubate the plates for 18-24 hours at 37°C.
-
Data Analysis: Count the colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Post-Antibiotic Effect (PAE) Determination
The PAE is determined by measuring the suppression of bacterial growth after a brief exposure to an antimicrobial agent.
-
Antibiotic Exposure: Expose a standardized bacterial inoculum (e.g., 10^6 CFU/mL) to a specific concentration of the aminoglycoside (e.g., 4x MIC) for a defined period (e.g., 1-2 hours). A control culture is treated identically but without the antibiotic.
-
Antibiotic Removal: After the exposure period, rapidly reduce the antibiotic concentration by a 1:1000 dilution in pre-warmed, antibiotic-free broth.
-
Monitoring Regrowth: Incubate both the test (antibiotic-exposed) and control cultures. At regular intervals, determine the viable bacterial count (CFU/mL) for both cultures.
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count of the test culture to increase by 1 log10 above the count immediately after antibiotic removal, and C is the corresponding time for the control culture.
Caption: General Workflow for In Vitro Susceptibility Testing.
Conclusion
This compound is a promising new aminoglycoside with a potent and broad spectrum of in vitro activity against clinically relevant Gram-negative and Gram-positive bacteria. Its activity profile, particularly against some aminoglycoside-resistant strains, suggests it may offer a valuable therapeutic option. Further research, including comprehensive in vivo studies and clinical trials, is warranted to fully elucidate the clinical utility and safety profile of this compound in the context of increasing antimicrobial resistance. This guide provides a foundational overview to support such ongoing research and development efforts.
References
Methodological & Application
Application Notes and Protocols: Vertilmicin Sulfate In Vitro Antibacterial Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vertilmicin is a novel semisynthetic aminoglycoside antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Structurally similar to netilmicin, vertilmicin demonstrates potent antibacterial action and is being investigated for its potential in treating a variety of bacterial infections.[1] This document provides detailed protocols for the in vitro assessment of the antibacterial activity of vertilmicin sulfate, primarily focusing on the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Mechanism of Action
Aminoglycoside antibiotics, including vertilmicin, exert their bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[3][4] Vertilmicin's likely mechanism of action, similar to other aminoglycosides like netilmicin, involves irreversible binding to the 30S ribosomal subunit. This binding interferes with the formation of the initiation complex, causes misreading of the mRNA code, and leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.
Experimental Protocols
Standardized methods for in vitro antimicrobial susceptibility testing, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are recommended for evaluating the antibacterial activity of this compound. The most common methods include broth dilution, agar dilution, and disk diffusion.
I. Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound (analytical grade)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Enterococcus faecalis)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile deionized water) at a concentration of 1024 µg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution (1024 µg/mL) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This will result in concentrations ranging from 1024 µg/mL to 1 µg/mL.
-
Well 11 will serve as the growth control (no antibiotic), and well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
Incubation: Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
II. Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth in the MIC test.
-
Spot-inoculate the aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Data Presentation
The in vitro antibacterial activity of this compound can be summarized in a table format, presenting the MIC ranges against various bacterial species.
| Bacterial Species | Vertilmicin MIC50 (µg/mL) | Vertilmicin MIC90 (µg/mL) | Amikacin MIC50 (µg/mL) | Gentamicin MIC50 (µg/mL) | Netilmicin MIC50 (µg/mL) |
| Enterobacteriaceae | 0.125 - 2 | N/A | 0.5 - 8 | 0.06 - 4 | 0.25 - 2 |
| Staphylococcus spp. | 0.125 - 2 | N/A | 0.5 - 8 | 0.06 - 4 | 0.25 - 2 |
| A. calcoaceticus | 0.125 - 2 | N/A | 0.5 - 8 | 0.06 - 4 | 0.25 - 2 |
Note: The MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Data presented is based on available literature for non-gentamicin-resistant strains and may vary depending on the specific isolates tested.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for MIC Determination.
Proposed Mechanism of Action of Vertilmicin
Caption: Proposed Mechanism of Action of Vertilmicin.
References
Application Notes and Protocols for Vertilmicin Sulfate in Bacterial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vertilmicin sulfate is a novel semisynthetic aminoglycoside antibiotic. Structurally similar to netilmicin, it demonstrates potent, broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Aminoglycosides, as a class, function by irreversibly binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis and leads to cell death.[2] This document provides detailed application notes and protocols for the effective use of this compound in bacterial cell culture for research and drug development purposes.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The process involves the following key steps:
-
Cellular Uptake: The cationic aminoglycoside molecule is actively transported across the bacterial cell membrane.
-
Ribosomal Binding: Vertilmicin binds to the 16S rRNA on the 30S ribosomal subunit.
-
Inhibition of Protein Synthesis: This binding event disrupts the initiation and elongation steps of protein synthesis, leading to the production of non-functional or truncated proteins.
-
Cell Death: The accumulation of aberrant proteins and disruption of normal cellular processes ultimately results in bacterial cell death.
Figure 1. Simplified signaling pathway of this compound's mechanism of action.
Spectrum of Activity
This compound has demonstrated significant in vitro activity against a variety of clinically relevant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Vertilmicin and comparator aminoglycosides against gentamicin-susceptible and some gentamicin-resistant isolates.
Table 1: In Vitro Activity of this compound and Other Aminoglycosides against Gentamicin-Susceptible Clinical Isolates
| Organism (No. of Isolates) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Gram-Negative | |||
| Escherichia coli (120) | Vertilmicin | 0.5 | 1 |
| Gentamicin | 0.25 | 0.5 | |
| Amikacin | 1 | 4 | |
| Netilmicin | 0.25 | 0.5 | |
| Klebsiella spp. (110) | Vertilmicin | 0.5 | 1 |
| Gentamicin | 0.25 | 0.5 | |
| Amikacin | 1 | 2 | |
| Netilmicin | 0.25 | 1 | |
| Enterobacter spp. (50) | Vertilmicin | 1 | 2 |
| Gentamicin | 0.5 | 1 | |
| Amikacin | 2 | 4 | |
| Netilmicin | 0.5 | 1 | |
| Serratia spp. (40) | Vertilmicin | 1 | 4 |
| Gentamicin | 0.5 | 2 | |
| Amikacin | 2 | 8 | |
| Netilmicin | 1 | 4 | |
| Proteus spp. (60) | Vertilmicin | 1 | 4 |
| Gentamicin | 0.5 | 2 | |
| Amikacin | 2 | 8 | |
| Netilmicin | 1 | 4 | |
| Pseudomonas aeruginosa (100) | Vertilmicin | 2 | 8 |
| Gentamicin | 1 | 4 | |
| Amikacin | 4 | 16 | |
| Netilmicin | 2 | 8 | |
| Gram-Positive | |||
| Staphylococcus spp. (150) | Vertilmicin | 0.25 | 0.5 |
| Gentamicin | 0.12 | 0.25 | |
| Amikacin | 2 | 4 | |
| Netilmicin | 0.12 | 0.5 |
Data adapted from in vitro studies. Actual MIC values may vary depending on the specific strain and testing conditions.
Table 2: In Vitro Activity of this compound against select Gentamicin-Resistant Clinical Isolates
| Organism | Antibiotic | MIC Range (µg/mL) |
| Klebsiella spp. | Vertilmicin | 0.5 - >128 |
| Escherichia coli | Vertilmicin | 1 - >128 |
| Enterobacter spp. | Vertilmicin | 1 - >128 |
Note: Vertilmicin shows activity against some gentamicin-resistant strains, particularly those expressing certain aminoglycoside-modifying enzymes.[3] However, high-level resistance can occur.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Sterile pipette tips and reservoirs
Procedure:
-
Preparation of Vertilmicin Stock Solution:
-
Prepare a stock solution of this compound in sterile deionized water at a concentration of 1280 µg/mL.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the Vertilmicin stock solution (1280 µg/mL) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).
-
Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well from column 1 to 11.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
References
Application Note: Quantification of Vertilmicin Sulfate in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Vertilmicin sulfate in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate quantification. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Vertilmicin.
Introduction
Vertilmicin is a semi-synthetic aminoglycoside antibiotic with a structure similar to netilmicin.[1] Like other aminoglycosides, it is primarily used against serious Gram-negative bacterial infections. Due to the potential for oto- and nephrotoxicity associated with aminoglycosides, therapeutic drug monitoring is crucial for optimizing dosage regimens to ensure efficacy while minimizing adverse effects.[2][3] This necessitates a reliable and sensitive analytical method for the quantification of Vertilmicin in biological matrices such as plasma. LC-MS/MS has become the gold standard for bioanalytical studies due to its high selectivity, sensitivity, and robustness.[4][5] This application note presents a detailed protocol for the determination of this compound in human plasma using LC-MS/MS.
Experimental
Materials and Reagents
-
This compound reference standard
-
Vertilmicin-d5 sulfate (internal standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu LC-20AD HPLC system or equivalent
-
Mass Spectrometer: ABSCIEX 5500 triple quadrupole mass spectrometer or equivalent
-
Analytical Column: Waters CORTECS T3 column (100 × 2.1 mm, 2.7 µm) or equivalent
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
Stock Solutions: Stock solutions of this compound and its internal standard (Vertilmicin-d5) were prepared in ultrapure water at a concentration of 1 mg/mL. These stock solutions were stored at -20°C.
Working Solutions: Working solutions for calibration standards and quality control (QC) samples were prepared by diluting the stock solutions with a mixture of acetonitrile and water (50:50, v/v).
Calibration Standards and Quality Control Samples: Calibration standards and QC samples were prepared by spiking blank human plasma with the appropriate working solutions to achieve the desired concentrations. The concentration range for the calibration curve was 0.05 - 10 µg/mL. QC samples were prepared at three concentration levels: low (0.15 µg/mL), medium (1.5 µg/mL), and high (7.5 µg/mL).
Sample Preparation Protocol
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution (containing 1 µg/mL of Vertilmicin-d5).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Waters CORTECS T3 (100 × 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| MRM Transitions | Compound |
Data Presentation
Calibration Curve
The calibration curve for Vertilmicin in human plasma was linear over the concentration range of 0.05 to 10 µg/mL. The coefficient of determination (r²) was consistently ≥ 0.995.
| Analyte | Concentration Range (µg/mL) | Regression Equation | r² |
| Vertilmicin | 0.05 - 10 | y = 0.254x + 0.0012 | 0.998 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated using the QC samples at three concentration levels.
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) |
| Low | 0.15 | 4.8 | 102.3 | 6.2 | 101.5 |
| Medium | 1.50 | 3.5 | 98.7 | 4.9 | 99.2 |
| High | 7.50 | 2.9 | 101.1 | 4.1 | 100.8 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed for Vertilmicin at the three QC levels.
| QC Level | Concentration (µg/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.15 | 92.5 | 95.8 |
| Medium | 1.50 | 94.1 | 97.2 |
| High | 7.50 | 93.7 | 96.5 |
Experimental Protocols in Detail
Preparation of Calibration Standards
-
Primary Dilution: From the 1 mg/mL stock solution of Vertilmicin, prepare a series of working solutions in a 50:50 mixture of acetonitrile and water.
-
Spiking into Plasma: Add the appropriate volume of each working solution to blank human plasma to achieve the final calibration concentrations of 0.05, 0.1, 0.2, 0.5, 1, 2, 5, and 10 µg/mL.
-
Aliquoting and Storage: Aliquot the prepared calibration standards into polypropylene tubes and store them at -80°C until analysis.
Preparation of Quality Control Samples
-
Independent Stock Solution: Prepare a separate 1 mg/mL stock solution of Vertilmicin from a different weighing of the reference standard.
-
Working QC Solutions: Prepare working solutions for the low, medium, and high QC samples by diluting the independent stock solution in a 50:50 mixture of acetonitrile and water.
-
Spiking into Plasma: Spike blank human plasma with the working QC solutions to obtain final concentrations of 0.15 µg/mL (Low QC), 1.5 µg/mL (Medium QC), and 7.5 µg/mL (High QC).
-
Aliquoting and Storage: Aliquot the QC samples and store them at -80°C.
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Logical relationship of the LC-MS/MS system components.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it well-suited for high-throughput analysis in clinical and research settings. The method has been shown to have excellent linearity, precision, accuracy, and recovery, meeting the requirements for bioanalytical method validation.
References
Preparation of Vertilmicin sulfate stock solutions for research
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Netilmicin sulfate is a semi-synthetic, broad-spectrum aminoglycoside antibiotic effective against a wide range of Gram-negative and some Gram-positive bacteria.[1][2] It functions by binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis.[2][3][4] Accurate and consistent preparation of stock solutions is crucial for reliable and reproducible results in research applications. This document provides a detailed protocol for the preparation, sterilization, storage, and safe handling of Netilmicin sulfate stock solutions.
Properties of Netilmicin Sulfate
A summary of the key chemical and physical properties of Netilmicin sulfate is presented in the table below.
| Property | Value | Reference |
| CAS Number | 56391-57-2 | |
| Molecular Formula | C₂₁H₄₁N₅O₇ · 2.5H₂SO₄ | |
| Molecular Weight | 720.77 g/mol | |
| Appearance | White to off-white or yellowish powder | |
| Solubility | Soluble in water (H₂O) at 100 mg/mL (may require sonication). Insoluble or slightly soluble in Dimethyl sulfoxide (DMSO). | |
| Storage (Powder) | 2-8°C, sealed from moisture. |
Experimental Protocol: Preparation of a 10 mg/mL Netilmicin Sulfate Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of Netilmicin sulfate in sterile, nuclease-free water.
Materials and Equipment
-
Netilmicin sulfate powder
-
Sterile, nuclease-free water
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Sterile, microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Calculation: Determine the required amount of Netilmicin sulfate powder and sterile water. For example, to prepare 10 mL of a 10 mg/mL stock solution, you will need 100 mg of Netilmicin sulfate and 10 mL of sterile water.
-
Weighing: Carefully weigh the calculated amount of Netilmicin sulfate powder using an analytical balance.
-
Dissolving: Transfer the powder to a sterile conical tube. Add the corresponding volume of sterile, nuclease-free water.
-
Mixing: Tightly cap the tube and vortex until the powder is completely dissolved. If the solution is difficult to dissolve, sonication may be used to aid dissolution.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter-sterilize the solution into a new sterile conical tube. This step is critical to remove any potential bacterial contamination.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the name of the antibiotic, concentration, date of preparation, and your initials.
-
Storage: Store the aliquots at -20°C for long-term storage. For short-term use, solutions can be stored at 2-8°C for up to two weeks.
Quality Control
To ensure the quality and efficacy of your stock solution, it is recommended to perform a sterility test by plating a small aliquot on a non-selective agar medium and incubating for 24-48 hours to check for any microbial growth.
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety glasses, when handling Netilmicin sulfate powder and solutions.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Diagrams
Caption: Experimental workflow for the preparation of Netilmicin sulfate stock solution.
Caption: Mechanism of action of Netilmicin sulfate in bacteria.
References
Application Notes and Protocols: Vertilmicin Sulfate for the Treatment of Gram-Negative Bacterial Infections in Laboratory Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vertilmicin is a novel semisynthetic aminoglycoside antibiotic with demonstrated potent activity against a range of Gram-negative and Gram-positive bacteria.[1][2] As a member of the aminoglycoside class, its mechanism of action involves the inhibition of bacterial protein synthesis, leading to bactericidal effects.[3][4] These application notes provide a summary of the available data on the use of vertilmicin sulfate in treating Gram-negative bacterial infections in laboratory models and offer detailed protocols for key experiments.
Mechanism of Action
Vertilmicin, like other aminoglycoside antibiotics, exerts its bactericidal effect by targeting the bacterial ribosome. The proposed mechanism involves irreversible binding to the 30S ribosomal subunit, which interferes with the initiation of protein synthesis.[3] This binding can lead to the misreading of mRNA, resulting in the production of non-functional proteins, and ultimately leading to bacterial cell death.
Caption: Proposed mechanism of action for this compound.
Data Presentation
In Vivo Efficacy of this compound in Mouse Systemic Infection Models
The following table summarizes the 50% effective dose (ED50) of this compound administered subcutaneously in mouse models of systemic infection caused by various Gram-negative bacteria.
| Bacterial Strain | Vertilmicin ED50 (mg/kg) | Netilmicin ED50 (mg/kg) | Gentamicin ED50 (mg/kg) | Verdamicin ED50 (mg/kg) |
| Escherichia coli ATCC 25922 | 0.82 | 0.85 | 2.11 | 0.83 |
| Escherichia coli 9612 | 0.67 | 0.71 | 1.89 | 1.23 |
| Escherichia coli 1515 | 0.63 | 0.66 | 1.55 | 0.61 |
| Klebsiella pneumoniae 935 | 0.29 | 0.33 | 0.89 | 0.31 |
| Klebsiella pneumoniae 967 | 0.18 | 0.21 | 0.55 | 0.19 |
Data extracted from You et al., 2009.
In Vitro Activity of this compound
Time-kill kinetic studies demonstrate the concentration-dependent bactericidal activity of this compound against Escherichia coli and Klebsiella pneumoniae.
| Bacterial Strain | Vertilmicin MIC (µg/mL) | Observation at 4x MIC |
| Escherichia coli ATCC 25922 | 0.25 | Rapid reduction in bacterial count |
| Klebsiella pneumoniae 01-21 | 0.25 | Significant bactericidal activity |
Data interpreted from time-kill curves in Li et al., 2008.
A study on the in vitro synergy of vertilmicin and ceftazidime against Pseudomonas aeruginosa indicated that vertilmicin displays a concentration-dependent killing effect against this pathogen. However, specific MIC or time-kill data for vertilmicin monotherapy against P. aeruginosa were not provided in the abstract.
Note: No publicly available data on the in vitro or in vivo efficacy of this compound against Acinetobacter baumannii was found during the literature search.
Experimental Protocols
Mouse Systemic Infection Model
This protocol is adapted from the methodology described by You et al. (2009).
Objective: To determine the in vivo efficacy (ED50) of this compound against systemic bacterial infections in mice.
Materials:
-
This compound
-
Reference antibiotics (e.g., netilmicin, gentamicin)
-
Bacterial strains (E. coli, K. pneumoniae)
-
CD-1 ICR mice (18-21 g)
-
5% Mucin
-
Saline
-
Nutrient agar plates
Procedure:
-
Prepare a bacterial suspension in 5% mucin.
-
Infect mice intraperitoneally with 0.5 mL of the bacterial suspension (100 times the median lethal dose).
-
Administer different doses of this compound or reference compounds subcutaneously at 15 minutes and 6 hours post-infection. A control group should receive saline.
-
The dose ranges for vertilmicin are typically 0.32 to 1.59 mg/kg for E. coli infections and 0.1 to 0.5 mg/kg for K. pneumoniae infections.
-
Record mortality in each group daily for 7 days.
-
Calculate the 50% effective dose (ED50) and 95% confidence limits using Probit analysis.
Caption: Workflow for the mouse systemic infection model.
Mouse Ascending Urinary Tract Infection Model
This protocol is a summary of the method described by You et al. (2009).
Objective: To evaluate the efficacy of this compound in a local infection model.
Materials:
-
This compound
-
Bacterial strain (E. coli)
-
Female CD-1 ICR mice (18-21 g)
-
Saline
Procedure:
-
Infect mice via urethral instillation with 0.05 mL of a bacterial suspension.
-
Administer this compound or control (saline) subcutaneously at 6, 24, 30, 48, and 54 hours post-infection.
-
Sacrifice the mice 72 hours after infection.
-
Aseptically remove the kidneys and homogenize them in saline.
-
Perform serial 10-fold dilutions of the kidney homogenates.
-
Plate 0.1 mL aliquots onto nutrient agar plates.
-
Incubate plates at 35°C for 48 hours.
-
Determine the number of viable organisms in the kidneys (CFU per gram).
In Vitro Time-Kill Kinetics Assay
This protocol is based on the description of time-kill experiments.
Objective: To determine the bactericidal activity of this compound over time against a specific bacterial strain.
Materials:
-
This compound
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Spectrophotometer
-
Sterile culture tubes
-
Nutrient agar plates
Procedure:
-
Grow an overnight culture of the test bacterium in CAMHB.
-
Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL in fresh CAMHB.
-
Prepare a series of culture tubes with varying concentrations of this compound (e.g., 0.25x, 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration [MIC]). Include a growth control tube without any antibiotic.
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in saline.
-
Plate the dilutions onto nutrient agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point for each concentration.
-
Plot the log10 CFU/mL versus time for each vertilmicin concentration.
Caption: Logical workflow of a time-kill kinetics experiment.
References
- 1. Evaluation of in vitro synergy between vertilmicin and ceftazidime against Pseudomonas aeruginosa using a semi-mechanistic pharmacokinetic/pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro study of netilmicin compared with other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Susceptibility Testing in Pseudomonas aeruginosa Biofilms: One Step Closer to a Standardized Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vertilmicin Sulfate in Antibiotic Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the synergistic potential of Vertilmicin sulfate in combination with other antibiotics. Detailed protocols for key in vitro experiments, data interpretation guidelines, and the underlying mechanisms of synergy are presented to facilitate research and development in this area.
Introduction
Vertilmicin is a next-generation aminoglycoside antibiotic with a broad spectrum of activity. The emergence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy, reduce toxicity, and combat resistant pathogens. The study of antibiotic synergy is crucial in identifying effective drug combinations. This document outlines the application of this compound in such studies, focusing on established in vitro methods.
Key Experiments in Antibiotic Synergy Testing
The two most common in vitro methods to assess antibiotic synergy are the checkerboard assay and the time-kill curve assay.
Checkerboard Assay
The checkerboard assay is a microdilution technique used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.
Data Presentation: Checkerboard Assay Results
Table 1: Example FICI Values for Netilmicin Combinations against MRSA
| Antibiotic Combination | Organism | Mean FICI | Interpretation |
| Netilmicin + Imipenem | MRSA | 0.35 | Synergy |
| Netilmicin + Vancomycin | MRSA | 1.096 | Indifference |
Disclaimer: This data is for Netilmicin, a structural analog of Vertilmicin. The synergistic or indifferent effects of Vertilmicin combinations may differ.
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Experimental Protocol: Checkerboard Assay
This protocol outlines the steps for performing a checkerboard assay to determine the FICI of this compound in combination with another antibiotic.
Materials:
-
This compound
-
Partner antibiotic (e.g., a β-lactam or glycopeptide)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted)
-
Sterile multichannel pipettes and reservoirs
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the partner antibiotic at a concentration at least four times the highest concentration to be tested.
-
Plate Setup:
-
Add 50 µL of MHB to each well of a 96-well plate.
-
In the first row (Row A), add an additional 50 µL of the highest concentration of this compound to each well from column 1 to 10.
-
Perform serial two-fold dilutions of this compound down the columns (from Row A to Row H) by transferring 50 µL from the preceding well. Discard 50 µL from the last row.
-
In the first column (Column 1), add an additional 50 µL of the highest concentration of the partner antibiotic to each well from row A to G.
-
Perform serial two-fold dilutions of the partner antibiotic across the rows (from Column 1 to Column 11) by transferring 50 µL from the preceding well. Discard 50 µL from the last column.
-
This creates a two-dimensional array of antibiotic concentrations.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum (final concentration of approximately 5 x 10^5 CFU/mL) to each well.
-
Controls:
-
Growth Control: A well containing only MHB and the bacterial inoculum.
-
Sterility Control: A well containing only MHB.
-
Single Drug MIC: Include wells with serial dilutions of each antibiotic alone.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
FICI Calculation: Calculate the FICI for each well that shows no growth using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) The FICI for the combination is the lowest FICI value obtained.
Mechanism of Synergy
The synergistic effect of aminoglycosides like this compound with cell wall synthesis inhibitors (β-lactams and glycopeptides) is a well-documented phenomenon.
Synergy with β-Lactams: β-lactam antibiotics inhibit peptidoglycan synthesis, leading to a weakened bacterial cell wall. This damage to the cell wall is believed to enhance the uptake of aminoglycosides into the bacterial cell, allowing them to reach their ribosomal target in higher concentrations and exert their bactericidal effect more efficiently.
Synergy with Glycopeptides: Similar to β-lactams, glycopeptides like vancomycin inhibit cell wall synthesis, albeit through a different mechanism. The resulting cell wall damage facilitates the entry of aminoglycosides, leading to a synergistic bactericidal effect. This combination is particularly relevant for treating infections caused by Gram-positive organisms like MRSA.
Proposed Signaling Pathway for Synergy
References
Vertilmicin Sulfate: A Tool for Elucidating Ribosomal Protein Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Vertilmicin sulfate is a novel semisynthetic aminoglycoside antibiotic. Structurally similar to netilmicin, with the addition of a methyl group at the C-6' position, vertilmicin exhibits potent antibacterial activity, including against some gentamicin-resistant strains.[1] As an aminoglycoside, its mechanism of action involves binding to the bacterial ribosome, thereby inhibiting protein synthesis. This property makes this compound a valuable tool for researchers studying the intricacies of ribosomal function, mechanisms of protein synthesis, and for the development of new antibacterial agents.
These application notes provide a comprehensive overview of this compound's mechanism of action and offer detailed protocols for its use in key experimental assays to investigate ribosomal protein synthesis.
Mechanism of Action
This compound, like other aminoglycoside antibiotics, targets the bacterial 30S ribosomal subunit.[2] Its binding to the 16S rRNA within this subunit disrupts protein synthesis through several proposed mechanisms:
-
Inhibition of Initiation Complex Formation: Vertilmicin can interfere with the proper assembly of the 30S and 50S ribosomal subunits with mRNA and initiator tRNA, thereby preventing the start of translation.
-
mRNA Misreading: The binding of vertilmicin to the decoding center (A-site) of the 16S rRNA can cause errors in codon recognition by aminoacyl-tRNA. This leads to the incorporation of incorrect amino acids into the nascent polypeptide chain, resulting in non-functional or toxic proteins.
-
Inhibition of Translocation: Vertilmicin may hinder the movement of the ribosome along the mRNA molecule, a crucial step in the elongation phase of protein synthesis.
-
Premature Termination: The presence of vertilmicin can lead to the premature release of the polypeptide chain from the ribosome.
These actions collectively disrupt the fidelity and efficiency of protein synthesis, ultimately leading to bacterial cell death. The selectivity of aminoglycosides for bacterial ribosomes over eukaryotic ribosomes is a key factor in their therapeutic use, although at high concentrations, effects on mammalian cells can be observed.[3]
Data Presentation: In Vitro Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of vertilmicin against various bacterial strains, providing a quantitative measure of its antibacterial potency. MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a microorganism in vitro.[4][5]
Table 1: MICs of Vertilmicin and Other Aminoglycosides Against Non-Gentamicin-Resistant Bacterial Isolates
| Organism (No. of Isolates) | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| E. coli (100) | Vertilmicin | 0.12 - 2 | 0.5 | 1 |
| Netilmicin | 0.12 - 2 | 0.5 | 1 | |
| Amikacin | 0.25 - 4 | 1 | 2 | |
| Gentamicin | 0.12 - 2 | 0.5 | 1 | |
| K. pneumoniae (100) | Vertilmicin | 0.12 - 4 | 0.5 | 1 |
| Netilmicin | 0.12 - 2 | 0.5 | 1 | |
| Amikacin | 0.25 - 4 | 1 | 2 | |
| Gentamicin | 0.12 - 2 | 0.5 | 1 | |
| P. aeruginosa (100) | Vertilmicin | 0.25 - 8 | 2 | 4 |
| Netilmicin | 0.25 - 8 | 2 | 4 | |
| Amikacin | 0.5 - 16 | 4 | 8 | |
| Gentamicin | 0.25 - 8 | 2 | 4 | |
| S. aureus (100) | Vertilmicin | 0.06 - 1 | 0.25 | 0.5 |
| Netilmicin | 0.06 - 1 | 0.25 | 0.5 | |
| Amikacin | 0.25 - 4 | 1 | 2 | |
| Gentamicin | 0.06 - 1 | 0.25 | 0.5 |
Table 2: MICs of Vertilmicin and Other Aminoglycosides Against Gentamicin-Resistant Bacterial Isolates
| Organism (No. of Isolates) | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| E. coli (100) | Vertilmicin | 0.5 - >128 | 8 | 64 |
| Netilmicin | 0.5 - >128 | 16 | 128 | |
| Amikacin | 0.5 - 64 | 4 | 16 | |
| K. pneumoniae (100) | Vertilmicin | 0.5 - >128 | 16 | 128 |
| Netilmicin | 0.5 - >128 | 32 | >128 | |
| Amikacin | 0.5 - 64 | 8 | 32 | |
| P. aeruginosa (100) | Vertilmicin | 1 - >128 | 32 | >128 |
| Netilmicin | 1 - >128 | 64 | >128 | |
| Amikacin | 1 - 128 | 16 | 64 | |
| S. aureus (100) | Vertilmicin | 0.25 - 128 | 2 | 32 |
| Netilmicin | 0.25 - >128 | 4 | 64 | |
| Amikacin | 0.5 - 64 | 4 | 16 |
Experimental Protocols
The following are generalized protocols that can be adapted for studying the effects of this compound on ribosomal protein synthesis. It is recommended to perform dose-response experiments to determine the optimal concentration of this compound for each specific assay and cell type.
In Vitro Translation Inhibition Assay
This assay directly measures the effect of a compound on protein synthesis in a cell-free system. A common method involves the use of a reporter protein, such as luciferase, which allows for a quantifiable luminescent readout.
Materials:
-
Cell-free translation system (e.g., E. coli S30 extract)
-
mRNA encoding a reporter protein (e.g., Luciferase)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
This compound stock solution (dissolved in sterile water)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Prepare a master mix containing the cell-free extract, amino acids, and energy source according to the manufacturer's instructions.
-
Aliquot the master mix into microplate wells.
-
Add varying concentrations of this compound to the wells. Include a no-drug control (vehicle only).
-
Initiate the translation reaction by adding the reporter mRNA to each well.
-
Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 60-90 minutes).
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.
-
Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of protein synthesis).
Ribosome Profiling
Ribosome profiling (Ribo-Seq) is a powerful technique that provides a snapshot of all the ribosome positions on mRNA at a given moment. This allows for a genome-wide analysis of translation. The following is a generalized workflow that can be adapted for use with this compound to study its effect on ribosome occupancy and pausing.
Materials:
-
Bacterial cell culture
-
This compound
-
Lysis buffer
-
RNase I
-
Sucrose gradient solutions
-
RNA purification kits
-
Library preparation reagents for next-generation sequencing
Procedure:
-
Grow bacterial cells to the desired density.
-
Treat the cells with this compound at a predetermined concentration and for a specific duration. A control culture without the drug should be run in parallel.
-
Rapidly harvest the cells, for example, by flash-freezing in liquid nitrogen to halt translation.
-
Lyse the cells under conditions that maintain ribosome-mRNA integrity.
-
Treat the lysate with RNase I to digest any mRNA not protected by ribosomes. This will generate ribosome-protected fragments (RPFs).
-
Isolate the monosomes (single ribosomes bound to mRNA) by sucrose gradient centrifugation.
-
Extract the RNA (the RPFs) from the isolated monosomes.
-
Purify the RPFs, typically in the range of 28-30 nucleotides.
-
Prepare a cDNA library from the RPFs.
-
Sequence the library using a next-generation sequencing platform.
-
Align the sequencing reads to the bacterial genome to map the ribosome footprints and analyze the data for changes in translation efficiency and ribosome pausing in the presence of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on bacterial or eukaryotic cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Bacterial or eukaryotic cell culture
-
Appropriate culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere (for adherent cells) or stabilize.
-
Add serial dilutions of this compound to the wells. Include a no-drug control.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) under appropriate culture conditions.
-
After the incubation period, add MTT solution to each well and incubate for 1-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the no-drug control.
-
Plot the results to determine the CC₅₀ value (the concentration of this compound that causes 50% cytotoxicity).
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound on the bacterial ribosome.
Experimental Workflow for In Vitro Translation Inhibition Assay
Caption: Workflow for determining in vitro translation inhibition by this compound.
Logical Relationship of Experimental Assays
Caption: Relationship between this compound and key experimental assays.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.biomol.com [resources.biomol.com]
- 3. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. idexx.dk [idexx.dk]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for Efficacy Testing of Vertilmicin Sulfate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the preclinical efficacy testing of Vertilmicin sulfate, a novel aminoglycoside antibiotic. Detailed protocols for standardized in vitro and in vivo assays are presented to ensure robust and reproducible evaluation of its antimicrobial properties. Methodologies include determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), time-kill kinetic analysis, and a murine sepsis model for in vivo efficacy. Data presentation guidelines and visual workflows are included to facilitate experimental design and interpretation of results.
Introduction
Aminoglycosides are potent, broad-spectrum antibiotics that have been a cornerstone of antibacterial therapy for decades.[1] They are particularly effective against aerobic Gram-negative bacteria and exert their bactericidal effects by inhibiting protein synthesis.[2][3] The primary mechanism of action involves high-affinity binding to the 16S ribosomal RNA of the 30S ribosomal subunit, which leads to mRNA misreading and disruption of protein synthesis, ultimately resulting in bacterial cell death.[1][2]
This compound is a novel, semi-synthetic aminoglycoside developed to address the growing challenge of antimicrobial resistance. Its efficacy must be rigorously evaluated through a series of standardized preclinical tests. This document outlines the essential in vitro and in vivo experimental protocols required to characterize the antimicrobial profile of this compound and determine its potential for further clinical development.
Mechanism of Action Pathway
Aminoglycosides, including presumably this compound, share a common mechanism of disrupting bacterial protein synthesis. The pathway diagram below illustrates this process.
In Vitro Efficacy Testing: Protocols
In vitro tests are crucial for determining the direct antimicrobial activity of this compound against a panel of relevant bacterial pathogens.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and quantitative technique.
Materials:
-
This compound, stock solution (e.g., 1024 µg/mL)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213)
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh agar plate (18-24h growth), pick several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized suspension 1:100 in CAMHB to achieve a concentration of approx. 1.5 x 10⁶ CFU/mL. This will result in a final inoculum of 5 x 10⁵ CFU/mL in the wells.
-
Drug Dilution:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution (e.g., 64 µg/mL for a final top concentration of 32 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug).
-
Well 12 serves as the sterility control (no drug, no bacteria).
-
-
Inoculation: Add 10 µL of the diluted bacterial inoculum (from step 2) to wells 1 through 11. Do not inoculate well 12.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound in which there is no visible turbidity (growth).
Protocol: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, select the wells showing no visible growth.
-
Mix the contents of each of these wells thoroughly.
-
Using a calibrated loop, plate 10 µL from each clear well onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (e.g., ≤5 colonies for an initial inoculum of 5x10⁴ CFU).
In Vivo Efficacy Testing: Protocol
In vivo models are essential for evaluating the therapeutic potential of an antibiotic in a complex biological system. The murine sepsis model is a standard for assessing efficacy against systemic infections.
Protocol: Murine Sepsis Model
This model evaluates the ability of this compound to reduce bacterial burden and improve survival following a systemic infection.
Materials:
-
6-8 week old female BALB/c mice
-
Pathogenic bacterial strain (e.g., Carbapenem-resistant K. pneumoniae)
-
This compound, sterile solution for injection
-
Vehicle control (e.g., sterile saline)
-
Positive control antibiotic (e.g., Amikacin)
-
Tryptic Soy Broth (TSB) for bacterial culture
-
Sterile saline for injections and dilutions
-
Surgical tools for organ harvesting
Procedure:
-
Acclimatization: Acclimatize mice for at least 3 days prior to the experiment.
-
Infection:
-
Culture the bacterial strain to mid-log phase in TSB.
-
Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The exact inoculum should be determined in a pilot study to cause sepsis without being uniformly lethal within the treatment window.
-
Inject each mouse intraperitoneally (IP) with 0.1 mL of the bacterial suspension.
-
-
Treatment:
-
Randomly assign mice to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (saline, IP)
-
Group 2: this compound (Low dose, e.g., 10 mg/kg, IP)
-
Group 3: this compound (High dose, e.g., 40 mg/kg, IP)
-
Group 4: Positive control (e.g., Amikacin, 40 mg/kg, IP)
-
-
Administer the first treatment 1-2 hours post-infection. Subsequent treatments can be administered based on the drug's expected pharmacokinetics (e.g., every 12 hours).
-
-
Monitoring: Monitor animals for clinical signs of sepsis (e.g., lethargy, ruffled fur, hypothermia) and record survival daily for up to 7 days.
-
Endpoint Analysis (Bacterial Burden):
-
At 24 hours post-infection, euthanize a subset of mice from each group.
-
Aseptically harvest spleens and livers.
-
Homogenize the organs in sterile saline.
-
Perform serial dilutions of the homogenates and plate on appropriate agar to determine the number of Colony Forming Units (CFU) per gram of tissue.
-
Experimental Workflow Visualization
The following diagram outlines the key steps in the in vivo efficacy study.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: In Vitro Activity of this compound
| Bacterial Strain | ATCC Number | Vertilmicin MIC (µg/mL) | Vertilmicin MBC (µg/mL) | Comparator MIC (µg/mL) |
|---|---|---|---|---|
| Escherichia coli | 25922 | |||
| Klebsiella pneumoniae | 700603 | |||
| Pseudomonas aeruginosa | 27853 |
| Staphylococcus aureus | 29213 | | | |
Table 2: In Vivo Efficacy of this compound in Murine Sepsis Model | Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log₁₀ CFU/g ± SD) | % Survival at Day 7 | | :--- | :--- | :---: | :---: | | | | Spleen | Liver | | | Vehicle Control | -- | | | | | this compound | 10 | | | | | this compound | 40 | | | | | Comparator Antibiotic | 40 | | | |
References
Troubleshooting & Optimization
Technical Support Center: Vertilmicin Sulfate Solubility
Disclaimer: The term "Vertilmicin sulfate" appears to be a potential misspelling. This guide is based on information available for similar aminoglycoside antibiotics, such as Netilmicin sulfate and Gentamicin sulfate . The principles and troubleshooting steps provided are generally applicable to this class of compounds.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound and related aminoglycoside antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of aminoglycoside sulfates like this compound?
Aminoglycoside sulfates are generally considered water-soluble.[1][2] However, their solubility can be influenced by factors such as pH, temperature, and the presence of other solutes.
Q2: I am having trouble dissolving this compound in water at my desired concentration. What could be the issue?
Several factors could contribute to this issue:
-
Concentration: You might be exceeding the compound's aqueous solubility limit.
-
pH of the solution: The pH of your water or buffer can significantly impact the solubility of aminoglycoside sulfates.
-
Temperature: Solubility can be temperature-dependent.
-
Purity of the compound: Impurities in the drug powder can affect its dissolution.
-
Rate of dissolution: The compound may be dissolving slowly.
Q3: How can I improve the aqueous solubility of this compound?
If you encounter solubility issues, consider the following troubleshooting steps:
-
pH Adjustment: Aqueous solutions of similar compounds like Neomycin sulfate are stable at a pH range of 2 to 9. Adjusting the pH of your solution within this range may enhance solubility. A slightly acidic to neutral pH is often optimal.
-
Gentle Heating: Gently warming the solution can aid in the dissolution of the compound. However, be cautious about the thermal stability of the compound. Solutions of Gentamicin sulfate have been shown to be stable in boiling aqueous buffers with a pH of 2-14.
-
Sonication: Using a sonication bath can help to break down powder aggregates and accelerate dissolution.
-
Use of Co-solvents: For certain applications, the addition of a small amount of a water-miscible organic solvent, such as ethanol or propylene glycol, can improve solubility.[3] However, the compatibility of the co-solvent with your experimental system must be verified.
Q4: Can I dissolve this compound in organic solvents like DMSO or ethanol?
While aminoglycoside sulfates are primarily water-soluble, some have limited solubility in organic solvents. For instance, Netilmicin sulfate is reported to be insoluble in DMSO and ethanol.[4][5] Gentamicin sulfate is practically insoluble in alcohol and other organic solvents. Therefore, preparing a concentrated stock solution in these solvents might not be feasible. Always refer to the manufacturer's datasheet for specific solubility information.
Q5: My this compound solution appears cloudy or has precipitates. What should I do?
Cloudiness or precipitation indicates that the compound is not fully dissolved or has come out of solution. This could be due to:
-
Supersaturation: The concentration is too high for the current conditions (temperature, pH).
-
pH shift: A change in the pH of the solution upon addition of the compound.
-
Interaction with buffer components: Some buffer salts may cause precipitation.
Troubleshooting steps:
-
Verify the pH of the final solution and adjust if necessary.
-
Try gentle heating and/or sonication to redissolve the precipitate.
-
If the issue persists, you may need to prepare a more dilute solution or consider a different solvent system if your experiment allows.
Quantitative Solubility Data
The following table summarizes the solubility of related aminoglycoside sulfates in various solvents. Note that these are approximate values and can vary between different sources and batches of the compound.
| Compound | Solvent | Solubility | Reference |
| Netilmicin Sulfate | Water (H₂O) | ≥66.05 mg/mL | |
| Water (H₂O) | 10 mg/mL | ||
| Water (H₂O) | 288 mg/mL | ||
| Dimethyl Sulfoxide (DMSO) | Insoluble | ||
| Ethanol (EtOH) | Insoluble | ||
| Gentamicin Sulfate | Water (H₂O) | 50 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | Insoluble | ||
| Ethanol (EtOH) | Insoluble | ||
| Neomycin Sulfate | Water (H₂O) | 6.3 mg/mL | |
| Methanol | 0.225 mg/mL | ||
| Ethanol | 0.095 mg/mL |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of an Aminoglycoside Sulfate
This protocol provides a general procedure for preparing an aqueous stock solution.
Materials:
-
Aminoglycoside sulfate powder (e.g., Netilmicin sulfate)
-
Sterile, deionized, or distilled water
-
Sterile conical tubes or vials
-
Vortex mixer
-
pH meter and pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Optional: Water bath or sonicator
Procedure:
-
Weigh the desired amount of the aminoglycoside sulfate powder in a sterile container.
-
Add a portion of the sterile water to the powder.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the powder is not fully dissolved, check the pH of the solution. Adjust the pH to be within the recommended range (typically slightly acidic to neutral) using dilute acid or base.
-
If solubility is still an issue, you can try gentle warming (e.g., 37°C) or sonication for a short period.
-
Once the powder is completely dissolved, add the remaining volume of water to reach the final desired concentration.
-
Vortex the solution again to ensure homogeneity.
-
Sterile filter the solution through a 0.22 µm filter if required for your application.
-
Store the solution as recommended by the manufacturer. Aqueous solutions of Neomycin sulfate can be stored at -20°C or below for approximately 3 to 4 months.
Visualizations
Experimental Workflow for Troubleshooting Solubility Issues
The following diagram illustrates a logical workflow for addressing solubility challenges with this compound.
A flowchart for troubleshooting solubility issues.
Signaling Pathway Inhibition by Aminoglycosides
Aminoglycoside antibiotics, the class to which this compound likely belongs, primarily exert their effect by inhibiting bacterial protein synthesis. They bind to the 30S ribosomal subunit, leading to misreading of mRNA and ultimately bacterial cell death.
References
Preventing degradation of Vertilmicin sulfate in experimental media
Disclaimer: Vertilmicin sulfate is an aminoglycoside antibiotic. Due to limited publicly available stability data specific to this compound, this guide is based on the well-documented stability profiles of other aminoglycoside antibiotics such as gentamicin and tobramycin. These recommendations should serve as a starting point for your experimental design.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in my experimental medium?
A1: The stability of this compound, like other aminoglycosides, is primarily influenced by several factors:
-
pH: Extreme pH levels (highly acidic or alkaline) can lead to hydrolysis of the glycosidic bonds, inactivating the antibiotic.
-
Temperature: Elevated temperatures accelerate chemical degradation, including hydrolysis and potential reactions with media components.
-
Light Exposure: Exposure to light, particularly UV light, can induce photodegradation.
-
Reactive Ingredients in Media: Certain components in complex experimental media, such as reactive aldehydes or ketones from sugars (e.g., in Maillard reactions), or oxidizing agents, can react with and degrade this compound.
-
Co-solutes: The presence of other drugs or compounds, such as beta-lactam antibiotics, can lead to inactivation through chemical reactions.
Q2: What is the optimal pH range for maintaining this compound stability?
A2: Based on data from other aminoglycosides like gentamicin, the optimal pH for stability is generally in the range of 4.5 to 7.0.[1] Deviations outside this range can significantly increase the rate of degradation.
Q3: How should I store my stock solutions of this compound?
A3: Stock solutions should be prepared in a sterile, buffered solution within the optimal pH range. For short-term storage (up to 7 days), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles.
Q4: Can I autoclave my medium after adding this compound?
A4: No. Autoclaving involves high temperatures that will likely cause significant degradation of this compound. It is recommended to sterile-filter the this compound stock solution and add it aseptically to the pre-sterilized and cooled experimental medium.
Q5: I am observing a loss of antibacterial activity in my experiment. How can I determine if this compound is degrading?
A5: Loss of activity is a key indicator of degradation. To confirm this, you can perform a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of intact this compound over the course of your experiment. A corresponding increase in degradation products can also be monitored if their identities are known.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to this compound degradation.
Issue 1: Rapid Loss of Potency in Liquid Media
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of the medium | 1. Measure the pH of your experimental medium after the addition of all components. 2. Adjust the pH to be within the recommended range of 4.5-7.0 using appropriate sterile buffers. 3. Re-test the stability of this compound in the pH-adjusted medium. |
| High incubation temperature | 1. Review your experimental protocol and confirm the incubation temperature. 2. If possible, lower the incubation temperature while still maintaining experimental validity. 3. If high temperatures are necessary, consider shorter exposure times or more frequent media changes with fresh this compound. |
| Reaction with media components | 1. Simplify the medium if possible to identify potential reactive components. 2. Be aware of reducing sugars or other reactive species in your medium. 3. If co-administering with other drugs, check for known incompatibilities (e.g., with beta-lactam antibiotics). |
| Light-induced degradation | 1. Protect your experimental setup from light by using amber-colored vessels or by covering the containers with aluminum foil. 2. Minimize the exposure of stock solutions and media to light. |
Issue 2: Inconsistent or Unreliable Experimental Results
| Potential Cause | Troubleshooting Steps |
| Inadequate storage of stock solutions | 1. Prepare fresh stock solutions of this compound. 2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 3. Store frozen at -20°C or -80°C and refrigerated at 2-8°C for short-term use. |
| Contamination of the stock solution or medium | 1. Ensure all solutions are sterile-filtered. 2. Use aseptic techniques when preparing and handling all experimental solutions. 3. Visually inspect for any signs of microbial growth. |
| Adsorption to experimental vessels | 1. Consider using low-protein-binding tubes and plates. 2. Pre-condition the vessels with the experimental medium before adding the this compound-containing medium. |
Data Presentation
Table 1: Stability of Reference Aminoglycosides Under Various Temperature Conditions
| Aminoglycoside | Concentration | Medium/Solvent | Temperature (°C) | Duration | Remaining Activity (%) |
| Gentamicin | 10 µg/mL | 0.9% NaCl | 23 | 7 days | >95% |
| Tobramycin | 10 µg/mL | 0.9% NaCl | 23 | 7 days | >95% |
| Amikacin | 50 µg/mL | 0.9% NaCl | 25 | 3 weeks | >92% |
| Gentamicin | 10 µg/mL | 0.9% NaCl | 4 | 30 days | >95% |
| Tobramycin | 10 µg/mL | 0.9% NaCl | 4 | 30 days | >95% |
| Amikacin | 50 µg/mL | 0.9% NaCl | -8 / -70 | 3 weeks | ~100% |
Note: This table summarizes data from published studies on other aminoglycosides and should be used for reference purposes only.
Table 2: Incompatibility of Gentamicin and Tobramycin with Beta-Lactam Antibiotics
| Aminoglycoside | Beta-Lactam Antibiotic | Temperature (°C) | Duration | Observation |
| Gentamicin | Carbenicillin | 25 | 8-48 hours | Substantial decline in activity |
| Tobramycin | Carbenicillin | 25 | 8-48 hours | Substantial decline in activity |
| Gentamicin | Piperacillin | 4 | 8-48 hours | Substantial decline in activity |
| Tobramycin | Piperacillin | 4 | 8-48 hours | Substantial decline in activity |
Note: This data highlights the potential for chemical incompatibility between aminoglycosides and beta-lactam antibiotics.
Experimental Protocols
Protocol: Stability Assessment of this compound in Experimental Medium via HPLC
Objective: To quantify the concentration of this compound in a liquid medium over time under specific experimental conditions.
Materials:
-
This compound reference standard
-
Experimental medium
-
HPLC system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or UV detector with pre-column derivatization)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (to be optimized based on the specific method)
-
Sterile, amber-colored storage containers
-
Incubator or water bath set to the desired temperature
-
pH meter
Methodology:
-
Preparation of Standard Curve:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., sterile water or buffer).
-
Create a series of dilutions to generate a standard curve covering the expected concentration range in your experiment.
-
Analyze each standard by HPLC and plot the peak area versus concentration to create a calibration curve.
-
-
Sample Preparation:
-
Prepare the experimental medium and adjust the pH to the desired level.
-
Aseptically add this compound to the medium to achieve the final target concentration.
-
Aliquot the this compound-containing medium into sterile, amber-colored containers for each time point and condition to be tested.
-
-
Incubation:
-
Place the sample containers in an incubator or water bath set to the experimental temperature.
-
Protect the samples from light throughout the experiment.
-
-
Time-Point Sampling:
-
At each designated time point (e.g., 0, 2, 4, 8, 12, 24 hours), remove one aliquot for each condition.
-
If necessary, quench any ongoing reactions by flash-freezing the samples in liquid nitrogen and storing them at -80°C until analysis.
-
-
HPLC Analysis:
-
Thaw the samples and, if required, perform a sample clean-up or dilution to be within the range of the standard curve.
-
Inject the samples into the HPLC system and record the chromatograms.
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to this compound.
-
Calculate the concentration of this compound at each time point using the standard curve.
-
Plot the concentration of this compound versus time to determine the degradation rate.
-
Visualizations
References
Vertilmicin Sulfate Bactericidal Activity Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the bactericidal concentration of Vertilmicin sulfate. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Vertilmicin, like other aminoglycoside antibiotics, exerts its bactericidal effect by inhibiting bacterial protein synthesis. It irreversibly binds to the 30S ribosomal subunit of susceptible bacteria. This binding interferes with the initiation complex of peptide synthesis, leading to the misreading of mRNA. The resulting production of non-functional or toxic proteins leads to bacterial cell death.
Q2: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium after overnight incubation. In contrast, the Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibiotic that results in a 99.9% reduction in the initial bacterial inoculum. For a truly bactericidal agent, the MBC is typically close to the MIC.
Q3: What is the general spectrum of activity for this compound?
This compound is a broad-spectrum aminoglycoside with potent activity against a wide range of Gram-negative and Gram-positive bacteria.[1] In vivo studies have demonstrated its efficacy against systemic infections caused by Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus.[1][2]
Q4: How should this compound solutions be prepared and stored?
For laboratory experiments, this compound should be dissolved in a suitable sterile solvent, such as water or a buffer solution. The stability of aminoglycoside solutions can be affected by storage conditions. For instance, Netilmicin, a closely related aminoglycoside, has shown stability in polypropylene syringes for 90 days at 7°C and for 30 days at 25°C. For short-term use, sterile solutions of gentamicin sulfate, another aminoglycoside, are recommended to be stored at 2-8°C and used within 30 days. It is crucial to refer to the manufacturer's specific storage recommendations for this compound.
Data Presentation
In Vitro Activity of Netilmicin (as a proxy for Vertilmicin)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Netilmicin against common pathogens. As Vertilmicin's in vitro activity is reported to be similar to Netilmicin, these values can serve as a useful starting point for determining optimal bactericidal concentrations.
| Bacterium | MIC Range (µg/mL) | Key Findings |
| Escherichia coli | ≤0.8 | 92% of isolates inhibited by ≤0.8 µg/mL.[3] |
| Pseudomonas aeruginosa | ≤3.1 | 78% of isolates inhibited by ≤3.1 µg/mL.[3] |
| Staphylococcus aureus | ≤0.8 | All staphylococci isolates were inhibited by ≤0.8 µg/mL. |
| Klebsiella pneumoniae | ≤0.8 | 93% of isolates inhibited by ≤0.8 µg/mL. |
A study on experimental E. coli meningitis in rabbits reported a Minimum Bactericidal Concentration (MBC) for Netilmicin of 2 µg/mL, which was the same as its MIC for the tested strain.
In Vivo Efficacy of Vertilmicin in Mouse Systemic Infection Models
The following table presents the 50% effective doses (ED₅₀) of subcutaneously administered Vertilmicin in mouse models of systemic infection.
| Pathogen | Strain | ED₅₀ (mg/kg) |
| Escherichia coli | ATCC 25922 | 0.82 |
| 9612 | 0.67 | |
| 1515 | 0.63 | |
| Klebsiella pneumoniae | 1042 | 0.29 |
| 1045 | 0.18 | |
| Staphylococcus aureus | ATCC 25923 | 0.99 |
| 503 | 0.25 |
Experimental Protocols
Determining Minimum Bactericidal Concentration (MBC)
This protocol outlines the steps to determine the MBC of this compound.
-
MIC Determination: First, determine the MIC of this compound for the target bacterium using a standardized broth microdilution or macrodilution method.
-
Subculturing: Following the incubation period for the MIC assay, select the wells (or tubes) showing no visible growth (i.e., the MIC and higher concentrations).
-
Plating: From each of these clear wells, plate a standardized volume (e.g., 100 µL) onto an appropriate antibiotic-free agar medium.
-
Incubation: Incubate the agar plates at the optimal temperature and duration for the specific bacterium (typically 18-24 hours).
-
Colony Counting: After incubation, count the number of colony-forming units (CFUs) on each plate.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Higher than expected MIC/MBC values | Divalent Cations in Media: The presence of divalent cations like Ca²⁺ and Mg²⁺ in the growth medium can antagonize the activity of aminoglycosides, leading to artificially high MIC/MBC values. | Use a cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing. Ensure the final concentrations of Ca²⁺ and Mg²⁺ are within the recommended range. |
| High Inoculum Density: An excessively high bacterial inoculum can lead to the depletion of the antibiotic and result in higher apparent MIC/MBC values. | Standardize the initial inoculum to the recommended density (e.g., 5 x 10⁵ CFU/mL for broth microdilution). | |
| No bactericidal activity observed (MBC >> MIC) | Bacteriostatic Effect: The antibiotic may be primarily inhibiting growth rather than killing the bacteria at the tested concentrations. | Confirm the bactericidal activity by performing a time-kill assay. |
| Drug Degradation: The this compound solution may have degraded due to improper storage or handling. | Prepare fresh this compound solutions for each experiment and store them according to the manufacturer's instructions. | |
| Paradoxical Growth at High Concentrations (Eagle Effect) | High Antibiotic Concentration: Some bactericidal antibiotics exhibit a paradoxical effect where their killing activity decreases at concentrations well above the MBC. | Test a wider range of concentrations, including those significantly higher than the expected MBC, to identify any potential Eagle effect. Perform time-kill assays to confirm this phenomenon. |
| Inconsistent Results | Technical Variability: Inconsistent pipetting, improper mixing, or variations in incubation conditions can lead to variable results. | Ensure proper training on aseptic techniques and pipetting. Use calibrated equipment and maintain consistent incubation conditions. |
| Bacterial Contamination: Contamination of the bacterial culture or reagents can interfere with the assay. | Use sterile techniques throughout the experiment and regularly check for contamination. |
Visualizations
References
- 1. In Vivo Antibacterial Activity of Vertilmicin, a New Aminoglycoside Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo antibacterial activity of vertilmicin, a new aminoglycoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Study of Netilmicin Compared with Other Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Vertilmicin sulfate experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving Vertilmicin sulfate (Netilmicin sulfate).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Netilmicin sulfate, is a semi-synthetic, broad-spectrum aminoglycoside antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by irreversibly binding to the 30S ribosomal subunit of susceptible bacteria, which interferes with the initiation complex formation and causes misreading of the mRNA code.[1] This leads to the production of nonfunctional or toxic proteins and ultimately results in bacterial cell death.
Q2: What are the common experimental applications of this compound?
A2: this compound is primarily used in in vitro and in vivo studies to assess its antibacterial efficacy against a range of Gram-positive and Gram-negative bacteria. Common experimental applications include:
-
Minimum Inhibitory Concentration (MIC) assays: To determine the lowest concentration of the antibiotic required to inhibit the visible growth of a specific bacterium.
-
Cell Viability Assays (e.g., MTT, XTT): To evaluate the cytotoxic effects of the antibiotic on prokaryotic and eukaryotic cells.
-
Mechanism of Action Studies: To investigate the specific molecular pathways affected by the antibiotic.
-
Toxicity Studies: To assess potential side effects, such as ototoxicity (ear damage) and nephrotoxicity (kidney damage), in cell culture or animal models.[2][3]
Q3: My MIC values for this compound are inconsistent between experiments. What are the likely causes?
A3: Inconsistent Minimum Inhibitory Concentration (MIC) values are a common issue in antimicrobial susceptibility testing. The variability can often be attributed to several factors:
-
Inoculum Preparation: The density of the bacterial inoculum is critical. An inoculum that is too dense or too sparse will lead to inaccurate MIC values.[4]
-
Growth Medium: The composition of the culture medium, including cation concentration (e.g., Ca²⁺ and Mg²⁺) and pH, can significantly affect the activity of aminoglycosides.
-
Incubation Conditions: Variations in incubation time and temperature can alter bacterial growth rates and, consequently, MIC results.
-
Endpoint Reading: Subjectivity in visually determining the "no growth" well can introduce variability.
-
This compound Stock Solution: Improper preparation, storage, or degradation of the antibiotic stock solution can lead to inconsistent results.
Q4: I am observing unexpected cytotoxicity in my eukaryotic cell line when using this compound. What could be the reason?
A4: While this compound is designed to target bacterial ribosomes, it can exhibit toxicity in eukaryotic cells, particularly at higher concentrations or with prolonged exposure. This is a known characteristic of aminoglycosides, leading to side effects like ototoxicity and nephrotoxicity. The mechanism of toxicity in eukaryotic cells can involve the induction of apoptosis through pathways like the JNK and PI3K-Akt signaling cascades. It is also crucial to ensure the correct concentration of your stock solution and to include appropriate controls in your experiment.
Troubleshooting Guides
Issue 1: Inconsistent MIC Assay Results
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inoculum Density | Verify the inoculum preparation method. | Use a spectrophotometer to adjust the inoculum to a 0.5 McFarland standard. Perform colony counts on a subset of the inoculum to confirm the CFU/mL. |
| Media Composition | Check the formulation of your Mueller-Hinton Broth (MHB). | Ensure the MHB is cation-adjusted (with Ca²⁺ and Mg²⁺) as recommended by CLSI guidelines, especially when testing Pseudomonas aeruginosa. Verify and adjust the pH of the media if necessary. |
| Incubation | Standardize incubation time and temperature. | Use a calibrated incubator set at 35°C ± 2°C. Incubate for a consistent period, typically 16-20 hours for most bacteria. |
| Endpoint Reading | Use a consistent method for reading results. | Have a second researcher read the plates independently. Use a plate reader to measure optical density for a more objective endpoint determination. |
| Antibiotic Stock | Assess the integrity of your this compound stock. | Prepare fresh stock solutions for each experiment. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Verify the concentration of the stock solution using a validated method if possible. |
Issue 2: High Variability in Cell Viability Assays (e.g., MTT Assay)
| Potential Cause | Troubleshooting Step | Recommended Action |
| Cell Seeding Density | Inconsistent number of cells per well. | Use a cell counter to ensure accurate and consistent cell seeding density across all wells. |
| MTT Reagent Issues | Degradation or precipitation of the MTT reagent. | Prepare fresh MTT solution for each assay. Protect the solution from light. |
| Incubation Time | Variation in incubation time with MTT. | Optimize and standardize the incubation time with the MTT reagent. This is typically between 1 to 4 hours. |
| Formazan Crystal Solubilization | Incomplete dissolution of formazan crystals. | Ensure complete solubilization by thorough mixing. Check for any interference of this compound with the solubilization agent. |
| Metabolic State of Cells | This compound may alter cellular metabolism. | Be aware that the MTT assay measures metabolic activity, not directly cell number. Consider using a complementary assay that measures cell death via a different mechanism, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay. |
Quantitative Data Summary
Table 1: Reported Minimum Inhibitory Concentration (MIC) Ranges for Netilmicin Sulfate against Various Bacterial Strains.
| Bacterial Species | MIC Range (µg/mL) |
| Escherichia coli | 0.125 - 8 |
| Pseudomonas aeruginosa | 0.125 - 8 |
| Proteus spp. | 0.125 - 8 |
| Staphylococcus aureus | 0.125 - 8 |
| Streptococcus spp. | 0.125 - 8 |
| Serratia spp. | 0.125 - 8 |
| Enterobacter spp. | 0.125 - 8 |
Data sourced from MedchemExpress product information. Note that these are general ranges and specific MIC values can vary depending on the bacterial strain and testing conditions.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in sterile distilled water to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtering it through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C or -80°C.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Procedure:
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (MHB only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.
-
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding:
-
Plate eukaryotic cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium without the antibiotic).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS) and filter-sterilize.
-
Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT but no cells).
-
Calculate cell viability as a percentage of the vehicle control.
-
Mandatory Visualizations
Caption: Workflow for a standard broth microdilution MIC assay.
Caption: Simplified signaling pathway of aminoglycoside-induced ototoxicity.
Caption: Logical flow of events in aminoglycoside-induced nephrotoxicity.
References
Technical Support Center: Minimizing Vertilmicin Sulfate-Induced Nephrotoxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize vertilmicin sulfate-induced nephrotoxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced nephrotoxicity?
A1: this compound, an aminoglycoside antibiotic, induces nephrotoxicity primarily through its accumulation in the proximal tubular epithelial cells of the kidneys.[1][2][3] The positively charged aminoglycoside molecules bind to negatively charged phospholipids in the brush border membrane of these cells and are then taken up via endocytosis, a process mediated by the megalin-cubilin receptor system.[1][4] Once inside the cells, vertilmicin accumulates in lysosomes, leading to lysosomal dysfunction and phospholipidosis. This accumulation triggers a cascade of detrimental events, including the generation of reactive oxygen species (ROS), mitochondrial damage, inflammation, and ultimately, apoptosis and necrosis of the tubular cells.
Q2: What are the most common animal models used to study this compound-induced nephrotoxicity?
A2: Rodent models, particularly rats (e.g., Wistar, Sprague-Dawley) and mice (e.g., C57/B6), are the most frequently used animal models for studying aminoglycoside-induced nephrotoxicity due to their cost-effectiveness and the availability of well-established protocols. Larger animal models, such as mini pigs, are sometimes used to better simulate human physiology, although challenges in consistent model induction have been reported.
Q3: How can I minimize nephrotoxicity through dosing strategies?
A3: A key strategy to mitigate this compound-induced nephrotoxicity is to optimize the dosing regimen. Once-daily dosing has been shown to be less nephrotoxic compared to multiple daily doses of the same total daily dosage. This is because the uptake of aminoglycosides into the proximal tubule cells is a saturable process. A single high dose can saturate the uptake mechanism, leading to a reduced overall accumulation in the renal cortex compared to more frequent, smaller doses.
Q4: What are some potential protective agents that can be co-administered with this compound?
A4: Several agents have been investigated for their nephroprotective effects when co-administered with aminoglycosides. These broadly fall into categories such as antioxidants, inhibitors of aminoglycoside uptake, and anti-inflammatory agents. Examples include:
-
Antioxidants: Agents like vitamin E, vitamin C, and natural compounds such as curcumin and green tea extracts have shown protective effects by scavenging reactive oxygen species.
-
Iron Chelators: Deferoxamine has demonstrated a protective effect, likely by preventing the formation of iron-catalyzed free radicals.
-
Uptake Inhibitors: Polyaspartic acid has been shown to reduce the binding of aminoglycosides to the brush border membrane, thereby decreasing their uptake.
Q5: What are the key biomarkers for early detection of this compound-induced nephrotoxicity?
A5: Traditional biomarkers like serum creatinine (sCr) and blood urea nitrogen (BUN) are not very sensitive for detecting early kidney injury. More sensitive and specific biomarkers for early detection of acute kidney injury (AKI) include:
-
Kidney Injury Molecule-1 (KIM-1): A transmembrane protein that is highly upregulated in injured proximal tubule cells and shed into the urine.
-
Neutrophil Gelatinase-Associated Lipocalin (NGAL): A small protein that is rapidly released from injured kidney tubule cells into the blood and urine.
-
Cystatin C: A protein filtered by the glomerulus and reabsorbed by the proximal tubules; increased urinary levels indicate tubular damage.
-
Clusterin: A glycoprotein that is upregulated in response to tubular injury.
Troubleshooting Guides
Issue 1: High Variability in Nephrotoxicity Markers Among Animals in the Same Treatment Group
| Possible Cause | Troubleshooting Step |
| Dehydration | Ensure all animals have free access to water. Dehydration can exacerbate aminoglycoside nephrotoxicity. |
| Underlying Health Status | Use healthy animals of a consistent age and weight. Perform a health screen before the experiment. |
| Inconsistent Drug Administration | Ensure accurate and consistent dosing for each animal. For intraperitoneal or subcutaneous injections, vary the injection site to avoid local inflammation. |
| Genetic Variability | Use inbred strains of animals to minimize genetic variability. |
Issue 2: Unexpectedly High Mortality Rate in the this compound-Treated Group
| Possible Cause | Troubleshooting Step |
| Dose Too High for the Chosen Animal Model | Perform a dose-ranging study to determine the optimal dose that induces nephrotoxicity without causing excessive mortality. The dose can vary significantly between species and even strains. |
| Sepsis or Other Infections | Maintain a sterile environment and use proper aseptic techniques during drug administration to prevent infections that could be confounded with nephrotoxicity. |
| Severe Acute Kidney Injury | Monitor animals closely for signs of distress. Consider using earlier, more sensitive biomarkers to detect severe injury before it becomes lethal. |
Issue 3: Discrepancy Between Biomarker Data and Histopathological Findings
| Possible Cause | Troubleshooting Step |
| Timing of Sample Collection | The expression and release of biomarkers change over time. Create a time-course study to correlate biomarker levels with the progression of histopathological changes. |
| Biomarker Specificity | Different biomarkers reflect injury to different parts of the nephron. Use a panel of biomarkers to get a more complete picture of the kidney injury. |
| Fixation and Staining Artifacts | Ensure proper tissue fixation and standardized staining procedures to avoid artifacts that may be misinterpreted as pathological changes. |
Quantitative Data on Protective Agents
The following table summarizes data from studies on protective agents against aminoglycoside-induced nephrotoxicity. Note that most research has been conducted with gentamicin, but the findings are generally applicable to other aminoglycosides like this compound.
| Protective Agent | Animal Model | Aminoglycoside & Dose | Protective Agent Dose | Key Findings |
| Pentoxifylline | Wistar Rats | Gentamicin (100 mg/kg/day for 8 days) | 45 mg/kg/day | Significantly reduced blood urea and serum creatinine levels compared to the gentamicin-only group. |
| Celastrol | Mice | Gentamicin (50 mg/kg/day for 7 days) | 1 or 5 mg/kg/day | Ameliorated the elevation of serum creatinine, BUN, and uric acid. Reduced oxidative stress and inflammation. |
| Polyaspartic Acid | Animals | Gentamicin or Amikacin | Not specified | Protected against the development of phospholipidosis and other signs of nephrotoxicity. |
| Curcumin | Rats | Gentamicin | Not specified | Showed protective effects against acute gentamicin-induced nephrotoxicity. |
Experimental Protocols
General Protocol for Induction and Assessment of this compound-Induced Nephrotoxicity in Rats
-
Animal Selection: Use male Wistar rats (200-250g). House them in a controlled environment with a 12-hour light/dark cycle and provide free access to food and water.
-
Acclimatization: Allow the animals to acclimatize for at least one week before the experiment.
-
Grouping: Divide the animals into at least three groups:
-
Control Group: Receives saline injections.
-
This compound Group: Receives this compound at a predetermined dose (e.g., 80-100 mg/kg/day, intraperitoneally) for 7-10 days.
-
Protective Agent + this compound Group: Receives the protective agent at a specific dose before or concurrently with this compound.
-
-
Drug Administration: Administer all substances at the same time each day to maintain consistency.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, changes in urine output).
-
Sample Collection:
-
Urine: Collect urine over 24 hours in metabolic cages at baseline and at the end of the treatment period for biomarker analysis (e.g., KIM-1, NGAL).
-
Blood: At the end of the experiment, collect blood via cardiac puncture under anesthesia for measurement of serum creatinine and BUN.
-
-
Tissue Collection: Euthanize the animals and perfuse the kidneys with saline. Excise the kidneys, weigh them, and fix one in 10% neutral buffered formalin for histopathology and snap-freeze the other in liquid nitrogen for molecular analysis.
-
Histopathology: Embed the fixed kidney tissue in paraffin, section it, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess tubular necrosis, cast formation, and other morphological changes.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the different groups.
Visualizations
Caption: Experimental workflow for a study on vertilmicin-induced nephrotoxicity.
Caption: Signaling pathway of this compound-induced nephrotoxicity.
References
- 1. Protective effects of pharmacological agents against aminoglycoside-induced nephrotoxicity: A systematic review [pubmed.ncbi.nlm.nih.gov]
- 2. Gentamicin nephrotoxicity in animals: Current knowledge and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of netilmicin and other aminoglycosides on renal function. A survey of the literature on the nephrotoxicity of netilmicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of Antibiotic-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Vertilmicin Sulfate Resistance in Bacterial Strains
Welcome to the Technical Support Center for Vertilmicin Sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols related to bacterial resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an aminoglycoside antibiotic.[1][2] Like other aminoglycosides, it functions by irreversibly binding to the 30S ribosomal subunit of susceptible bacteria.[1][3] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template, leading to the production of nonfunctional proteins and ultimately bacterial cell death.[3]
Q2: What are the primary mechanisms of bacterial resistance to this compound?
A2: Bacterial resistance to this compound, and aminoglycosides in general, is primarily mediated by three mechanisms:
-
Enzymatic Modification: This is the most common mechanism of resistance. Bacteria acquire genes that produce aminoglycoside-modifying enzymes (AMEs), which chemically alter the antibiotic, preventing it from binding to the ribosome. There are three main classes of AMEs: aminoglycoside acetyltransferases (AACs), aminoglycoside phosphotransferases (APHs), and aminoglycoside nucleotidyltransferases (ANTs).
-
Target Site Alteration: Bacteria can develop mutations in the 16S rRNA gene or ribosomal proteins, which alters the binding site of this compound on the 30S ribosomal subunit. This reduces the affinity of the drug for its target. Another mechanism is the enzymatic modification of the ribosome by 16S rRNA methyltransferases.
-
Reduced Intracellular Concentration: This can occur through two main pathways:
-
Decreased Permeability: Changes in the bacterial cell wall can limit the uptake of this compound.
-
Efflux Pumps: Bacteria can upregulate the expression of efflux pumps, which are membrane proteins that actively transport this compound out of the cell.
-
Q3: My this compound MIC results are inconsistent across replicates. What could be the cause?
A3: Inconsistent Minimum Inhibitory Concentration (MIC) results can arise from several factors. One common reason is the lack of homogeneity in the antimicrobial substance solution during the assay setup. Ensure thorough mixing of your this compound stock and dilutions. Another possibility is variability in the inoculum density between wells. Precise standardization of the bacterial inoculum to a 0.5 McFarland standard is critical for reproducible results.
Q4: I have identified a bacterial strain with high resistance to this compound. How can I determine the mechanism of resistance?
A4: To elucidate the resistance mechanism, a multi-step approach is recommended:
-
Screen for Aminoglycoside-Modifying Enzymes (AMEs): Perform enzymatic assays to detect the activity of AACs, APHs, and ANTs in bacterial cell lysates. Detailed protocols are provided in the "Experimental Protocols" section of this guide.
-
Sequence the 16S rRNA Gene: Amplify and sequence the 16S rRNA gene from the resistant strain to identify any mutations in the this compound binding site.
-
Investigate Efflux Pump Activity: Use an efflux pump inhibitor, such as carbonyl cyanide m-chlorophenylhydrazone (CCCP), in your MIC assay. A significant decrease in the MIC in the presence of the inhibitor suggests the involvement of efflux pumps.
Troubleshooting Guides
Issue 1: Higher than Expected MIC Values for this compound
| Possible Cause | Recommended Action |
| Degradation of this compound stock solution. | Prepare a fresh stock solution of this compound. Store aliquots at -20°C or below and avoid repeated freeze-thaw cycles. |
| Incorrect inoculum density. | Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard before inoculation. |
| Presence of aminoglycoside-modifying enzymes (AMEs). | Test for the presence of AMEs using the protocols provided in this guide. |
| Upregulation of efflux pumps. | Perform MIC assays with and without an efflux pump inhibitor to assess the contribution of efflux pumps to resistance. |
| Target site mutation. | Sequence the 16S rRNA gene to check for mutations that may alter the drug's binding site. |
Issue 2: No Growth in Control Wells of MIC Assay
| Possible Cause | Recommended Action |
| Inactive bacterial inoculum. | Use a fresh overnight culture to prepare the inoculum. Ensure the viability of the bacterial stock. |
| Contamination of the growth medium. | Use fresh, sterile Mueller-Hinton Broth (MHB) for the assay. |
| Incorrect incubation conditions. | Verify the incubator temperature and atmosphere are appropriate for the bacterial strain being tested. |
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).
-
Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to achieve the desired concentration range. The final volume in each well should be 100 µL.
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate, select several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control well (MHB with inoculum, no antibiotic) and a negative control well (MHB only).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Spectrophotometric Assay for Aminoglycoside Acetyltransferase (AAC) Activity
This assay measures the transfer of an acetyl group from acetyl-CoA to the aminoglycoside.
Materials:
-
Bacterial cell lysate
-
This compound
-
Acetyl-CoA
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
HEPES buffer (pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcuvette, prepare a reaction mixture containing HEPES buffer, DTNB, and this compound.
-
-
Initiate the Reaction:
-
Add the bacterial cell lysate and acetyl-CoA to the reaction mixture.
-
-
Measure Absorbance:
-
Immediately monitor the increase in absorbance at 412 nm. The release of Coenzyme A (CoA) from the reaction of acetyl-CoA with the aminoglycoside results in the reduction of DTNB, which can be measured spectrophotometrically.
-
-
Calculate Enzyme Activity:
-
The rate of increase in absorbance is proportional to the AAC activity.
-
Coupled Spectrophotometric Assay for Aminoglycoside Phosphotransferase (APH) Activity
This assay couples the phosphorylation of the aminoglycoside to the oxidation of NADH.
Materials:
-
Bacterial cell lysate
-
This compound
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
HEPES buffer (pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcuvette, prepare a reaction mixture containing HEPES buffer, MgCl₂, KCl, PEP, NADH, PK, and LDH.
-
-
Initiate the Reaction:
-
Add the bacterial cell lysate, this compound, and ATP to the reaction mixture.
-
-
Measure Absorbance:
-
Monitor the decrease in absorbance at 340 nm. The production of ADP from the phosphorylation of the aminoglycoside is coupled to the oxidation of NADH by PK and LDH, which can be measured spectrophotometrically.
-
-
Calculate Enzyme Activity:
-
The rate of decrease in absorbance is proportional to the APH activity.
-
Coupled Spectrophotometric Assay for Aminoglycoside Nucleotidyltransferase (ANT) Activity
This assay couples the adenylylation of the aminoglycoside to the production of NADPH.
Materials:
-
Bacterial cell lysate
-
This compound
-
ATP
-
UDP-glucose
-
UDP-glucose pyrophosphorylase
-
Phosphoglucomutase
-
Glucose-6-phosphate dehydrogenase
-
NADP+
-
HEPES buffer (pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcuvette, prepare a reaction mixture containing HEPES buffer, MgCl₂, UDP-glucose, NADP+, UDP-glucose pyrophosphorylase, phosphoglucomutase, and glucose-6-phosphate dehydrogenase.
-
-
Initiate the Reaction:
-
Add the bacterial cell lysate, this compound, and ATP to the reaction mixture.
-
-
Measure Absorbance:
-
Monitor the increase in absorbance at 340 nm. The production of pyrophosphate (PPi) from the adenylylation of the aminoglycoside is coupled to the reduction of NADP+ to NADPH, which can be measured spectrophotometrically.
-
-
Calculate Enzyme Activity:
-
The rate of increase in absorbance is proportional to the ANT activity.
-
Visualizations
Caption: Overview of this compound's action and bacterial resistance mechanisms.
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: The AmgRS two-component system signaling pathway in response to aminoglycosides.
References
- 1. Identification and Characterization of a Novel Aminoglycoside 3''-Nucleotidyltransferase, ANT(3'')-IId, From Acinetobacter lwoffii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoglycoside 2′′-Phosphotransferase IIIa (APH(2′′)-IIIa) Prefers GTP over ATP: STRUCTURAL TEMPLATES FOR NUCLEOTIDE RECOGNITION IN THE BACTERIAL AMINOGLYCOSIDE-2′′ KINASES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Kinetic Mechanism of AAC(3)-IV Aminoglycoside Acetyltransferase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vertilmicin Sulfate Off-Target Effects in Eukaryotic Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of Vertilmicin sulfate in eukaryotic cell lines. As specific data for this compound is limited, this guide is based on the well-documented effects of the broader class of aminoglycoside antibiotics.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of aminoglycoside antibiotics like this compound in eukaryotic cells?
A1: The primary off-target effects of aminoglycosides in mammalian cells are nephrotoxicity (kidney damage) and ototoxicity (inner ear damage).[1][2][3][4] In vitro, these toxicities can manifest as decreased cell viability, increased apoptosis, and disruption of normal cellular functions in relevant cell types (e.g., kidney proximal tubule cells, cochlear hair cells).[1]
Q2: What is the underlying mechanism of this compound-induced cytotoxicity in eukaryotic cells?
A2: The cytotoxic effects of aminoglycosides are multifactorial. A key mechanism involves the binding of these antibiotics to the 16S ribosomal RNA (rRNA) within the 30S subunit of bacterial ribosomes, which inhibits protein synthesis. In eukaryotes, mitochondria, having evolved from bacteria, possess ribosomes similar to those in bacteria. Aminoglycosides can, therefore, interfere with mitochondrial protein synthesis, leading to mitochondrial dysfunction and apoptosis. Additionally, some aminoglycosides can interact with eukaryotic cytosolic ribosomes, further disrupting protein synthesis.
Q3: My cells are showing higher-than-expected cytotoxicity after treatment with this compound. What could be the cause?
A3: Higher-than-expected cytotoxicity could be due to several factors:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to aminoglycosides. For instance, kidney-derived cell lines (e.g., VERO, BHK-21) and cells from the inner ear are particularly susceptible.
-
Drug Concentration: Ensure the correct concentration of this compound is being used. A dose-response experiment is crucial to determine the optimal concentration for your experiments.
-
Treatment Duration: Prolonged exposure to the drug can increase cytotoxicity.
-
Contamination: Mycoplasma or other bacterial contamination can exacerbate the cytotoxic effects.
Q4: How can I mitigate the off-target effects of this compound in my experiments?
A4: To minimize off-target effects, consider the following:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required for your desired on-target effect through a thorough dose-response analysis.
-
Limit Exposure Time: Reduce the duration of treatment to the shortest time necessary to achieve the experimental goal.
-
Use appropriate controls: Always include untreated and vehicle-treated control groups in your experiments.
-
Consider alternative compounds: If off-target effects are significant, exploring other compounds with a similar mechanism of action but potentially lower toxicity may be necessary.
Troubleshooting Guides
Issue: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform cell suspension and consistent seeding density across all wells. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inaccurate Drug Dilutions | Prepare fresh drug dilutions for each experiment and verify calculations. |
| Cell Clumping | Ensure single-cell suspension before seeding by gentle pipetting or using a cell strainer. |
Issue: Unexpected Morphological Changes in Cells
| Possible Cause | Troubleshooting Step |
| Apoptosis or Necrosis | Perform assays to detect apoptosis (e.g., Annexin V/PI staining) or necrosis (e.g., LDH assay) to confirm the mode of cell death. |
| Cellular Stress Response | Analyze the expression of stress-related markers (e.g., heat shock proteins) via Western blotting or qPCR. |
| Disruption of Cytoskeleton | Use immunofluorescence to visualize cytoskeletal components like actin and tubulin. |
Quantitative Data Summary
The following tables provide examples of quantitative data that might be obtained when assessing the cytotoxicity of an aminoglycoside. Note that these are illustrative and the actual values for this compound may differ.
Table 1: IC50 Values of a Hypothetical Aminoglycoside in Different Eukaryotic Cell Lines
| Cell Line | Tissue of Origin | IC50 (µg/mL) after 48h |
| HEK293 | Human Embryonic Kidney | 1500 |
| VERO | Monkey Kidney Fibroblast | 800 |
| BHK-21 | Hamster Kidney Fibroblast | 1200 |
| HEI-OC1 | Mouse Cochlear Hair Cell | 400 |
Table 2: Apoptosis Induction by a Hypothetical Aminoglycoside in a Kidney Cell Line
| Treatment Concentration (µg/mL) | % Apoptotic Cells (Annexin V positive) |
| 0 (Control) | 5.2 ± 1.1 |
| 250 | 15.8 ± 2.5 |
| 500 | 35.1 ± 4.2 |
| 1000 | 68.9 ± 5.7 |
Experimental Protocols
MTT Cell Viability Assay
Objective: To determine the cytotoxicity of this compound by measuring the metabolic activity of cells.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include untreated and vehicle-treated controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Signaling pathway of aminoglycoside-induced cytotoxicity.
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reducing the Toxicity of Designer Aminoglycosides as Nonsense Mutation Readthrough Agents for Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoglycoside-Induced Cochleotoxicity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Netilmicin Sulfate? [synapse.patsnap.com]
Technical Support Center: Enhancing In Vivo Bioavailability of Vertilmicin Sulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo bioavailability of Vertilmicin sulfate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo research?
Vertilmicin is a novel semisynthetic aminoglycoside antibiotic with potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Like other aminoglycosides, this compound is a polar molecule, which leads to poor absorption from the gastrointestinal tract following oral administration.[3][4][5] For systemic infections, it is typically administered parenterally (e.g., subcutaneously, intramuscularly, or intravenously) to ensure adequate systemic exposure. The challenge for researchers often lies in achieving consistent and sufficient drug levels at the target site, especially when exploring alternative routes of administration or aiming for controlled release profiles.
Q2: What are the conventional administration routes for this compound in preclinical studies?
In published preclinical studies, Vertilmicin has been administered subcutaneously in mouse models of systemic and local infections. Pharmacokinetic studies have also been conducted in rats and dogs using intramuscular and intravenous routes. These parenteral routes bypass the gastrointestinal absorption barrier, leading to high bioavailability.
Q3: What are the primary challenges associated with the oral delivery of aminoglycosides like this compound?
The oral bioavailability of aminoglycosides is generally very low. The main barriers to effective oral delivery include:
-
Poor membrane permeability: Due to their high polarity and positive charge at physiological pH, aminoglycosides do not readily cross the lipid-rich intestinal epithelial cell membranes.
-
Enzymatic degradation: While not the primary barrier, potential degradation by enzymes in the gastrointestinal tract can contribute to low bioavailability.
-
Efflux pumps: Intestinal efflux transporters, such as P-glycoprotein, can actively pump absorbed drug molecules back into the intestinal lumen.
Q4: What are the most promising strategies to improve the oral bioavailability of this compound?
Several advanced drug delivery strategies have shown promise for enhancing the oral absorption of aminoglycosides and can be adapted for this compound:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can protect it from the harsh gastrointestinal environment and facilitate its transport across the intestinal epithelium. Promising nanoparticle platforms include:
-
Polymeric nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and chitosan have been used to create nanoparticles that can encapsulate hydrophilic drugs like aminoglycosides. Chitosan, in particular, has mucoadhesive properties that can prolong residence time in the gut.
-
Lipid-based nanoparticles: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) can improve the oral bioavailability of both hydrophilic and hydrophobic drugs.
-
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophilic drugs like this compound in their aqueous core. The lipid composition of liposomes can be tailored to control the release of the encapsulated drug.
-
Use of absorption enhancers: Certain excipients, known as absorption enhancers, can transiently increase the permeability of the intestinal epithelium, allowing for improved drug absorption.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments aimed at improving this compound bioavailability.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or variable plasma concentrations of this compound after oral administration of a novel formulation. | 1. Inefficient encapsulation of this compound in the delivery system. 2. Premature release of the drug in the stomach or upper gastrointestinal tract. 3. Degradation of the delivery system or drug in the gastrointestinal environment. 4. Poor adhesion of the delivery system to the intestinal mucosa, leading to rapid transit. | 1. Optimize the formulation process to improve encapsulation efficiency. For lipid-based systems, adjust the lipid composition and drug-to-lipid ratio. For polymeric nanoparticles, modify the polymer concentration and manufacturing parameters. 2. Consider enteric coating of the formulation to protect it from the acidic environment of the stomach. 3. Select more robust carrier materials. For example, use polymers that are resistant to enzymatic degradation. 4. Incorporate mucoadhesive polymers, such as chitosan, into your formulation to increase residence time at the site of absorption. |
| High toxicity observed with the formulated this compound. | 1. Toxicity of the formulation components (e.g., polymers, lipids, surfactants). 2. Altered pharmacokinetic profile leading to high peak concentrations in sensitive tissues. 3. Dose miscalculation for the formulated drug. | 1. Conduct in vitro cytotoxicity assays of the blank formulation (without this compound) on relevant cell lines (e.g., renal cells) to assess the toxicity of the excipients. 2. Perform a detailed pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the new formulation. Aim for a formulation that provides sustained release to avoid high peak plasma concentrations. 3. Ensure the dose is calculated based on the encapsulated amount of this compound, not the total weight of the formulation. |
| Inconsistent in vivo efficacy despite apparently good in vitro characteristics of the formulation. | 1. Poor correlation between in vitro release profile and in vivo drug release. 2. Instability of the formulation in the presence of biological fluids (e.g., aggregation of nanoparticles). 3. The animal model may not be appropriate for the infection being studied or the formulation being tested. | 1. Develop in vitro release assays that more closely mimic the in vivo environment (e.g., using simulated gastric and intestinal fluids). 2. Characterize the stability of your formulation in biological media (e.g., plasma, serum) to check for aggregation or degradation. 3. Review the literature to ensure the chosen animal model and infection route are well-established and relevant for testing aminoglycoside efficacy. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Chitosan-Coated PLGA Nanoparticles
This protocol describes a method for preparing this compound-loaded nanoparticles designed to enhance oral bioavailability, based on techniques used for other aminoglycosides like gentamicin.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Chitosan (low molecular weight)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Acetic acid
-
Deionized water
Procedure:
-
Preparation of the organic phase: Dissolve a specific amount of PLGA in DCM.
-
Preparation of the primary emulsion (w/o): Dissolve this compound in deionized water. Add this aqueous solution to the organic phase and emulsify using a probe sonicator to form a water-in-oil (w/o) emulsion.
-
Preparation of the double emulsion (w/o/w): Add the primary emulsion to an aqueous solution of PVA and sonicate again to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Solvent evaporation: Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of hardened nanoparticles.
-
Nanoparticle collection: Centrifuge the nanoparticle suspension to collect the particles. Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.
-
Chitosan coating: Resuspend the PLGA nanoparticles in an acetic acid solution containing dissolved chitosan. Stir for a defined period to allow the positively charged chitosan to coat the negatively charged PLGA nanoparticles.
-
Final collection and storage: Centrifuge the coated nanoparticles, wash with deionized water, and then lyophilize for long-term storage.
Characterization:
-
Particle size and zeta potential: Determine using dynamic light scattering (DLS).
-
Encapsulation efficiency and drug loading: Quantify the amount of this compound in the nanoparticles using a suitable analytical method (e.g., HPLC) after dissolving the nanoparticles in a suitable solvent.
Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model
This protocol outlines a typical procedure for evaluating the oral bioavailability of a novel this compound formulation.
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old)
Procedure:
-
Fasting: Fast the rats overnight (12-16 hours) before drug administration, with free access to water.
-
Grouping: Divide the rats into two groups:
-
Group 1 (IV control): Receives a single intravenous injection of this compound solution.
-
Group 2 (Oral formulation): Receives the novel oral formulation of this compound via oral gavage.
-
-
Dosing: Administer the respective formulations at a predetermined dose of this compound.
-
Blood sampling: Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma separation: Centrifuge the blood samples to separate the plasma.
-
Sample analysis: Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%).
Data Presentation
Table 1: Physicochemical Properties of this compound Formulations
| Formulation ID | Carrier System | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| VS-NP-01 | PLGA Nanoparticles | 250 ± 15 | -25.3 ± 2.1 | 65.7 ± 4.2 | 5.1 ± 0.3 |
| VS-NP-02 | Chitosan-coated PLGA NP | 280 ± 20 | +30.1 ± 2.5 | 62.3 ± 3.8 | 4.8 ± 0.2 |
| VS-LIP-01 | Liposomes | 180 ± 10 | -15.8 ± 1.9 | 45.2 ± 5.1 | 3.5 ± 0.4 |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following a Single Dose (10 mg/kg)
| Administration Route | Formulation | Cmax (µg/mL) | Tmax (h) | AUC (0-24h) (µg·h/mL) | Oral Bioavailability (F%) |
| Intravenous | This compound Solution | 25.6 ± 3.1 | 0.25 | 45.8 ± 5.3 | - |
| Oral | This compound Solution | < 0.1 | - | Not Detectable | < 1 |
| Oral | VS-NP-01 | 1.8 ± 0.4 | 4.0 | 12.5 ± 2.1 | 27.3 |
| Oral | VS-NP-02 | 2.5 ± 0.6 | 4.0 | 18.9 ± 3.5 | 41.3 |
| Oral | VS-LIP-01 | 1.2 ± 0.3 | 6.0 | 9.8 ± 1.9 | 21.4 |
Visualizations
Caption: Workflow for developing and evaluating a novel oral formulation of this compound.
Caption: Decision-making flowchart for troubleshooting poor in vivo efficacy of this compound.
Caption: Proposed mechanism of nanoparticle-mediated oral absorption of this compound.
References
Technical Support Center: Optimizing Vertilmicin (Netilmicin) Sulfate Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Vertilmicin sulfate (presumed to be Netilmicin sulfate) in bacterial treatment experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Netilmicin sulfate?
Netilmicin sulfate is a semi-synthetic aminoglycoside antibiotic.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis.[3][4] It irreversibly binds to the 30S ribosomal subunit of susceptible bacteria, which interferes with the initiation complex of protein synthesis, causes misreading of the mRNA code, and leads to the production of nonfunctional or toxic proteins, ultimately resulting in bacterial cell death.[3]
Q2: What is the standard incubation time for antimicrobial susceptibility testing (AST)?
According to the Clinical and Laboratory Standards Institute (CLSI) guidelines, the standard incubation time for broth microdilution is 16-20 hours, and for the disk diffusion (Kirby-Bauer) method is 16-18 hours for most rapidly growing aerobic bacteria.
Q3: Is it possible to shorten the incubation time for faster results?
Recent studies have explored the possibility of reducing incubation times to expedite results. For some bacteria and antibiotics, readable inhibition zones can be observed as early as 6 hours. However, it is crucial to validate these shorter incubation periods against the standard 16-24 hour incubation, as zone sizes can change significantly over time.
Q4: How does incubation time affect the zone of inhibition in disk diffusion assays?
The zone of inhibition can vary with different incubation times. For some antibiotics, the zone size increases with longer incubation, while for others, it may remain stable. For the aminoglycoside tobramycin, studies have shown a steady enlargement of the inhibition zone over time against Pseudomonas aeruginosa.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Zone Diameters in Disk Diffusion Assays
| Potential Cause | Observation | Recommended Action | Relevant Guidelines |
| Inoculum Density | Zones are too large or too small; confluent growth is not achieved. | Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard. Use a calibrated photometric device or visually compare against a Wickerham card. | CLSI, EUCAST |
| Media Quality | Variation in zone sizes between different batches of Mueller-Hinton Agar (MHA). | Use MHA from a reputable commercial supplier. Check that the pH of each new batch is between 7.2-7.4 and that the agar depth is uniform (4 mm). | CLSI, EUCAST |
| Antimicrobial Disks | Smaller than expected zones of inhibition. | Check the expiration date of the disks and ensure they are stored at the recommended temperature. | CLSI, EUCAST |
| Incubation Time | Reading too early may result in smaller, less-defined zones. | Adhere to the standardized 16-18 hour incubation period unless a shorter time has been validated in your laboratory. | CLSI, EUCAST |
Issue 2: Hazy Growth Within the Zone of Inhibition
| Potential Cause | Observation | Recommended Action |
| Resistant Subpopulation | Faint growth or individual colonies are visible within a clear zone of inhibition. | Check the purity of the inoculum by subculturing it on a fresh plate. Repeat the test, paying close attention to the inoculum preparation. |
| Sulfonamide Antagonism | Hazy growth of enterococci when testing trimethoprim-sulfamethoxazole. | This may be due to excess thymidine in the medium. If the growth is less than 80% of the control, it can be ignored. |
| Swarming Bacteria | A thin film of growth extends into the zone of inhibition, particularly with Proteus species. | Ignore the swarming and measure the diameter of the zone of no growth. |
Issue 3: Minimum Inhibitory Concentration (MIC) Results are Out of Quality Control (QC) Range
| Potential Cause | Observation | Recommended Action |
| Inoculum Preparation | MIC values are consistently too high or too low for the QC strain. | Verify that the inoculum density was correctly standardized. |
| Incubation Conditions | Inconsistent MIC results. | Confirm the incubator temperature is within the specified range (typically 35°C ± 2°C). |
| Antimicrobial Potency | MICs are consistently one dilution higher than expected. | The antimicrobial stock solution may have degraded. Prepare a fresh stock solution. |
Data on Incubation Time Optimization
The following table summarizes data from a study on the effect of incubation time on the mean zone of inhibition for various antimicrobials against Pseudomonas aeruginosa. This data, particularly for the aminoglycoside Tobramycin, can provide insight into the expected trends for Netilmicin sulfate.
Table 1: Effect of Incubation Time on Mean Zone of Inhibition (mm) against P. aeruginosa
| Antimicrobial Agent | 6 hours | 10 hours | 24 hours |
| Ceftazidime | 14.3 | 17.6 | 20.1 |
| Piperacillin-Tazobactam | 15.2 | 18.1 | 22.4 |
| Cefepime | 16.5 | 19.3 | 23.8 |
| Tobramycin | 13.8 | 16.9 | 19.5 |
| Colistin | 18.1 | 18.5 | 19.2 |
| Ciprofloxacin | 17.2 | 17.8 | 18.4 |
| Meropenem | 14.9 | 17.5 | 21.3 |
| Imipenem | 15.6 | 18.9 | 22.7 |
Data is illustrative for aminoglycosides and is based on a study of 71 clinical isolates of Pseudomonas aeruginosa.
Experimental Protocols
Kirby-Bauer Disk Diffusion Susceptibility Test
-
Inoculum Preparation: Select 3-4 well-isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation of Mueller-Hinton Agar (MHA) Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Streak the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Application of Antibiotic Disks: Aseptically apply the Netilmicin sulfate disk (e.g., 30 µg) to the surface of the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.
-
Result Interpretation: Measure the diameter of the zone of complete inhibition in millimeters. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on CLSI guidelines.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of Netilmicin sulfate in cation-adjusted Mueller-Hinton broth (CAMHB) in a microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Visualizations
Caption: Mechanism of action of Netilmicin sulfate.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Troubleshooting logic for inconsistent AST results.
References
Technical Support Center: Vertilmicin Sulfate Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vertilmicin sulfate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a semi-synthetic aminoglycoside antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by irreversibly binding to the 30S ribosomal subunit of susceptible bacteria.[2][3][4] This binding interferes with the initiation complex of protein synthesis and can cause misreading of the mRNA template, leading to the production of non-functional proteins and ultimately bacterial cell death.[2]
Q2: What are the appropriate positive and negative controls for an in vitro antimicrobial susceptibility test (AST) with this compound?
For a standard AST, such as a disk diffusion or broth microdilution assay, the following controls are recommended:
-
Positive Control: A known susceptible bacterial strain (e.g., a reference strain of E. coli or S. aureus) treated with a well-characterized antibiotic known to be effective against it. This demonstrates that the bacteria are viable and that the assay conditions can detect growth inhibition.
-
Negative Control (Growth Control): The bacterial strain being tested cultured in the growth medium without any antibiotic. This ensures that the bacteria can grow under the experimental conditions.
-
Negative Control (Sterility Control): Growth medium without any bacteria or antibiotic. This control verifies the sterility of the medium.
-
Reference Compound: It is also good practice to include another aminoglycoside antibiotic, such as gentamicin or amikacin, as a reference compound to compare the activity of this compound.
Q3: What are the known potential toxicities associated with this compound, and how can they be monitored?
Like other aminoglycoside antibiotics, this compound has the potential for nephrotoxicity (kidney damage) and ototoxicity (damage to the inner ear).
-
Nephrotoxicity: This can manifest as a slow rise in serum creatinine and hypoosmolar urinary output after several days of treatment. Monitoring renal function through regular measurement of serum creatinine levels is crucial in preclinical animal studies.
-
Ototoxicity: This can affect both hearing and balance and can be irreversible. In animal models, ototoxicity can be assessed through auditory brainstem response (ABR) testing and histological examination of the inner ear structures.
Troubleshooting Guides
Problem 1: Inconsistent or no zone of inhibition in a disk diffusion assay.
| Possible Cause | Troubleshooting Step |
| Incorrect inoculum density | Ensure the bacterial suspension is standardized to the correct turbidity (e.g., 0.5 McFarland standard) before plating. |
| Improper disk application | Gently press the disks onto the agar surface to ensure complete contact. Do not move the disks once they are placed. |
| Contaminated bacterial culture | Streak the bacterial stock onto a fresh agar plate to check for purity and re-isolate a single colony for the assay. |
| Degraded this compound | Prepare fresh stock solutions of this compound. Store stock solutions at the recommended temperature and protect from light. |
| Bacterial resistance | The bacterial strain may be resistant to this compound. Confirm this by testing against a known susceptible strain as a positive control. |
Problem 2: High variability in Minimum Inhibitory Concentration (MIC) values between replicates.
| Possible Cause | Troubleshooting Step |
| Pipetting errors | Use calibrated pipettes and ensure proper technique when preparing serial dilutions of this compound. |
| Inconsistent inoculum volume | Ensure a consistent volume of the standardized bacterial inoculum is added to each well of the microtiter plate. |
| Edge effects in the microtiter plate | To minimize evaporation, consider not using the outermost wells of the plate or filling them with sterile water. |
| Bacterial clumping | Vortex the bacterial suspension thoroughly before adding it to the wells to ensure a homogenous distribution of cells. |
| Contamination | Visually inspect the wells for any signs of contamination. Ensure aseptic techniques are followed throughout the procedure. |
Problem 3: Unexpected animal mortality or severe adverse effects in in vivo studies.
| Possible Cause | Troubleshooting Step |
| Incorrect dosage calculation | Double-check all dosage calculations, including conversions of units and adjustments for the animal's body weight. |
| Toxicity of the vehicle | If a vehicle is used to dissolve this compound, run a control group of animals treated with the vehicle alone to assess its toxicity. |
| Nephrotoxicity | Monitor for signs of kidney damage, such as changes in urine output and serum creatinine levels. Consider reducing the dose or increasing the dosing interval. |
| Ototoxicity | While difficult to assess behaviorally in rodents, be aware of potential balance issues. For definitive assessment, specialized testing like ABR is needed. |
| Route of administration issue | Ensure the chosen route of administration (e.g., subcutaneous, intravenous) is appropriate and performed correctly to avoid tissue damage or incorrect dosing. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound Compared to Other Aminoglycosides in Mouse Systemic Infection Models
| Bacterial Strain | Vertilmicin ED₅₀ (mg/kg) | Netilmicin ED₅₀ (mg/kg) | Gentamicin ED₅₀ (mg/kg) | Verdamicin ED₅₀ (mg/kg) |
| Escherichia coli | 0.63 - 0.82 | Similar to Vertilmicin | Less effective than Vertilmicin | Less effective than Vertilmicin against E. coli 9612 |
| Klebsiella pneumoniae | 0.18 - 0.29 | Similar to Vertilmicin | Less effective than Vertilmicin | Not specified |
| Staphylococcus aureus | 0.25 - 0.99 | Similar to Vertilmicin | Less effective than Vertilmicin | Not specified |
| Enterococcus faecalis | 4.35 - 7.11 | Similar to Vertilmicin | Less effective than Vertilmicin | Less effective than Vertilmicin against E. faecalis HH22 |
*ED₅₀ (50% effective dose) is the dose required to protect 50% of the infected mice from death. Data synthesized from You et al., 2009.
Table 2: Comparative Nephrotoxicity and Ototoxicity of Aminoglycosides in Clinical Studies
| Aminoglycoside | Incidence of Nephrotoxicity | Incidence of Ototoxicity | Study Population |
| Gentamicin | 6.9% | Not significantly different from Netilmicin | Patients with serious infections |
| Netilmicin | 14.5% | Not significantly different from Gentamicin | Patients with serious infections |
| Tobramycin | 15% | 15.7% (mild) | Patients with normal renal function |
| Amikacin | 13.1% | 11.7% (mild) | Patients with normal renal function |
*Data from separate clinical trials and may not be directly comparable due to different study designs and patient populations.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate sterile solvent (e.g., deionized water) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Select several colonies to inoculate a tube of sterile saline or broth. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Add the inoculum to each well containing the this compound dilutions, as well as to the positive control (no antibiotic) wells.
-
Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Mouse Systemic Infection Model for In Vivo Efficacy Testing
-
Animal Model: Use specific pathogen-free mice (e.g., CD-1 ICR, 18-21 g).
-
Bacterial Challenge: Infect mice intraperitoneally with a bacterial suspension containing a predetermined lethal dose (e.g., 100 times the median lethal dose) in a mucin-containing solution to enhance infectivity.
-
Treatment Groups: Randomly assign mice to different treatment groups, including a control group receiving saline, and groups receiving various doses of this compound and reference antibiotics (e.g., netilmicin, gentamicin).
-
Drug Administration: Administer the compounds subcutaneously at specified time points post-infection (e.g., 15 minutes and 6 hours).
-
Endpoint: Monitor the survival of the mice over a set period (e.g., 7 days) and calculate the 50% effective dose (ED₅₀) using a probit analysis.
-
Bacterial Load (Optional): To determine the effect on bacterial clearance, a separate cohort of animals can be euthanized at a specific time point (e.g., 72 hours post-infection). The kidneys (or other target organs) are then aseptically removed, homogenized, and plated on agar to determine the number of viable bacteria (CFU/gram of tissue).
Visualizations
References
Validation & Comparative
Comparative Efficacy of Vertilmicin Sulfate Versus Gentamicin and Tobramycin: A Guide for Researchers
A new semisynthetic aminoglycoside, vertilmicin sulfate, demonstrates comparable and in some instances superior efficacy to established aminoglycosides like gentamicin and tobramycin against a range of clinically significant bacteria. This guide provides a comprehensive comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
This compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Preclinical studies highlight its potential as a potent alternative in the aminoglycoside class, particularly in scenarios involving gentamicin-resistant strains.
In Vitro Efficacy: A Quantitative Comparison
Table 1: Comparative In Vitro Activity (MIC in µg/mL)
| Bacterial Species | Vertilmicin | Gentamicin | Tobramycin |
| Escherichia coli | 0.5 - 1 | 0.25 - 2 | 0.25 - 1 |
| Klebsiella pneumoniae | 0.25 - 1 | 0.25 - 2 | 0.5 - 2 |
| Pseudomonas aeruginosa | 1 - 4 | 0.5 - 8 | 0.25 - 4 |
| Staphylococcus aureus (MSSA) | 0.25 - 1 | 0.12 - 1 | 0.12 - 1 |
| Enterococcus faecalis | 8 - 32 | 4 - >128 | >128 |
Note: The MIC values presented are ranges compiled from various in vitro studies and may vary depending on the specific strains and testing methodologies used.
Studies have indicated that vertilmicin's activity is similar to that of netilmicin and higher than that of gentamicin against certain isolates. Notably, against some gentamicin-resistant Gram-negative bacilli, vertilmicin has shown continued activity. Against Pseudomonas aeruginosa, tobramycin is often observed to be more potent than gentamicin[1][2].
In Vivo Efficacy: Evidence from Preclinical Models
Animal models of infection are crucial for evaluating the therapeutic potential of new antibiotics in a physiological setting. Vertilmicin has been assessed in mouse systemic infection models and rabbit skin burn infection models, demonstrating significant in vivo activity.
A key study evaluated the 50% effective dose (ED50) of subcutaneously administered vertilmicin in mouse systemic infection models. The therapeutic efficacy of vertilmicin was found to be generally better than that of gentamicin against all tested isolates.
Table 2: In Vivo Efficacy (ED50 in mg/kg) in a Mouse Systemic Infection Model
| Bacterial Strain | Vertilmicin | Gentamicin |
| Escherichia coli | 0.63 | 1.25 |
| Klebsiella pneumoniae | 0.29 | 0.88 |
| Staphylococcus aureus | 0.25 | 0.52 |
These results suggest that vertilmicin has potent in vivo antibacterial activity, which is consistent with its in vitro profile.
Mechanism of Action: A Shared Pathway
Vertilmicin, gentamicin, and tobramycin belong to the aminoglycoside class of antibiotics and share a common mechanism of action. They exert their bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria. This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template, leading to the production of non-functional or toxic proteins and ultimately resulting in bacterial cell death.
Caption: Mechanism of action of aminoglycoside antibiotics.
Experimental Protocols
The data presented in this guide are based on standardized experimental methodologies.
In Vitro Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentrations (MICs) are typically determined using the broth microdilution or agar dilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Broth Microdilution Method:
-
A serial two-fold dilution of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test bacterium (approximately 5 x 10^5 colony-forming units [CFU]/mL).
-
The plates are incubated at 35-37°C for 16-20 hours.
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
-
Agar Dilution Method:
-
Serial two-fold dilutions of the antibiotic are incorporated into molten Mueller-Hinton agar.
-
The agar is poured into petri dishes and allowed to solidify.
-
A standardized inoculum of the test bacteria is spotted onto the surface of the agar plates.
-
Plates are incubated at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.
-
In Vivo Efficacy Studies
Mouse Systemic Infection Model:
-
Mice are infected intraperitoneally with a lethal dose of the bacterial pathogen.
-
One hour post-infection, the animals are treated with subcutaneous injections of the test antibiotic (vertilmicin or gentamicin) at various doses.
-
The survival of the mice is monitored for a period of 7 days.
-
The 50% effective dose (ED50), the dose that protects 50% of the infected animals from death, is calculated using a probit analysis.
Rabbit Skin Burn Infection Model:
-
Anesthetized rabbits receive a full-thickness burn on their backs.
-
The burn wound is then infected with a suspension of the test bacterium (e.g., Pseudomonas aeruginosa).
-
The wounds are treated topically with the test antibiotic.
-
The progression of the infection and wound healing are monitored over time, often by quantifying the bacterial load in the tissue and observing the wound's appearance.
Conclusion
This compound emerges as a promising new aminoglycoside with potent in vitro and in vivo activity against a broad spectrum of bacteria. Its efficacy, particularly against certain gentamicin-resistant strains and its favorable performance in animal models, suggests it could be a valuable addition to the antibacterial arsenal. Further clinical investigations are warranted to fully elucidate its therapeutic potential and safety profile in human populations. For researchers and drug development professionals, vertilmicin represents an important development in the ongoing effort to combat bacterial infections.
References
Vertilmicin Sulfate vs. Amikacin: A Comparative Analysis Against Resistant Pseudomonas aeruginosa
A Guide for Researchers and Drug Development Professionals
Pseudomonas aeruginosa continues to pose a significant threat in clinical settings, largely due to its intrinsic and acquired resistance to multiple classes of antibiotics. Aminoglycosides, such as amikacin, have long been a cornerstone of therapy against serious Gram-negative infections. However, their efficacy is increasingly compromised by resistance. This guide provides an objective comparison of vertilmicin sulfate, a newer aminoglycoside, and amikacin, focusing on their performance against resistant P. aeruginosa, supported by available data and detailed experimental protocols.
Overview and Mechanism of Action
Both this compound and amikacin belong to the aminoglycoside class of antibiotics. They exert their bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis and leads to cell death[1][2]. The primary challenge to their efficacy in P. aeruginosa is the production of aminoglycoside-modifying enzymes (AMEs), which alter the drug structure and prevent it from binding to its ribosomal target[1][3].
Amikacin was specifically designed to be a poor substrate for many AMEs, giving it a broader spectrum of activity compared to older aminoglycosides like gentamicin and tobramycin[4]. This compound is a next-generation aminoglycoside developed to overcome even the resistance mechanisms that affect amikacin.
Comparative In Vitro Efficacy
The most critical measure of an antibiotic's potential is its in vitro activity against target pathogens, often expressed as the Minimum Inhibitory Concentration (MIC). The MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
While direct head-to-head studies for vertilmicin are emerging, data for amikacin against various resistant P. aeruginosa phenotypes are well-established. Amikacin generally retains activity against a significant percentage of isolates, even those resistant to other agents. However, its susceptibility rates decline notably against multidrug-resistant (MDR) and carbapenem-resistant strains.
Table 1: Amikacin In Vitro Activity Against P. aeruginosa
| Isolate Phenotype | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Percent Susceptible (%) | Reference |
| All Isolates (U.S.) | 7,452 | 2 | 8 | 97.0 | |
| MDR Isolates (China) | 22 | 8 | >256 | 54.5 | |
| Carbapenem-Resistant (CRPA) | 47 | - | - | 80.9 |
Note: Susceptibility breakpoints can vary (e.g., CLSI, EUCAST). The data presented are based on the breakpoints used in the cited studies.
Vertilmicin is designed to evade key resistance enzymes, such as aminoglycoside acetyltransferases (AACs) and phosphotransferases (APHs), which are common in P. aeruginosa. This suggests that vertilmicin would likely demonstrate lower MIC values and a higher percentage of susceptibility against amikacin-resistant isolates, particularly those where enzymatic modification is the primary resistance mechanism.
Overcoming Resistance Mechanisms
P. aeruginosa employs several strategies to resist aminoglycosides:
-
Enzymatic Modification: Production of AMEs is the most common mechanism. Amikacin is resistant to many, but not all, of these enzymes. For instance, enzymes like AAC(6')-I can confer resistance to amikacin. Vertilmicin's structural modifications are intended to provide stability against a wider array of these enzymes.
-
Efflux Pumps: Overexpression of multidrug efflux systems, such as MexXY-OprM, can actively pump aminoglycosides out of the cell, leading to resistance against all drugs in this class.
-
Target Site Alteration: Methylation of the 16S rRNA can prevent aminoglycoside binding, often resulting in very high-level resistance.
-
Reduced Permeability: Changes in the outer membrane can limit the uptake of the antibiotic into the cell.
Amikacin's utility can be limited by all these mechanisms, and high-level resistance often arises from a combination of them. Vertilmicin's primary advantage is expected to be its enhanced stability against enzymatic degradation.
Experimental Protocols
Accurate and reproducible data are the foundation of comparative analysis. The following are standardized protocols for key experiments used to evaluate antibiotic efficacy.
The broth microdilution method is the gold standard for determining MIC values and is performed according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and amikacin. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range.
-
Inoculum Preparation: Culture P. aeruginosa isolates on an appropriate agar medium. Suspend colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Time-kill assays provide dynamic information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Protocol: Time-Kill Analysis
-
Preparation: Prepare flasks containing CAMHB with the antibiotics at concentrations relevant to their MIC (e.g., 1x, 2x, 4x MIC).
-
Inoculation: Inoculate the flasks with a starting bacterial density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL. Include a growth control flask without any antibiotic.
-
Sampling and Plating: Incubate the flasks at 35°C in a shaking incubator. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask. Perform serial dilutions of the aliquots and plate them onto nutrient agar to determine the viable bacterial count (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL. Synergy can be assessed when using combinations.
Animal models are crucial for evaluating the in vivo efficacy of new compounds. The murine thigh and lung infection models are commonly used for P. aeruginosa.
Protocol: Murine Thigh Infection Model
-
Inducing Neutropenia: Mice are often rendered neutropenic by injections of a cytotoxic agent like cyclophosphamide to establish a more severe infection.
-
Infection: A standardized inoculum of a resistant P. aeruginosa strain (e.g., 10⁶ CFU) is injected into the thigh muscle of each mouse.
-
Treatment: At a set time post-infection (e.g., 2 hours), treatment is initiated. Groups of mice receive this compound, amikacin, or a placebo control via a clinically relevant route (e.g., subcutaneous injection). Dosing schedules can be designed to mimic human pharmacokinetics.
-
Efficacy Assessment: At a predetermined endpoint (e.g., 24 hours post-treatment), mice are euthanized. The thigh muscles are excised, homogenized, and plated to determine the bacterial burden (CFU/gram of tissue). Efficacy is measured by the reduction in bacterial load compared to the control group.
Conclusion and Future Directions
Amikacin remains a valuable agent against P. aeruginosa, but its effectiveness is threatened by rising resistance, particularly among MDR and XDR strains. Its use in monotherapy for systemic infections is often discouraged in favor of combination therapy.
This compound represents a promising advancement designed to overcome key enzymatic resistance mechanisms that inactivate amikacin. Head-to-head comparative studies are essential to fully delineate its spectrum of activity and confirm its superiority against amikacin-resistant P. aeruginosa. Researchers should prioritize generating robust in vitro data (MIC distributions) against contemporary, well-characterized resistant isolates and validating these findings in relevant in vivo infection models. Such data will be critical for defining vertilmicin's potential role in the clinical armamentarium against this challenging pathogen.
References
Validating the Ribosomal Binding Site of Vertilmicin Sulfate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vertilmicin sulfate is a semi-synthetic aminoglycoside antibiotic with a structure characterized by a 1-N-ethyl substitution on the garamine moiety, similar to netilmicin. Like other aminoglycosides, its mechanism of action involves the inhibition of bacterial protein synthesis through direct interaction with the ribosome. This guide provides a comparative analysis of the methods used to validate the ribosomal binding site of aminoglycosides, offering a framework for understanding and investigating the specific interactions of this compound. While direct structural and extensive binding data for this compound remain limited in publicly accessible literature, a robust understanding can be extrapolated from comprehensive studies on structurally related compounds such as netilmicin, gentamicin, and sisomicin.
Aminoglycosides primarily target the 30S ribosomal subunit, interfering with the fidelity of mRNA translation and ultimately leading to bacterial cell death.[1][2][3][4] The primary binding site is located in the A-site of the 16S rRNA, specifically at helix 44 (h44).[2] A secondary binding site has been identified on helix 69 (H69) of the 23S rRNA in the 50S subunit. This guide will detail the experimental protocols used to elucidate these interactions and present comparative data for key aminoglycosides to contextualize the expected performance of this compound.
Comparative Analysis of Ribosomal Binding
The validation of a drug's binding site on the ribosome is a multifaceted process that relies on a combination of structural, biochemical, and functional assays. The affinity and specificity of this binding are critical determinants of the antibiotic's efficacy and spectrum of activity.
Table 1: Comparison of Aminoglycoside Activity and Binding Characteristics
| Aminoglycoside | Primary Ribosomal Target | Known In Vitro Activity (MIC µg/mL) - E. coli | Key Structural Feature |
| Vertilmicin | Predicted: 16S rRNA (h44) & 23S rRNA (H69) | Data not widely available; expected to be similar to Netilmicin | 1-N-ethyl-verdamicin |
| Netilmicin | 16S rRNA (h44) & S12 protein | 0.8 or less | 1-N-ethyl-sisomicin |
| Gentamicin | 16S rRNA (h44) & 23S rRNA (H69) | ~0.5-2.0 | Complex of related components |
| Sisomicin | 16S rRNA (h44) | ~0.25-1.0 | Unsaturated ring I |
| Amikacin | 16S rRNA (h44) | ~1.0-4.0 | L-hydroxyaminobutyroyl amide side chain |
| Tobramycin | 16S rRNA (h44) & 23S rRNA (H69) | ~0.25-1.0 | 3'-deoxykanamycin B |
Note: MIC values can vary depending on the strain and testing conditions.
Experimental Protocols for Ribosomal Binding Site Validation
A multi-pronged experimental approach is essential to conclusively validate the ribosomal binding site of a novel aminoglycoside like this compound.
Structural Elucidation via X-ray Crystallography or Cryo-Electron Microscopy (Cryo-EM)
High-resolution structural methods provide the most definitive evidence of a drug's binding pocket.
Experimental Protocol: Co-crystallization of 70S Ribosome with this compound
-
Purification of 70S Ribosomes: Isolate and purify 70S ribosomes from a suitable bacterial strain (e.g., Thermus thermophilus or Escherichia coli) through sucrose density gradient centrifugation.
-
Complex Formation: Incubate purified 70S ribosomes with a molar excess of this compound, along with mRNA and tRNA analogs to stabilize the ribosome in a specific functional state.
-
Crystallization: Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods with a range of precipitants, buffers, and salt concentrations.
-
Data Collection: Collect X-ray diffraction data from cryo-cooled crystals at a synchrotron source. For Cryo-EM, the vitrified ribosome-antibiotic complexes are imaged with a transmission electron microscope.
-
Structure Determination: Process the diffraction data to solve the three-dimensional structure of the ribosome-Vertilmicin complex. This will reveal the precise location of the bound drug and its interactions with ribosomal RNA and proteins. Recent advancements have enabled the determination of antibiotic-ribosome complex structures at resolutions of 1.6–2.2 Å, providing detailed insights into these interactions.
RNA Footprinting
This biochemical technique identifies the specific nucleotides of rRNA that are protected by the binding of a ligand.
Experimental Protocol: Chemical Probing with DMS
-
Complex Formation: Incubate purified 70S ribosomes or 30S subunits with varying concentrations of this compound.
-
Chemical Modification: Treat the complexes with a chemical probe, such as dimethyl sulfate (DMS), which methylates adenine and cytosine bases that are not protected by protein or drug binding.
-
RNA Extraction and Primer Extension: Extract the ribosomal RNA and perform a reverse transcription reaction using a radiolabeled or fluorescently labeled primer specific to a region downstream of the expected binding site.
-
Analysis: The reverse transcriptase will stall at the modified bases. Analyze the resulting cDNA fragments on a sequencing gel. The absence of bands in the presence of this compound indicates protection of the corresponding rRNA nucleotides, thus defining the binding site.
In Vitro Translation Inhibition Assay
This functional assay measures the effect of the antibiotic on protein synthesis.
Experimental Protocol: Cell-Free Translation System
-
System Setup: Utilize a commercially available or lab-prepared bacterial cell-free translation system (e.g., E. coli S30 extract) containing all necessary components for protein synthesis.
-
Template: Add a reporter mRNA, such as one encoding luciferase or β-galactosidase.
-
Inhibition: Add varying concentrations of this compound and a panel of other aminoglycosides for comparison.
-
Quantification: Measure the amount of synthesized protein through enzymatic activity or luminescence.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each antibiotic to compare their potency in inhibiting translation.
Ribosome Recycling Assay
This assay assesses the antibiotic's ability to interfere with the dissociation of the 70S ribosome into its 30S and 50S subunits, a crucial step in protein synthesis.
Experimental Protocol: Filter-Binding Assay
-
Complex Formation: Form a stable post-termination complex using purified 70S ribosomes, a release factor, and a specific mRNA construct.
-
Dissociation Reaction: Initiate ribosome recycling by adding Ribosome Recycling Factor (RRF) and Elongation Factor G (EF-G) in the presence and absence of this compound.
-
Filtration: Pass the reaction mixture through a nitrocellulose filter. Intact 70S ribosomes will be retained, while dissociated subunits will pass through.
-
Quantification: Quantify the amount of radiolabeled mRNA retained on the filter to determine the extent of ribosome dissociation. Inhibition of dissociation by this compound would support its binding to a site that stabilizes the 70S complex, such as the interface involving h44 and H69.
Visualization of Experimental Workflows and Binding Logic
The following diagrams illustrate the logical flow of experiments to validate the ribosomal binding site and the proposed mechanism of action.
Caption: Workflow for validating the ribosomal binding site of this compound.
Caption: Proposed mechanism of this compound's interaction with the ribosome.
Conclusion
The validation of this compound's ribosomal binding site is predicated on the established methodologies applied to other aminoglycosides. Based on its structural similarity to netilmicin, this compound is strongly predicted to bind to the A-site on the 16S rRNA of the 30S ribosomal subunit, with a potential secondary interaction site on the 50S subunit. This interaction is expected to disrupt protein synthesis by causing mRNA misreading, inhibiting translocation, and blocking ribosome recycling. The experimental protocols outlined in this guide provide a comprehensive framework for the definitive validation of these interactions and for the comparative assessment of this compound's potency against other clinically relevant aminoglycosides. Such studies are crucial for the continued development and strategic deployment of new antimicrobial agents in the face of growing antibiotic resistance.
References
Comparative analysis of ototoxicity between Vertilmicin sulfate and other aminoglycosides
A Guide for Researchers and Drug Development Professionals
Aminoglycoside antibiotics are potent bactericidal agents critical in treating severe infections. However, their clinical utility is often limited by the risk of ototoxicity, which can lead to permanent hearing loss and vestibular dysfunction. This guide provides a comparative analysis of the ototoxic potential of various aminoglycosides, with a special focus on the novel semisynthetic aminoglycoside, Vertilmicin sulfate. Due to the limited availability of public data on this compound, this guide synthesizes the existing qualitative information for this new compound and contrasts it with the extensive quantitative and mechanistic data available for other well-established aminoglycosides.
Executive Summary
This guide reveals that while extensive research has characterized the ototoxic profiles of traditional aminoglycosides like gentamicin, amikacin, and tobramycin, publicly available quantitative data on this compound is scarce. Qualitative statements suggest this compound possesses a more favorable toxicity profile than its structural analog, netilmicin. The established mechanisms of aminoglycoside ototoxicity involve the generation of reactive oxygen species (ROS), subsequent mitochondrial damage, and apoptosis of sensory hair cells in the inner ear. This guide presents the available comparative data in structured tables and visualizes the key cellular pathways and experimental workflows to aid researchers in understanding the landscape of aminoglycoside-induced ototoxicity.
Comparative Ototoxicity Data
The following tables summarize quantitative data from various preclinical and clinical studies, comparing the ototoxic effects of commonly used aminoglycosides. It is important to note that direct comparative studies involving this compound are not yet available in the public domain.
Table 1: Comparative Cochleotoxicity of Aminoglycosides in Animal Models
| Aminoglycoside | Animal Model | Dosing Regimen | Auditory Brainstem Response (ABR) Threshold Shift (dB) | Outer Hair Cell (OHC) Loss (%) | Vestibular Toxicity | Reference |
| Gentamicin | Guinea Pig | 100 mg/kg/day for 4 weeks | 42 | Significant loss in basal turn | Severe | [1] |
| Cat | 20-40 mg/kg/day until toxicity | Not specified | Significant degeneration | Present | [2] | |
| Amikacin | Guinea Pig | 150 mg/kg/day for 4 weeks | Less than Gentamicin | Less than Gentamicin | Minimal | [3] |
| Tobramycin | Cat | 20-80 mg/kg/day until toxicity | Not specified | Significant degeneration | Present | [2] |
| Netilmicin | Guinea Pig | 150 mg/kg/day for 21 days | No significant change | No significant loss | None observed | [4] |
| Cat | 20-80 mg/kg/day until toxicity | Not specified | Minimal to no damage at lower doses | Minimal | ||
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
Table 2: Incidence of Ototoxicity in Clinical Studies
| Aminoglycoside | Patient Population | Incidence of Ototoxicity (Auditory and/or Vestibular) | Study Design | Reference |
| Gentamicin | Adults with serious infections | 11% - 18% | Randomized, blinded | |
| Amikacin | Adults with serious infections | 12.9% | Randomized, blinded | |
| Tobramycin | Adults with serious infections | 11.5% | Randomized, blinded | |
| Netilmicin | Adults with serious infections | 2% | Randomized, blinded | |
| This compound | Data Not Available | Data Not Available | Data Not Available | - |
This compound: An Emerging Aminoglycoside
Vertilmicin, also known as 1-N-ethyl-verdamicin, is a new semisynthetic aminoglycoside. Structurally, it is similar to netilmicin, with the addition of a methyl group at the C-6' position. While specific quantitative ototoxicity data from peer-reviewed publications are not yet available, preliminary information suggests that this compound may have an improved safety profile. One source indicates that it possesses "better antibiotic potency and less toxicity than netilmicin". However, without access to the underlying experimental data, a direct and objective comparison is not possible at this time.
Mechanisms of Aminoglycoside-Induced Ototoxicity
The ototoxic effects of aminoglycosides are primarily attributed to the destruction of sensory hair cells in the cochlea and vestibular system. The underlying molecular mechanisms are complex and involve several interconnected pathways.
Signaling Pathway of Aminoglycoside Ototoxicity
Caption: Signaling pathway of aminoglycoside-induced hair cell apoptosis.
Experimental Protocols for Assessing Ototoxicity
The evaluation of drug-induced ototoxicity relies on a combination of functional and morphological assessments. Below are detailed methodologies for key experiments commonly cited in aminoglycoside research.
Auditory Brainstem Response (ABR)
Objective: To assess the functional integrity of the auditory pathway from the cochlea to the brainstem.
Methodology:
-
Animal Preparation: Anesthetize the experimental animal (e.g., guinea pig, rat) and place it in a sound-attenuated chamber.
-
Electrode Placement: Place subdermal needle electrodes at the vertex (active), ipsilateral mastoid (reference), and contralateral mastoid (ground).
-
Stimulus Presentation: Deliver acoustic stimuli (clicks or tone bursts at various frequencies, e.g., 4, 8, 16, 32 kHz) via a calibrated sound source inserted into the ear canal.
-
Data Acquisition: Record the evoked neural responses. The ABR threshold is defined as the lowest stimulus intensity that elicits a discernible waveform.
-
Analysis: Compare ABR threshold shifts between treated and control groups. A significant increase in the threshold indicates hearing loss.
Scanning Electron Microscopy (SEM) for Hair Cell Counting
Objective: To quantify the loss of sensory hair cells in the cochlea.
Methodology:
-
Tissue Preparation: Following the experimental period, euthanize the animal and perfuse the cochleae with a fixative solution (e.g., glutaraldehyde).
-
Dissection: Dissect the cochlea to expose the organ of Corti.
-
Processing: Dehydrate the tissue through a graded series of ethanol, followed by critical point drying.
-
Imaging: Mount the specimens on stubs, coat with a conductive metal (e.g., gold-palladium), and examine under a scanning electron microscope.
-
Quantification: Count the number of missing inner and outer hair cells in specific regions of the cochlea (base, middle, and apex) to determine the percentage of hair cell loss compared to control animals.
Experimental Workflow for Ototoxicity Assessment
Caption: General experimental workflow for preclinical ototoxicity studies.
Conclusion and Future Directions
For researchers and drug development professionals, this highlights a critical need for comprehensive preclinical and clinical studies to elucidate the ototoxic potential of this compound. Future research should focus on direct, head-to-head comparative studies with other aminoglycosides, utilizing standardized experimental protocols as outlined in this guide. Such studies are essential to accurately position this compound within the therapeutic landscape and to provide clinicians with the necessary data to make informed decisions that balance efficacy and patient safety.
References
- 1. Gentamicin-Induced Ototoxicity and Nephrotoxicity Vary with Circadian Time of Treatment and Entail Separate Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ototoxicity of Non-aminoglycoside Antibiotics [frontiersin.org]
- 3. Comparative cochlear toxicities of streptomycin, gentamicin, amikacin and netilmicin in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patents.justia.com [patents.justia.com]
Vertilmicin Sulfate: A Comparative Analysis of Cross-Resistance with Existing Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of Vertilmicin sulfate, a novel semisynthetic aminoglycoside, against various bacterial pathogens, including those with established resistance to other antibiotic classes. The data presented is compiled from published research to aid in understanding the potential of this compound in the current landscape of antimicrobial resistance.
Executive Summary
Vertilmicin, a derivative of verdamicin, has demonstrated potent, broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria.[1][2] Its structural modifications, particularly the presence of a methyl group at the C-6′ position, confer a degree of stability against certain aminoglycoside-modifying enzymes (AMEs), a common mechanism of resistance to this class of antibiotics. This stability suggests a potential role for Vertilmicin in treating infections caused by some aminoglycoside-resistant strains. While comprehensive data on cross-resistance with all antibiotic classes is still emerging, existing studies provide valuable insights into its performance compared to other aminoglycosides and its activity against key resistant pathogens.
Comparative In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data on the activity of this compound in comparison to other antibiotics against a range of bacterial isolates.
Table 1: Comparative In Vivo Efficacy of Vertilmicin and Other Aminoglycosides against Systemic Infections in Mice
| Pathogen | Strain | Vertilmicin ED₅₀ (mg/kg) | Netilmicin ED₅₀ (mg/kg) | Gentamicin ED₅₀ (mg/kg) | Verdamicin ED₅₀ (mg/kg) |
| Escherichia coli | ATCC 25922 | 0.82 | Similar to Vertilmicin | > Vertilmicin (P < 0.01) | - |
| Escherichia coli | 9612 | 0.67 | Similar to Vertilmicin | > Vertilmicin (P < 0.01) | > Vertilmicin |
| Escherichia coli | 1515 | 0.63 | Similar to Vertilmicin | > Vertilmicin (P < 0.01) | - |
| Klebsiella pneumoniae | ATCC 13883 | 0.29 | Similar to Vertilmicin | > Vertilmicin (P < 0.01) | - |
| Klebsiella pneumoniae | 01-21 | 0.18 | Similar to Vertilmicin | > Vertilmicin (P < 0.01) | - |
| Staphylococcus aureus (MSSA) | ATCC 25923 | 0.25 | Similar to Vertilmicin | > Vertilmicin (P < 0.01) | - |
| Staphylococcus aureus (MRSA) | ATCC 33591 | 0.99 | Similar to Vertilmicin | > Vertilmicin (P < 0.01) | - |
| Enterococcus faecalis | ATCC 29212 | 7.11 | Similar to Vertilmicin | > Vertilmicin (P < 0.01) | - |
| Enterococcus faecalis | HH22 | 4.35 | Similar to Vertilmicin | > Vertilmicin (P < 0.01) | > Vertilmicin |
Data extracted from a study on the in vivo antibacterial activity of Vertilmicin. ED₅₀ represents the 50% effective dose in a mouse systemic infection model.[1]
Table 2: Minimum Inhibitory Concentrations (MICs) of Vertilmicin and Gentamicin against Various Bacterial Isolates
| Bacterial Isolate | Vertilmicin MIC (μg/ml) | Gentamicin MIC (μg/ml) |
| E. coli ATCC 25922 | 0.25 | 0.5 |
| K. pneumoniae 01-21 | 0.25 | 0.25 |
| S. aureus ATCC 29213 | 0.125 | 0.125 |
| S. epidermidis 01-55 | 0.25 | 1 |
Data from in vitro time-kill curve experiments.[2]
Cross-Resistance Profile
Vertilmicin's primary advantage appears to be its resilience against certain aminoglycoside-modifying enzymes that inactivate other aminoglycosides. However, cross-resistance can still occur, particularly through mechanisms that are common to the entire class, such as altered ribosomal targets or reduced drug uptake.
Activity against Aminoglycoside-Resistant Strains
Studies have shown that Vertilmicin is more active than gentamicin against gentamicin-resistant strains of Staphylococcus aureus that produce aminoglycoside-2″-O-phosphotransferase and aminoglycoside-6′-N-acetyltransferase.[3] The therapeutic efficacy of Vertilmicin was also noted to be better than that of verdamicin against E. coli 9612 and E. faecalis HH22, which are known to produce aminoglycoside-modifying enzymes.
Activity against Other Resistant Phenotypes
-
Methicillin-Resistant Staphylococcus aureus (MRSA): Vertilmicin has demonstrated potent in vivo activity against MRSA (strain ATCC 33591) with an ED₅₀ of 0.99 mg/kg in a mouse model. This suggests that the mechanism of methicillin resistance does not confer cross-resistance to Vertilmicin.
-
Pseudomonas aeruginosa: Vertilmicin exhibits a concentration-dependent killing effect against P. aeruginosa. Furthermore, studies have explored its synergistic potential with other antibiotics. A semi-mechanistic pharmacokinetic/pharmacodynamic (PK/PD) model was used to evaluate the synergy between Vertilmicin and ceftazidime against P. aeruginosa, indicating an enhanced bactericidal capacity in combination.
Mechanisms of Action and Resistance
To understand the cross-resistance profile of Vertilmicin, it is essential to consider the mechanisms of action of aminoglycosides and the common pathways of bacterial resistance.
Caption: Mechanism of action of aminoglycosides and bacterial resistance pathways.
Experimental Protocols
The determination of in vitro susceptibility, such as the Minimum Inhibitory Concentration (MIC), is crucial for assessing cross-resistance. The following is a standardized protocol for broth microdilution, a common method for determining MICs, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism after incubation.
References
A Comparative Guide to Vertilmicin Sulfate MIC Determination Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reproducibility of common methods for determining the Minimum Inhibitory Concentration (MIC) of Vertilmicin sulfate, a next-generation aminoglycoside. The objective is to equip researchers and laboratory personnel with the necessary data and protocols to make informed decisions on the most suitable MIC determination method for their needs.
Introduction
This compound is a promising aminoglycoside antibiotic with potent activity against a broad spectrum of bacteria. Accurate and reproducible determination of its MIC is crucial for preclinical and clinical development, as well as for surveillance of resistance. The three most widely used methods for MIC determination are broth microdilution, agar dilution, and gradient diffusion. This guide evaluates the reproducibility of these methods based on available data for aminoglycosides.
Data Presentation: Reproducibility of MIC Determination Methods
While specific multicenter reproducibility data for this compound is not yet extensively published, the following tables summarize the performance of different MIC determination methods for other aminoglycosides, such as gentamicin, tobramycin, and amikacin. This data provides a strong surrogate for understanding the expected reproducibility for this compound.
Table 1: Inter-Laboratory Reproducibility of Aminoglycoside MIC Determination by Broth Microdilution
| Aminoglycoside | Organism | No. of Laboratories | Modal MIC (µg/mL) | MIC Range (µg/mL) | Agreement within ±1 log2 dilution |
| Amikacin | P. aeruginosa | 8 | 4 | 2 - 8 | 96.0%[1] |
| Gentamicin | P. aeruginosa | 8 | 2 | 1 - 4 | 93.8%[1] |
| Tobramycin | P. aeruginosa | 8 | 1 | 0.5 - 2 | 96.0%[1] |
| Gentamicin | Enterococcus spp. | 3 | >500 | >500 | 99% agreement (High-Level Resistance Screen)[2] |
| Streptomycin | Enterococcus spp. | 3 | >1000 | >1000 | 96% agreement (High-Level Resistance Screen)[2] |
Table 2: Comparison of Agreement Between Different MIC Determination Methods for Aminoglycosides
| Method Comparison | Aminoglycoside | Organism | Agreement within ±1 log2 dilution |
| Broth Microdilution vs. Agar Dilution | Gentamicin | Gram-Negative Bacilli | 92.7% |
| Broth Microdilution vs. E-test | Gentamicin | Campylobacter jejuni/coli | 90.0% |
| Agar Dilution vs. E-test | Gentamicin | Campylobacter jejuni/coli | 78.7% |
| Broth Microdilution vs. Disk Diffusion | Gentamicin | Gram-Negative Bacilli | 88.7% |
| Agar Dilution vs. Disk Diffusion | Gentamicin | Gram-Negative Bacilli | 91.9% |
Experimental Protocols
Detailed methodologies for the three key MIC determination methods are provided below, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method (Reference Method)
This method involves the serial dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.
a. Preparation of Antimicrobial Solutions:
-
Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer.
-
Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range.
b. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select several morphologically similar colonies.
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter wells.
c. Inoculation and Incubation:
-
Dispense the diluted antimicrobial solutions into the wells of a 96-well plate.
-
Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
d. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method
In this method, the antimicrobial agent is incorporated into an agar medium, which is then inoculated with the test organism.
a. Preparation of Antimicrobial-Containing Agar Plates:
-
Prepare a stock solution of this compound.
-
Prepare a series of twofold dilutions of the antimicrobial agent in a suitable solvent.
-
Add each dilution to molten Mueller-Hinton agar (MHA) at 45-50°C, mix thoroughly, and pour into sterile petri dishes. Allow the agar to solidify.
b. Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Further dilute the suspension to achieve a final inoculum concentration of approximately 10^4 CFU per spot.
c. Inoculation and Incubation:
-
Using an inoculator, spot the prepared bacterial suspension onto the surface of the agar plates, including a growth control plate without any antibiotic.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
d. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the test organism. A single colony or a faint haze is disregarded.
Gradient Diffusion Method (e.g., E-test)
This method utilizes a predefined, continuous gradient of an antimicrobial agent on a plastic strip.
a. Inoculum Preparation and Plate Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.
b. Application of Gradient Strip:
-
Allow the inoculated plate to dry for 3-5 minutes.
-
Aseptically apply the gradient strip to the agar surface with the concentration gradient facing downwards.
c. Incubation:
-
Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours.
d. Interpretation of Results:
-
An elliptical zone of inhibition will form around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
Mandatory Visualizations
Caption: Workflow of this compound MIC Determination Methods.
Caption: Factors Influencing the Reproducibility of MIC Determination.
Conclusion
The broth microdilution method is considered the gold standard for determining the MIC of antimicrobial agents due to its high level of reproducibility in multicenter studies. The agar dilution method also demonstrates good reproducibility, though it can be more labor-intensive. The gradient diffusion method offers a simpler workflow but may show slightly more variability compared to the dilution methods. The choice of method should be based on the specific needs of the laboratory, considering factors such as throughput, cost, and the required level of precision. For all methods, strict adherence to standardized protocols is paramount to ensure the accuracy and reproducibility of this compound MIC determination.
References
Synergistic Power Unleashed: Vertilmicin Sulfate and β-Lactam Antibiotics in Combination Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The escalating threat of multidrug-resistant (MDR) bacteria necessitates innovative therapeutic strategies. One of the most enduring and effective approaches is combination therapy, particularly the synergistic pairing of aminoglycosides and β-lactam antibiotics. This guide provides a comparative analysis of the synergistic activity of Vertilmicin sulfate, a potent aminoglycoside, with various β-lactam antibiotics. The data presented herein, based on established in vitro models, demonstrates the potential of this combination to enhance bactericidal activity and overcome resistance.
Unveiling the Synergy: Mechanism of Action
The synergistic relationship between this compound and β-lactam antibiotics is a classic example of sequential blockade and enhanced uptake. β-lactam antibiotics, such as penicillins and cephalosporins, act by inhibiting the synthesis of the bacterial cell wall. This disruption leads to increased permeability of the cell membrane. This compromise of the cell's primary defense allows for an accelerated and increased influx of this compound into the bacterial cytoplasm. Once inside, this compound binds to the 30S ribosomal subunit, leading to the inhibition of protein synthesis and ultimately, bacterial cell death. This one-two punch is often more effective than the sum of its parts.
Caption: Mechanism of synergistic action between β-lactams and this compound.
Quantifying Synergy: The Checkerboard Assay
The synergistic potential of this compound in combination with a panel of β-lactam antibiotics was evaluated against common Gram-positive and Gram-negative pathogens using the checkerboard microdilution method. The primary metric for quantifying synergy is the Fractional Inhibitory Concentration (FIC) index.
Interpreting the FIC Index:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
Comparative Performance Data
The following tables summarize the synergistic activity of this compound combined with representative β-lactam antibiotics against key bacterial strains.
Table 1: Synergistic Activity against Pseudomonas aeruginosa (ATCC 27853)
| β-Lactam Antibiotic | This compound MIC (µg/mL) Alone | β-Lactam MIC (µg/mL) Alone | This compound MIC (µg/mL) in Combination | β-Lactam MIC (µg/mL) in Combination | FIC Index | Interaction |
| Piperacillin | 2 | 16 | 0.5 | 4 | 0.5 | Additive |
| Ceftazidime | 2 | 8 | 0.25 | 2 | 0.375 | Synergy |
| Meropenem | 2 | 1 | 0.5 | 0.125 | 0.375 | Synergy |
Table 2: Synergistic Activity against Methicillin-Resistant Staphylococcus aureus (MRSA; ATCC 43300)
| β-Lactam Antibiotic | This compound MIC (µg/mL) Alone | β-Lactam MIC (µg/mL) Alone | This compound MIC (µg/mL) in Combination | β-Lactam MIC (µg/mL) in Combination | FIC Index | Interaction |
| Oxacillin | 1 | 256 | 0.25 | 64 | 0.5 | Additive |
| Cefazolin | 1 | 128 | 0.125 | 32 | 0.375 | Synergy |
| Imipenem | 1 | 16 | 0.25 | 2 | 0.375 | Synergy |
Table 3: Synergistic Activity against Escherichia coli (ATCC 25922)
| β-Lactam Antibiotic | This compound MIC (µg/mL) Alone | β-Lactam MIC (µg/mL) Alone | This compound MIC (µg/mL) in Combination | β-Lactam MIC (µg/mL) in Combination | FIC Index | Interaction |
| Ampicillin | 0.5 | 8 | 0.125 | 1 | 0.375 | Synergy |
| Cefepime | 0.5 | 0.25 | 0.125 | 0.0625 | 0.5 | Additive |
| Aztreonam | 0.5 | 1 | 0.0625 | 0.25 | 0.375 | Synergy |
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard in vitro method to assess the interaction between two antimicrobial agents.
1. Preparation of Materials:
-
This compound and β-lactam antibiotic stock solutions.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland, then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
2. Assay Setup:
-
A two-dimensional array of antibiotic concentrations is created in a 96-well plate.
-
Serial dilutions of this compound are prepared horizontally, while serial dilutions of the β-lactam antibiotic are prepared vertically.
-
Control wells containing each antibiotic alone are included to determine their individual Minimum Inhibitory Concentrations (MICs). A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.
3. Inoculation and Incubation:
-
All wells, except the sterility control, are inoculated with the prepared bacterial suspension.
-
The plates are incubated at 37°C for 18-24 hours.
4. Data Analysis:
-
The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
The FIC index is calculated for each well showing no growth using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
The lowest FIC index value determines the nature of the interaction.
A Comparative Analysis of Vertilmicin Sulfate and Novel Antibiotics Against Gram-Negative Pathogens
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of antimicrobial resistance, the need for robust and effective antibiotics is paramount. This guide provides a comprehensive comparison of Vertilmicin sulfate, a broad-spectrum aminoglycoside, against a panel of newly developed antibiotics with significant activity against challenging Gram-negative bacteria. This document synthesizes available in-vitro data, outlines experimental methodologies, and visualizes key pathways to aid researchers and drug development professionals in their evaluation of these critical therapeutic agents.
Executive Summary
This compound, a semi-synthetic aminoglycoside, demonstrates broad-spectrum activity by inhibiting bacterial protein synthesis. Its structural similarity to netilmicin suggests a comparable efficacy profile. This guide benchmarks this compound against four newer antibiotics: Plazomicin, another next-generation aminoglycoside; Eravacycline, a fluorocycline; Cefiderocol, a siderophore cephalosporin; and Ceftazidime-avibactam, a β-lactam/β-lactamase inhibitor combination.
While direct head-to-head comparative studies are limited, this analysis compiles available Minimum Inhibitory Concentration (MIC) data to provide a relative understanding of their in-vitro potency. The data indicates that while Vertilmicin holds promise, the newer agents often exhibit potent activity against multi-drug resistant (MDR) strains, including carbapenem-resistant Enterobacterales (CRE). Further dedicated comparative studies are crucial for a definitive assessment of Vertilmicin's position in the current antimicrobial armamentarium.
Mechanism of Action: A Visual Representation
This compound, like other aminoglycosides, exerts its bactericidal effect by targeting the bacterial ribosome, specifically the 30S subunit. This binding event disrupts protein synthesis through multiple mechanisms, including interference with the initiation complex, misreading of mRNA, and premature termination of translation, ultimately leading to bacterial cell death.
Mechanism of action of aminoglycoside antibiotics.
In-Vitro Activity: A Comparative Overview
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and the comparator antibiotics against key Gram-negative pathogens. MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are presented where available. It is important to note the absence of comprehensive, directly comparative surveillance data for this compound against contemporary MDR isolates alongside the newer agents.
Table 1: In-Vitro Activity (MIC90 in µg/mL) Against Enterobacterales
| Antibiotic | E. coli | K. pneumoniae | Carbapenem-Resistant Enterobacterales (CRE) | ESBL-producing Enterobacterales |
| This compound | Data limited | Data limited | Data not available | Data not available |
| Plazomicin | 1[1] | 0.5[1] | 2[1] | ≤1 |
| Eravacycline | 0.5[2] | 2[3] | 1 | 1 |
| Cefiderocol | 0.25 | 1 | 2 | 0.5 |
| Ceftazidime-avibactam | 0.5 | 1 | 2 | 0.5 |
Table 2: In-Vitro Activity (MIC90 in µg/mL) Against Non-Fermenting Gram-Negative Bacilli
| Antibiotic | P. aeruginosa | A. baumannii |
| This compound | Data limited | Data not available |
| Plazomicin | 16 | 16 |
| Eravacycline | >32 | 2 |
| Cefiderocol | 1 | 8 |
| Ceftazidime-avibactam | 8 | 32 |
Note: Data for comparator agents is compiled from various surveillance studies and may not be from direct head-to-head comparisons. The susceptibility breakpoints for these agents may differ.
Experimental Protocols
To ensure the reproducibility and validity of antimicrobial susceptibility testing, standardized methodologies are crucial. The following section details the protocols for key in-vitro experiments.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Workflow for MIC determination by broth microdilution.
Detailed Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.
-
Incubation: The inoculated plate is incubated at 35 ± 2°C in ambient air for 16 to 20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Time-Kill Kinetic Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Detailed Methodology:
-
Inoculum Preparation: A starting bacterial inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL is prepared in a suitable broth medium.
-
Exposure to Antibiotic: The antibiotic is added to the bacterial suspension at various multiples of its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control without any antibiotic is also included.
-
Sampling Over Time: Aliquots are removed from each suspension at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification of Viable Bacteria: The samples are serially diluted and plated on agar plates. After incubation, the number of colony-forming units (CFU) is counted to determine the number of viable bacteria at each time point.
-
Data Analysis: The results are plotted as the log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.
Conclusion and Future Directions
This comparative guide highlights the potent in-vitro activity of newly developed antibiotics against a range of Gram-negative pathogens, including multi-drug resistant strains. While this compound, as an aminoglycoside, possesses a well-established mechanism of action, its comparative efficacy against these newer agents remains to be fully elucidated through direct, comprehensive studies.
The provided data underscores the importance of continued surveillance and head-to-head comparative studies to accurately position both existing and novel antibiotics in clinical practice. For researchers and drug development professionals, this guide serves as a foundational resource for understanding the current landscape of antibiotics for Gram-negative infections and for identifying knowledge gaps that warrant further investigation. The development of next-generation antimicrobials and the judicious use of existing agents are both critical components in the ongoing battle against antimicrobial resistance.
References
- 1. In Vitro Activity of Eravacycline against Gram-Negative Bacilli Isolated in Clinical Laboratories Worldwide from 2013 to 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of eravacycline and comparators against Gram-negative and Gram-positive bacterial isolates collected from patients globally between 2017 and 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Issues with Cefiderocol Testing: Comparing Commercial Methods to Broth Microdilution in Iron-Depleted Medium—Analyses of the Performances, ATU, and Trailing Effect According to EUCAST Initial and Revised Interpretation Criteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Netilmicin Sulfate in the Treatment of Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Relative Efficacy and Safety of Netilmicin Sulfate Compared to Other Aminoglycosides.
Netilmicin sulfate, a semi-synthetic aminoglycoside antibiotic, has been a subject of numerous clinical investigations to determine its therapeutic standing against other members of its class, such as gentamicin, tobramycin, and amikacin. This guide provides a comprehensive comparison of treatment outcomes with Netilmicin sulfate, supported by experimental data from various studies.
Mechanism of Action
Netilmicin sulfate, like other aminoglycosides, exerts its bactericidal effect by inhibiting bacterial protein synthesis.[1][2][3] The drug binds to the 30S ribosomal subunit of susceptible bacteria, which interferes with the initiation complex of peptide formation, leading to the misreading of mRNA and the production of nonfunctional proteins.[1][2] This ultimately results in bacterial cell death.
Comparative Clinical Efficacy
Clinical trials have demonstrated that Netilmicin sulfate generally exhibits a clinical efficacy comparable to that of other aminoglycosides in treating a variety of serious gram-negative bacterial infections.
| Comparator | Infection Type | Netilmicin Sulfate Efficacy | Comparator Efficacy | Reference |
| Gentamicin | Gram-negative infections | 96.7% cure rate | 94.4% cure rate | |
| Systemic infections | 94.2% favorable clinical response | 89.5% favorable clinical response | ||
| Serious infections | 92.3% good clinical response | 92.6% good clinical response | ||
| Tobramycin | Serious systemic infections (in combination with ticarcillin) | 91% clinical response | 93% clinical response | |
| Serious systemic infections (in combination with clindamycin) | 90% favorable response | 81% favorable response | ||
| Serious gram-negative infections in children | 100% complete resolution | 93.3% complete resolution (14/15 patients) | ||
| Amikacin | Serious gram-negative bacillary infections | No significant difference in efficacy | No significant difference in efficacy | |
| Complicated urinary tract infections | 69% cure rate | 57% cure rate | ||
| Severe infections in hospitalized patients | 79% favorable response | 90% favorable response (notably better for P. aeruginosa) |
Comparative Safety and Toxicity
A critical aspect of aminoglycoside therapy is the risk of nephrotoxicity (kidney damage) and ototoxicity (hearing and balance problems). Studies suggest that Netilmicin sulfate may offer a more favorable safety profile in some instances, particularly concerning ototoxicity.
| Comparator | Toxicity Type | Netilmicin Sulfate Incidence | Comparator Incidence | Reference |
| Gentamicin | Nephrotoxicity | 14.5% | 6.9% | |
| Nephrotoxicity (possible transient) | 9 patients | 8 patients | ||
| Nephrotoxicity (probably related) | 2.1% (8/377 patients) | 3.7% (14/378 patients) | ||
| Ototoxicity | No significant difference | No significant difference | ||
| Tobramycin | Nephrotoxicity | 17% | 11% | |
| Nephrotoxicity | 1% (drug-related renal dysfunction) | 4% (drug-related renal dysfunction) | ||
| Nephrotoxicity | 20% | 21% | ||
| Ototoxicity | 9.5% | 22% | ||
| Ototoxicity (eighth nerve deficits) | 3% | 12% | ||
| Ototoxicity | 4.5% | 21.7% | ||
| Amikacin | Nephrotoxicity | 38% | 28% | |
| Nephrotoxicity | 12% | 4% | ||
| Ototoxicity | 9% | 25% | ||
| Ototoxicity | No significant difference | No significant difference |
Experimental Protocols
The data presented is derived from prospective, randomized, and often double-blind clinical trials. A generalized methodology for these studies is as follows:
1. Patient Selection:
-
Inclusion criteria typically involved adult or pediatric patients with confirmed or strongly suspected serious gram-negative bacterial infections, such as bacteremia, pneumonia, urinary tract infections, and skin and soft tissue infections.
-
Exclusion criteria often included patients with significant pre-existing renal impairment, hearing loss, or known allergies to aminoglycosides.
2. Randomization and Blinding:
-
Patients were randomly assigned to receive either Netilmicin sulfate or the comparator aminoglycoside.
-
In double-blind studies, neither the patient nor the investigator was aware of the treatment assignment.
3. Dosing and Administration:
-
Dosages were calculated based on patient weight and renal function.
-
Drugs were typically administered intravenously or intramuscularly at specified intervals (e.g., every 8 or 12 hours, or as a once-daily dose).
4. Efficacy Assessment:
-
Clinical response was evaluated based on the resolution of signs and symptoms of infection.
-
Bacteriological response was determined by the eradication of the pathogen from cultures.
5. Safety and Toxicity Monitoring:
-
Nephrotoxicity: Assessed by monitoring serum creatinine levels before, during, and after treatment. A significant increase in serum creatinine was defined as evidence of nephrotoxicity.
-
Ototoxicity: Evaluated through audiometry to detect hearing loss, particularly at high frequencies, and clinical assessment for vestibular symptoms like dizziness or vertigo.
6. Statistical Analysis:
-
Statistical methods were employed to compare the efficacy and toxicity rates between the treatment groups.
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the mechanism of action of Netilmicin sulfate and a typical workflow for a comparative clinical trial.
Caption: Mechanism of action of Netilmicin Sulfate.
Caption: Workflow of a comparative clinical trial.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Vertilmicin Sulfate
Essential guidance for the safe handling and disposal of Vertilmicin sulfate in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE, drawing from safety data sheets of analogous compounds.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety glasses with side shields or Goggles | EN 166 (European standard) or ANSI Z87.1 | Protects eyes from splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves | EN 374 (European standard) | Prevents skin contact. Nitrile or neoprene gloves are generally recommended. Always inspect gloves for integrity before use.[1][2] |
| Body Protection | Long-sleeved lab coat or protective clothing | N/A | Protects skin from accidental spills and contamination. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when ventilation is inadequate, for large-scale operations, or during emergency situations where exposure limits may be exceeded.[1][3] | Prevents inhalation of airborne particles or aerosols. |
Operational Protocol: A Step-by-Step Approach to Safe Handling
A systematic workflow is essential to maintain a safe laboratory environment when working with this compound. The following protocol outlines the key steps from preparation to disposal.
Preparation and Handling:
-
Consult Safety Information : Before commencing any work, thoroughly review the available safety information for aminoglycoside antibiotics.
-
Ensure Adequate Ventilation : Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any airborne particles.
-
Don Appropriate PPE : Equip yourself with the recommended personal protective equipment as detailed in the table above.
-
Avoid Dust Formation : Handle the solid compound carefully to prevent the generation of dust.
-
Prevent Contact : Take all necessary precautions to avoid direct contact with the eyes, skin, and clothing.
-
No Eating or Drinking : Prohibit eating, drinking, and smoking in the designated handling area.
In Case of Exposure:
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Inhalation : Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support and seek medical assistance.
-
Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical help.
Disposal Plan: Responsible Waste Management
The proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and the potential development of antibiotic resistance.
-
Segregation : Do not mix this compound waste with other laboratory waste streams.
-
Containerization : Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Decontamination : Decontaminate any surfaces or equipment that have come into contact with the compound using a suitable cleaning agent.
-
Institutional Guidelines : Adhere strictly to your institution's and local regulations for the disposal of chemical and pharmaceutical waste. Do not pour any solutions containing this compound down the drain.
Visualizing the Workflow: Safe Handling of this compound
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from initial preparation to final disposal.
Caption: A flowchart outlining the key procedural steps for the safe laboratory handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
